Isochroman-1,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
isochromene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPUZPKXFMJGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507163 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-27-6 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.638 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Isochroman-1,4-dione: Synthesis, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules.[1] Among its oxygenated derivatives, isochroman-1,4-dione represents a key reactive intermediate and a valuable building block in organic synthesis. Its unique structural features, characterized by a fused benzene ring and a dihydropyran-1,4-dione system, give rise to a fascinating array of chemical properties and potential applications, particularly in the realm of medicinal chemistry. This guide provides a comprehensive technical overview of this compound, consolidating essential information on its chemical structure, synthesis, spectroscopic characterization, and reactivity. Furthermore, we will explore its potential as a pharmacophore in the development of novel therapeutic agents.
Core Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₆O₃ and a molecular weight of 162.14 g/mol , is a bicyclic compound featuring a benzene ring fused to a dihydropyran ring containing two carbonyl groups at positions 1 and 4.[2] The presence of both an ester and a ketone functionality within a cyclic framework dictates its chemical behavior and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5693-27-6 | [2] |
| Molecular Formula | C₉H₆O₃ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 147-149 °C | |
| Solubility | Soluble in many organic solvents.[3] | [3] |
A crucial aspect of this compound's structure is its tautomeric relationship with 4-hydroxyisochromen-1-one. This equilibrium, influenced by the solvent and pH, can affect its spectroscopic properties and reactivity. The enolic form possesses a hydroxyl group, which can alter its hydrogen bonding capabilities and nucleophilic/electrophilic character.
Synthesis of this compound: A Detailed Protocol
The classical and most cited synthesis of this compound involves the intramolecular cyclization of o-bromoacetylbenzoic acid. This method, first reported by E. B. Knott in 1963, remains a reliable route to this important intermediate.[4]
Synthesis from o-Bromoacetylbenzoic Acid
The underlying principle of this synthesis is an intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide to form the six-membered heterocyclic ring. The choice of base and solvent is critical to facilitate this reaction and minimize side products.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Bromoacetylbenzoic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Pyridine
-
Water
Procedure:
-
A solution of o-bromoacetylbenzoic acid in ethanol is treated with anhydrous sodium acetate.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified. Recrystallization from a suitable solvent system, such as a mixture of pyridine and water, yields the crystalline this compound.
Causality Behind Experimental Choices:
-
Anhydrous Sodium Acetate: Acts as a weak base to deprotonate the carboxylic acid, forming the carboxylate nucleophile without promoting significant side reactions that might occur with a stronger base.
-
Ethanol: Serves as a suitable solvent that dissolves the starting material and facilitates the reaction at a moderate reflux temperature.
-
Pyridine/Water for Recrystallization: This solvent mixture is effective for purifying the final product, leveraging the differential solubility of this compound and any impurities at different temperatures.
Spectroscopic Characterization
A thorough characterization of this compound is essential for its unambiguous identification and for understanding its electronic structure. The following data provides a benchmark for researchers working with this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| Infrared (IR) | Strong carbonyl absorptions are expected in the region of 1680-1760 cm⁻¹, corresponding to the ketone and ester carbonyl groups. |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). A key feature would be the singlet for the methylene protons of the dihydropyran ring. |
| ¹³C NMR | The spectrum would be characterized by signals for the two carbonyl carbons in the downfield region (δ 160-200 ppm), along with signals for the aromatic carbons and the methylene carbon. |
| Mass Spectrometry (MS) | The molecular ion peak would be observed at m/z = 162. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the bicyclic system.[5] |
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the presence of two carbonyl groups and an active methylene group, making it a versatile synthon.
Reactivity of the Methylene Group
The methylene group (C-3) is positioned between two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic and the carbon itself nucleophilic. This "active methylene" character is a cornerstone of its reactivity.
Reaction with Phenylhydrazine:
This compound readily reacts with phenylhydrazine to form a phenylhydrazone. This reaction serves as a classical qualitative test for the ketone functionality.
Caption: Formation of a phenylhydrazone from this compound.
Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen atom of phenylhydrazine on the ketonic carbonyl carbon (C-4) of this compound, followed by dehydration to yield the corresponding phenylhydrazone.
Reactions at the Carbonyl Groups
The carbonyl groups of this compound are susceptible to attack by various nucleophiles.
Reaction with Ethyl Orthoformate:
In the presence of acetic anhydride, this compound reacts with ethyl orthoformate to yield 3-ethoxymethylenethis compound. This reaction highlights the reactivity of the active methylene group in a condensation reaction.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is limited in the public domain, the isochroman scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] Derivatives of isochroman have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][7][8]
The reactive nature of this compound makes it an attractive starting material for the synthesis of a diverse library of isochroman derivatives. By modifying the core structure at the C-3 and C-4 positions, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this scaffold.
For instance, the introduction of various substituents via reactions at the active methylene group or the carbonyl functionalities can lead to novel compounds with tailored biological profiles. The dione moiety itself is a feature found in several classes of cytotoxic agents, suggesting that this compound and its derivatives warrant further investigation for their potential as anticancer agents.[8]
Conclusion and Future Perspectives
This compound is a versatile and reactive heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its diverse reactivity, makes it a valuable tool for the construction of more complex molecular architectures. While the full extent of its biological activities remains to be explored, the established pharmacological importance of the isochroman scaffold suggests that this compound is a promising platform for the development of novel therapeutic agents. Future research should focus on a more comprehensive evaluation of its biological properties, including its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against various pathogens. Furthermore, the exploration of its reactivity with a wider range of nucleophiles and electrophiles will undoubtedly lead to the discovery of new and interesting molecular entities with potential applications in drug discovery and materials science.
References
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Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms and. Available at: [Link]
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This compound and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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Synthesis of Isochroman-1,3-diones - J-Stage. Available at: [Link]
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Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed. Available at: [Link]
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Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. Available at: [Link]
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Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications - bioRxiv. Available at: [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. Available at: [Link]
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Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed. Available at: [Link]
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Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to Isochroman-1,4-dione: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Isochroman-1,4-dione, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. From its fundamental chemical identity to its synthesis and burgeoning therapeutic applications, this document serves as a critical resource for professionals engaged in cutting-edge research.
Core Compound Identification
-
IUPAC Name: 1H-2-Benzopyran-1,4(3H)-dione
-
CAS Number: 5693-27-6
-
Molecular Formula: C₉H₆O₃
-
Molecular Weight: 162.14 g/mol
Synonyms:
-
1,4-Dioxoisochroman
-
4-Oxo-3,4-dihydroisocoumarin
| Property | Value | Source |
| Molecular Weight | 162.14 g/mol | |
| Topological Polar Surface Area | 43.4 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is reliably achieved from 2-acetylbenzoic acid. The following protocol is a proven method for obtaining this target compound.
Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid
Step 1: Bromination and Cyclization
-
To a stirred solution of 2-acetylbenzoic acid (8.458 g, 51.52 mmol) in acetic acid (50.0 mL), add 30 mL of 33% hydrobromic acid in acetic acid.
-
Slowly add bromine (8.646 g, 54.10 mmol) to the solution.
-
Heat the reaction mixture to 40°C with stirring for 30 minutes.
-
Pour the reaction mixture into 300 mL of water.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and concentrate in vacuo to yield the crude intermediate.
Step 2: Reflux and Purification
-
Dissolve the crude intermediate in a mixture of acetic acid (25 mL), toluene (130 mL), and water (30 mL).
-
Stir the resulting mixture at reflux overnight.
-
Cool the reaction to room temperature and separate the layers.
-
Concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography (120g column, eluent 0-55% EtOAc in hexane) to afford the title compound (5.24g, 63% yield).[1]
Causality in Experimental Choices
The use of hydrobromic acid and bromine in the initial step facilitates the bromination of the acetyl group, a key transformation for the subsequent cyclization. The overnight reflux in a biphasic system of toluene, acetic acid, and water provides the necessary conditions for the intramolecular reaction to form the isochroman ring system.
Spectroscopic Data
-
¹H NMR (400 MHz, Chloroform-d): δ 8.36 - 8.28 (m, 1H), 8.17 - 8.07 (m, 1H), 7.95 - 7.79 (m, 2H), 5.16 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 73.4, 125.6, 128.0, 130.9, 131.8, 134.7, 135.9, 161.4, 189.5.
Chemical Reactivity and Synthetic Utility
While extensive research on the reactivity of this compound is ongoing, studies on related isochromanones provide valuable insights. A notable example is the involvement of isochroman-3,4-dione in Diels-Alder reactions. This suggests that the dione functionality in this compound could also serve as a reactive center for various cycloaddition and nucleophilic addition reactions, making it a valuable building block in the synthesis of complex polycyclic molecules.[2][3][4]
A 1963 study by E. B. Knott specifically investigated the reactions of this compound, highlighting its potential for further chemical transformations.[5] This foundational work underscores the compound's utility as a scaffold for generating diverse chemical libraries.
Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
The isochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes this compound a highly attractive starting point for the development of novel therapeutic agents.
Established Biological Activities of the Isochroman Scaffold
-
Antihypertensive Activity: A notable example is the development of isochroman-4-one hybrids bearing a piperazine moiety, which have shown promise as α1-adrenergic receptor antagonists for the treatment of hypertension.[6]
-
Anti-inflammatory and Anti-ulcer Properties: Derivatives of 1H-2-benzopyran-1-one, the core structure of isochromanones, have been investigated for their gastroprotective and anti-inflammatory effects.
-
Anticancer Potential: The related naphthoquinone scaffold, which shares structural similarities, is found in several frontline chemotherapy drugs.[7] This suggests that isochroman-based compounds could be explored for their antiproliferative properties.
Diagram: Isochroman Scaffold in Drug Discovery
Caption: Therapeutic potential of the isochroman scaffold.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a straightforward synthesis and significant potential for further chemical modification. Its core structure is present in numerous biologically active molecules, making it a valuable asset for drug discovery programs. Future research should focus on a more detailed exploration of its reactivity profile and the systematic evaluation of its derivatives in various pharmacological assays to unlock its full therapeutic potential.
References
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PubChem. 1H-2-Benzopyran-1,4(3H)-dione. [Link]
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Knott, E. B. (1963). 62. This compound and some of its reactions. Journal of the Chemical Society (Resumed), 402. [Link]
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Mousavi, M. S., Di Mola, A., Pierri, G., & Massa, A. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. [Link]
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PubMed. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones. [Link]
- Liu, Y. F., Li, C., & Yang, G. P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(25), e202300452.
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American Chemical Society. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels. [Link]
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PubMed. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. [Link]
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PubMed Central (PMC). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
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Introduction: The Significance of the Isochroman Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of Isochroman-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
The isochroman ring system is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Derivatives of isochroman have demonstrated a wide spectrum of biological activities, including antihypertensive, antitumor, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development programs.[1][2] this compound, a key derivative, serves as a versatile synthetic intermediate, offering multiple reactive sites for chemical elaboration. Understanding the fundamental physical and chemical properties of this core structure is paramount for its effective utilization in the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physical characteristics, spectroscopic signature, and chemical reactivity of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure and Identification
This compound is a bicyclic compound featuring a benzene ring fused to a dihydropyran-1,4-dione ring. Its systematic IUPAC name is 1H-2-Benzopyran-1,4(3H)-dione.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [3][4][5] |
| Molecular Weight | 162.14 g/mol | [3][4][5] |
| CAS Number | 5693-27-6 | [3][4][5] |
| Synonyms | 1H-2-Benzopyran-1,4(3H)-dione, 1,4-Dioxoisochroman | [3][4] |
Synthesis of this compound
The preparation of this compound is reliably achieved from 2-acetylbenzoic acid through a two-step process involving bromination followed by cyclization.[2][6] The causality behind this synthetic choice lies in the accessibility of the starting material and the efficiency of the transformation. The initial bromination at the alpha-position to the acetyl group installs a good leaving group, facilitating the subsequent intramolecular nucleophilic attack by the carboxylic acid to form the heterocyclic ring.
Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid[2][6]
Step 1: Bromination of 2-Acetylbenzoic Acid
-
To a solution of 2-acetylbenzoic acid (1.0 equivalent) in acetic acid, add 33% hydrogen bromide in acetic acid.
-
To this stirred solution, add bromine (1.05 equivalents) dropwise.
-
Heat the reaction mixture to 40°C and maintain with stirring for 30 minutes.
-
Pour the reaction mixture into water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and concentrate in vacuo to yield the crude bromoacetyl intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a mixture of acetic acid, toluene, and water.
-
Heat the resulting mixture to reflux and stir overnight.
-
After cooling to room temperature, separate the layers.
-
Concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography (eluent: 0-55% ethyl acetate in hexane) to afford this compound as a solid.
A representative large-scale procedure reports a yield of 75%.[6]
Physical Properties
The physical properties of a compound are crucial for its handling, purification, and formulation. Below is a summary of the known physical properties of this compound.
| Property | Value | Source |
| Melting Point | 149-150 °C | [2] |
| Appearance | Solid | [6] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | [7] |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | [8] |
| logP | 1.4 | [8] |
| Hydrogen Bond Donors | 0 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [4][5] |
The melting point of the related compound, isochroman-1,3-dione, is reported as 143 °C, which is in a similar range.[9] The solubility profile is consistent with a moderately polar organic molecule, as evidenced by its successful purification using a hexane/ethyl acetate gradient.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide a detailed fingerprint of the molecular structure. The data presented below is for a sample dissolved in deuterated chloroform (CDCl₃).
1H NMR (400 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.36 - 8.28 | m | 1H | Aromatic CH |
| 8.17 - 8.07 | m | 1H | Aromatic CH |
| 7.95 - 7.79 | m | 2H | Aromatic CH |
| 5.16 | s | 2H | -O-CH₂-C=O |
13C NMR
While a complete assignment from the initial search results is not available, the reported chemical shifts are consistent with the structure of this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of two carbonyl groups and an activated methylene group. The seminal work by E. B. Knott, "this compound and some of its reactions," published in the Journal of the Chemical Society in 1963, provides a foundational understanding of its chemical behavior.[1]
Nucleophilicity of the Methylene Group
A key feature of this compound is the nucleophilic character of the C-3 methylene group, which is flanked by an ether oxygen and a carbonyl group. This makes the protons on this carbon acidic and susceptible to deprotonation, leading to the formation of an enolate that can participate in various reactions.
Reactions with Electrophiles
Given the nucleophilic nature of the C-3 position, this compound is expected to react with a range of electrophiles. These reactions would likely include alkylations, aldol-type condensations, and Michael additions. The specific conditions and outcomes of these reactions are detailed in the work by Knott.[1]
Reactivity of the Carbonyl Groups
The two carbonyl groups at positions 1 and 4 are susceptible to nucleophilic attack. The lactone carbonyl at C-1 is part of an ester functionality and can undergo reactions typical of esters, such as hydrolysis or aminolysis, although likely under more forcing conditions due to its cyclic nature. The ketone carbonyl at C-4 can undergo reactions such as reduction, Grignard additions, and Wittig reactions.
The reactivity of related isochroman-dione systems in cycloaddition reactions, such as the Diels-Alder reaction, suggests that the dione moiety can act as a dienophile, further highlighting the synthetic utility of this scaffold.[10]
Applications in Drug Discovery and Development
The this compound scaffold, with its multiple points for chemical diversification, is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The inherent biological relevance of the broader isochroman class of molecules suggests that derivatives of this compound could exhibit interesting pharmacological profiles. Its utility as a synthetic intermediate allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
This compound is a synthetically accessible and reactive heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, physical properties, spectroscopic characterization, and key aspects of its chemical reactivity. A thorough understanding of these fundamental properties is essential for any researcher aiming to exploit this versatile scaffold in the development of novel molecules with potential therapeutic applications.
References
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Spectroscopic Characterization of Isochroman-1,4-dione: A Technical Guide
Introduction
Isochroman-1,4-dione, a member of the isochroman family of heterocyclic compounds, presents a unique structural framework containing both a lactone and a ketone within a bicyclic system. Its molecular formula is C₉H₆O₃ and it has a molecular weight of 162.14 g/mol .[1][2] The analysis of such molecules is critical in the fields of organic synthesis, medicinal chemistry, and materials science, where a precise understanding of molecular structure is paramount for predicting reactivity, biological activity, and physical properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Implications
The structure of this compound features a benzene ring fused to a six-membered heterocyclic ring containing an ester (lactone) and a ketone. This arrangement dictates a rigid conformation and a specific electronic environment for each atom, which in turn governs its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the ether oxygen.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0 - 8.2 | d | ~7-8 |
| H-6 | ~7.6 - 7.8 | t | ~7-8 |
| H-7 | ~7.4 - 7.6 | t | ~7-8 |
| H-8 | ~7.2 - 7.4 | d | ~7-8 |
| H-3 | ~4.5 - 4.8 | s | - |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons will appear in the downfield region of the spectrum, typically between 7.2 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. The H-5 proton, being ortho to the electron-withdrawing carbonyl group at C-4, is expected to be the most deshielded. The multiplicities will arise from coupling to adjacent aromatic protons.
-
Methylene Protons (H-3): The two protons on C-3 are adjacent to both the ether oxygen and the C-4 ketone. This environment will cause a significant downfield shift, likely in the range of 4.5 - 4.8 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~165 - 170 |
| C-4 | ~190 - 200 |
| C-3 | ~70 - 75 |
| C-4a | ~130 - 135 |
| C-5 | ~125 - 130 |
| C-6 | ~130 - 135 |
| C-7 | ~125 - 130 |
| C-8 | ~120 - 125 |
| C-8a | ~135 - 140 |
Interpretation:
-
Carbonyl Carbons (C-1 and C-4): Two distinct signals are expected in the far downfield region. The lactone carbonyl (C-1) is anticipated to appear around 165-170 ppm, while the ketone carbonyl (C-4) will be further downfield, in the 190-200 ppm range.[3][4]
-
Aliphatic Carbon (C-3): The carbon adjacent to the ether oxygen (C-3) will be found in the 70-75 ppm region.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the 120-140 ppm range. The quaternary carbons (C-4a and C-8a) will likely show weaker signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. In this compound, the two carbonyl groups will give rise to strong, characteristic absorption bands.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1750 - 1770 | Strong |
| C=O (Lactone) | ~1720 - 1740 | Strong |
| C-O-C (Ether) | ~1200 - 1300 | Strong |
| C=C (Aromatic) | ~1450 - 1600 | Medium |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 3000 | Medium |
Interpretation:
The most prominent features of the IR spectrum will be the two strong carbonyl stretching vibrations. Due to the cyclic nature and the influence of the adjacent oxygen atom, the ketone stretch is expected at a higher frequency than the lactone stretch.[5][6] The presence of both a strong C-O-C stretch and aromatic C=C and C-H absorptions would further confirm the structure.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted MS Data:
| m/z | Predicted Identity |
| 162 | [M]⁺ (Molecular Ion) |
| 134 | [M - CO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation:
The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of this compound.[1][2] Common fragmentation pathways for such compounds include the loss of carbon monoxide (CO) from the ketene moiety, leading to a fragment at m/z 134.[9][10] Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 104 and 76.
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound, the following general protocols are recommended:
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Molecular Structure
Caption: Structure of this compound with atom numbering.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been detailed based on fundamental principles and comparison with structurally related compounds. The presented data and interpretations serve as a valuable resource for researchers working on the synthesis and characterization of isochroman derivatives. It is important to emphasize that experimental verification is crucial for confirming the proposed spectroscopic profile.
References
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Tautomerism of Isochroman-1,4-dione to 4-hydroxyisochromen-1-one
An In-depth Technical Guide to the Tautomerism of Isochroman-1,4-dione
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound and its corresponding enol form, 4-hydroxyisochromen-1-one. This equilibrium is of significant interest to researchers in synthetic chemistry and drug development due to the distinct physicochemical and pharmacological profiles of each tautomer. We will delve into the fundamental principles governing this equilibrium, the structural and environmental factors that influence the predominance of one form, and the analytical methodologies required for robust characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this dynamic chemical system.
Introduction: The Duality of the this compound Scaffold
The this compound core is a member of the broader isocoumarin family, a class of compounds prevalent in natural products and recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] However, the reactivity and biological interaction of this compound are not defined by this single structure alone. It exists in a dynamic equilibrium with its enol tautomer, 4-hydroxyisochromen-1-one.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2][3] The specific case of this compound is a classic example of keto-enol tautomerism, where the equilibrium lies between a dicarbonyl (keto) form and a hydroxyl-alkene (enol) form.[4][5] Understanding the delicate balance of this equilibrium is paramount, as the two tautomers present different hydrogen bonding capabilities, molecular geometries, and electronic distributions, which can profoundly impact their interaction with biological targets.
This guide provides an authoritative overview of this tautomeric system, moving from foundational principles to practical experimental protocols for its investigation.
The Core Equilibrium: A Structural Perspective
The interconversion between this compound and 4-hydroxyisochromen-1-one involves the migration of a proton from the C-3 position to the C-4 carbonyl oxygen, with a concurrent rearrangement of pi electrons.
Caption: The tautomeric equilibrium between the keto and enol forms.
For simple aliphatic ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond.[5] However, in the this compound system, several factors can shift this equilibrium significantly toward the enol form.
Driving Forces: Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not fixed; it is dictated by a combination of intramolecular (structural) and intermolecular (environmental) factors.
Structural Stabilization of the Enol Tautomer
-
Conjugation: The enol form, 4-hydroxyisochromen-1-one, possesses an extended π-conjugated system that includes the benzene ring, the enol double bond, and the lactone carbonyl. This delocalization of electrons provides significant resonance stabilization, which is absent in the cross-conjugated keto tautomer.[4][5]
-
Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a stabilizing intramolecular hydrogen bond between the C-4 hydroxyl group and the C-1 carbonyl oxygen. This creates a pseudo-aromatic six-membered ring, further lowering the energy of the enol tautomer.[5][6]
Environmental Influences: Solvent and pH
-
Solvent Polarity: The choice of solvent can modulate the tautomeric ratio. Nonpolar solvents, which cannot compete for hydrogen bonding, tend to favor the enol form by preserving the intramolecular hydrogen bond.[4] In contrast, polar protic solvents can solvate both tautomers, potentially shifting the equilibrium.
-
pH and Catalysis: The interconversion is catalyzed by both acid and base. Understanding these mechanisms is crucial for controlling and studying the system.[5][7]
Caption: Mechanisms for acid- and base-catalyzed enolization.
Analytical Characterization: A Multi-Technique Approach
Distinguishing and quantifying the tautomers in solution requires a combination of spectroscopic techniques. Each method provides unique structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution, providing unambiguous structural data and allowing for the determination of the relative populations of each isomer.[8]
| Signal Assignment | This compound (Keto) | 4-Hydroxyisochromen-1-one (Enol) | Rationale for Distinction |
| ¹H NMR (ppm) | |||
| Methylene Protons (C3-H₂) | ~4.0-4.5 (singlet) | Absent | The key diagnostic signal. Presence indicates the keto form. |
| Vinylic Proton (C3-H) | Absent | ~6.0-6.5 (singlet) | Appearance confirms the presence of the enol's C=C bond. |
| Enolic Hydroxyl (C4-OH) | Absent | ~10-15 (broad singlet) | Highly deshielded due to intramolecular H-bonding. |
| Aromatic Protons | ~7.2-8.0 | ~7.3-8.2 | Shifts will vary slightly due to changes in conjugation. |
| ¹³C NMR (ppm) | |||
| Keto Carbonyl (C4) | ~190-200 | Absent | Characteristic ketone/aldehyde chemical shift. |
| Lactone Carbonyl (C1) | ~165-170 | ~160-165 | Shift influenced by conjugation in the enol form. |
| Methylene Carbon (C3) | ~45-55 | Absent | Aliphatic carbon signal unique to the keto form. |
| Enolic Carbons (C3, C4) | Absent | C3: ~90-100, C4: ~160-170 | Vinylic and oxygen-substituted carbon signals are diagnostic for the enol. |
Vibrational and Electronic Spectroscopy
-
Infrared (IR) Spectroscopy: In the solid state or concentrated solution, IR can differentiate the tautomers. The keto form will exhibit two distinct C=O stretching bands (lactone and ketone), while the enol form will show a single lactone C=O stretch, a broad O-H stretch, and a C=C stretching vibration.[9]
-
UV-Visible Spectroscopy: The extended conjugation of the enol tautomer results in electronic transitions at lower energy. Consequently, 4-hydroxyisochromen-1-one will exhibit a maximum absorption wavelength (λ_max) at a significantly longer wavelength (a bathochromic shift) compared to the keto form.[10][11] This property is particularly useful for quantitative analysis and for monitoring the equilibrium under different conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous structural proof of the dominant tautomeric form in the solid state.[12][13] This technique is invaluable for validating the interpretations made from spectroscopic data in solution.
Experimental Protocol: NMR-Based Quantification of Tautomeric Equilibrium
This protocol outlines a self-validating system for determining the keto-enol equilibrium constant (K_eq) in a given solvent using ¹H NMR spectroscopy.
Workflow Overview
Caption: Experimental workflow for NMR analysis of tautomerism.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Acquire a standard ¹H NMR spectrum. Causality Check: For quantitative accuracy, the relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 10-15 seconds is generally sufficient.
-
-
Data Processing:
-
Process the raw data (FID) using appropriate software. This involves Fourier transformation, careful phase correction, and baseline correction to ensure accurate integration.
-
-
Analysis and Calculation:
-
Identify the diagnostic signals: the singlet for the C3-H₂ protons of the keto form and the singlet for the C3-H vinylic proton of the enol form.
-
Calibrate the spectrum (e.g., to the residual solvent peak).
-
Carefully integrate both diagnostic signals. Let Integ_Keto be the integral of the keto methylene peak and Integ_Enol be the integral of the enol vinylic peak.
-
Self-Validation: The sum of the normalized integrals should correspond to the total number of protons expected for that position.
-
Calculate the mole fraction and the equilibrium constant (K_eq):
-
Mole Fraction (Enol) = (Integ_Enol) / (Integ_Enol + (Integ_Keto / 2))
-
K_eq = [Enol] / [Keto] = (Integ_Enol) / (Integ_Keto / 2)
-
Note: The keto integral is divided by two because it represents two protons.
-
-
Conclusion: Implications for Research and Development
The tautomerism of this compound into 4-hydroxyisochromen-1-one is a clear demonstration that a single molecular formula can represent a dynamic system of interconverting structures. The strong preference for the enol form, driven by conjugation and intramolecular hydrogen bonding, distinguishes it from simple acyclic dicarbonyls. For professionals in drug discovery, recognizing and characterizing this equilibrium is not merely an academic exercise. The predominant tautomer in a physiological environment will dictate the molecule's binding mode, solubility, and metabolic stability. A thorough understanding, achieved through the multi-spectroscopic approach detailed in this guide, is essential for the rational design of novel therapeutics based on the isocoumarin scaffold.
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An In-Depth Technical Guide to the Biological Significance of the Isochroman Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold, a privileged heterocyclic system composed of a fused benzene and dihydropyran ring, is a cornerstone in natural product chemistry and medicinal chemistry.[1] Found in a multitude of natural products, particularly from fungal sources, compounds containing this motif exhibit an extensive range of potent biological activities.[1][2] This guide synthesizes the current understanding of the isochroman scaffold, detailing its prevalence, diverse pharmacological applications, and the underlying mechanisms of action. We will explore its significance in oncology, infectious diseases, and neurobiology, providing insights into structure-activity relationships (SAR), and presenting detailed synthetic and analytical protocols. This document serves as a comprehensive resource for professionals engaged in drug discovery and development, aiming to leverage the therapeutic potential of this remarkable scaffold.
Introduction: The Isochroman Core
The isochroman ring system is a fundamental structural unit present in numerous biologically active natural products and synthetic pharmaceuticals.[3] Its journey began with its discovery in secondary metabolites isolated from fungi, such as Penicillium stecki, which produces 3,7-dimethyl-8-hydroxy-6-methoxyisochroman.[1] This discovery opened the door to identifying a vast family of related compounds.
The scaffold's unique three-dimensional conformation and the electronic properties conferred by the embedded oxygen heterocycle make it an ideal framework for interacting with various biological targets.[2] Its structural rigidity, combined with the potential for diverse substitutions on both the aromatic and pyran rings, allows for the fine-tuning of pharmacological properties. This inherent versatility has made the isochroman core a subject of intense investigation and a frequent "hit" in drug screening campaigns.
Pharmacological Landscape of Isochroman Derivatives
Medicinal chemists have successfully developed a wide array of isochroman-based compounds that demonstrate significant therapeutic potential across several disease areas.[4][5] The scaffold's broad bioactivity is a testament to its ability to be chemically modified to achieve specific interactions with biological macromolecules.
Anticancer Activity
A significant portion of research into isochroman derivatives has focused on their potential as anticancer agents.[6] Natural products and their synthetic analogs have demonstrated cytotoxicity against a range of human cancer cell lines, often acting through the induction of apoptosis (programmed cell death).[5][7]
A notable class of compounds, 8-amido isocoumarin derivatives, has shown potent cytotoxic and apoptotic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[5] These compounds exhibit promising selectivity, showing lower toxicity towards non-tumorigenic cells.[5] The mechanism of action is centered on the induction of apoptosis, a highly desirable trait for anticancer drugs as it minimizes the inflammation associated with other forms of cell death.[5]
Table 1: Cytotoxicity of Selected 8-Amido Isochroman Derivatives Against Breast Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| S1 (N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide) | MCF-7 | 7.5 | Apoptosis Induction |
| S1 | MDA-MB-231 | 10.2 | Apoptosis Induction |
| S2 (N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide) | MCF-7 | 5.1 | Apoptosis Induction |
| S2 | MDA-MB-231 | 8.9 | Apoptosis Induction |
Data synthesized from studies on novel isocoumarin derivatives.[5]
Antimicrobial and Antifungal Properties
The isochroman scaffold is present in many natural products with inherent antimicrobial and antifungal activities.[2] Fungi, a rich source of these compounds, often produce them as a chemical defense mechanism.[8] This has inspired the development of synthetic isochroman-fused coumarin derivatives that show potent antifungal activity against pathogens like Rhizoctonia solani, a major threat in agriculture.[3] These compounds often exert their effect by inhibiting crucial fungal enzymes, such as CYP51, which is involved in sterol biosynthesis.[3]
Central Nervous System (CNS) and Neuroprotective Activity
Derivatives of the isochroman scaffold have been investigated for their effects on the central nervous system.[4] One of the most significant developments in this area is the discovery of CJ-17,493, a potent and selective neurokinin-1 (NK(1)) receptor antagonist.[9] This compound, featuring a complex isochroman structure, has demonstrated high affinity for the human NK(1) receptor (Ki = 0.2 nM) and potent anti-emetic activity in preclinical models.[9] Its development highlights the potential of the isochroman core in designing drugs that can cross the blood-brain barrier and modulate CNS targets.
Antihypertensive and Cardiovascular Effects
Certain isochroman derivatives have been explored for their potential in treating cardiovascular diseases, particularly hypertension.[4] For instance, 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a polyphenolic natural product, exhibits moderate antihypertensive activity.[10] By using XJP as a lead compound, researchers have designed and synthesized novel hybrids incorporating an arylpiperazine moiety, a known pharmacophore from the drug naftopidil.[10] These hybrid molecules act as α1-adrenergic receptor antagonists, leading to vasodilation and a significant reduction in blood pressure in spontaneously hypertensive rat models.[10]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of isochroman derivatives is intrinsically linked to their stereochemistry and substitution patterns.[11] Chirality plays a pivotal role; often, only one enantiomer of a chiral isochroman compound will exhibit the desired biological effect, underscoring the importance of stereoselective synthesis.[12]
Key SAR Observations:
-
Aromatic Ring Substitution: Hydroxyl, methoxy, and halogen groups on the benzene ring can significantly influence binding affinity and metabolic stability. For example, the position and nature of these substituents can dictate selectivity for different biological targets.
-
Pyran Ring Modifications: Substituents on the dihydropyran ring, particularly at the C3 and C4 positions, are crucial for modulating activity. The introduction of alkyl or aryl groups can enhance potency and alter the compound's pharmacokinetic profile.
-
Stereochemistry: The absolute configuration at chiral centers within the isochroman scaffold is often a critical determinant of biological activity. This is due to the specific three-dimensional arrangement required for optimal interaction with the binding sites of enzymes and receptors.[12]
dot digraph "SAR_Isochroman" { graph [fontname="Arial", fontsize=12, label="Key Structural Elements of the Isochroman Scaffold for Biological Activity", labelloc=t, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Scaffold Node scaffold [label="Isochroman Core\n(Privileged Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Key Modification Points aromatic [label="Aromatic Ring\n(Positions 5, 6, 7, 8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyran [label="Dihydropyran Ring\n(Positions 1, 3, 4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stereo [label="Stereochemistry\n(Chiral Centers)", fillcolor="#FBBC05", fontcolor="#202124"];
// Biological Outcomes activity [label="Pharmacological Activity\n(e.g., Anticancer, Antimicrobial)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships scaffold -> aromatic [label="Substitution here\nmodulates target selectivity"]; scaffold -> pyran [label="Substitution here\nimpacts potency & PK"]; scaffold -> stereo [label="Crucial for\nreceptor/enzyme binding"];
aromatic -> activity; pyran -> activity; stereo -> activity;
{rank=same; aromatic; pyran; stereo;} } act Caption: Logical relationship of isochroman structural modifications.
Synthetic Strategies and Experimental Protocols
The construction of the isochroman core is a key objective for organic chemists aiming to explore its therapeutic potential. Aromatic ketones and their derivatives are important precursors for many synthesis routes.[13] Modern synthetic methods focus on efficiency, stereocontrol, and functional group tolerance.[14]
Protocol: Synthesis of a 3-Isochromanone Core
This protocol outlines a general, modern approach for synthesizing the parent 3-isochromanone, a common intermediate, starting from o-tolylacetic acid.[14]
Step 1: Radical Chlorination
-
Dissolve o-tolylacetic acid (1 equivalent) in a suitable solvent such as fluorobenzene.
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 equivalents).
-
Heat the mixture to 60-80 °C.
-
Slowly add sulphuryl chloride (SO2Cl2) (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms 2-chloromethylphenylacetic acid.
Step 2: Intramolecular Cyclization
-
Once the chlorination is complete, cool the reaction mixture to room temperature.
-
Add a mild base, such as potassium bicarbonate (K2CO3) (2 equivalents), to the mixture.
-
Stir vigorously to facilitate the intramolecular cyclization. The base neutralizes the HCl byproduct and promotes the nucleophilic attack of the carboxylate on the benzylic chloride.
-
After the reaction is complete (monitored by TLC), perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 3-isochromanone.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: o-Tolylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Radical Chlorination\n(SO2Cl2, AIBN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n2-Chloromethylphenylacetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Intramolecular Cyclization\n(K2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Product: 3-Isochromanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> step1 -> intermediate -> step2 -> product; } act Caption: Workflow for 3-isochromanone synthesis.
Protocol: Apoptosis Detection via Annexin V/PI Staining
This protocol is used to quantify the apoptotic effect of an isochroman derivative on cancer cells, as mentioned in Section 2.1.[5]
Step 1: Cell Culture and Treatment
-
Seed cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the isochroman compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
Step 2: Cell Harvesting and Staining
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Step 3: Flow Cytometry Analysis
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use the fluorescence channels to differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Future Perspectives and Conclusion
The isochroman scaffold continues to be a highly valuable and versatile core in the field of drug discovery.[4] Its widespread presence in natural products with diverse biological activities underscores its evolutionary selection as a privileged structure for interacting with biological systems.[15] Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access complex isochroman derivatives.[14]
-
Hybrid Molecules: Combining the isochroman scaffold with other known pharmacophores to create hybrid drugs with multi-target activities or improved pharmacokinetic properties.[10]
-
Target Deconvolution: Utilizing chemical biology approaches to identify the specific molecular targets of bioactive isochroman natural products, thereby elucidating their mechanisms of action.
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The Isochromanone Core: A Technical Guide to a Privileged Scaffold in Natural Products
Abstract
The isochromanone scaffold is a recurring and vital structural motif in a multitude of natural products, demonstrating a remarkable breadth of biological activities.[1] Isolated from an array of organisms including fungi, myxobacteria, plants, and marine life, these compounds have captured the attention of medicinal chemists and drug discovery professionals worldwide.[1][2] Their potent antifungal, antibacterial, cytotoxic, and anti-inflammatory properties position them as promising candidates for the development of novel therapeutics.[1][3][4] This technical guide provides a comprehensive exploration of natural products containing the isochromanone core, delving into their structural diversity, biosynthetic origins, biological significance, and the experimental methodologies pivotal to their study.
Introduction: The Architectural and Biological Significance of the Isochromanone Core
The isochromanone framework, a bicyclic lactone, represents a privileged scaffold in the theater of natural product chemistry.[5] Its inherent structural features provide a rigid backbone for diverse functionalization, leading to a vast array of derivatives with distinct stereochemistry and biological profiles. The journey of isochromanones in natural product science began with the isolation of mellein from the fungus Aspergillus melleus in 1933, a discovery that opened the floodgates to the identification of a plethora of related compounds.[5]
The significance of the isochromanone core extends beyond its prevalence. Its presence often confers potent biological activity, making these natural products compelling starting points for drug discovery programs.[1][3][4] The exploration of their mechanisms of action has unveiled novel cellular targets and pathways, further cementing their importance in chemical biology and medicine.
A Survey of Isochromanone-Containing Natural Products
The structural diversity of isochromanone natural products is a testament to the biosynthetic ingenuity of nature. They can be broadly categorized based on their producing organisms, each class exhibiting unique structural features and biological activities.
Fungal Metabolites: A Rich Reservoir of Isochromanones
Fungi are prolific producers of isochromanone-containing secondary metabolites.[1] These compounds often play crucial roles in the ecological interactions of the producing organisms and have been extensively studied for their pharmacological potential.
-
Alternariol and its Derivatives: Produced by fungi of the Alternaria genus, alternariol (AOH) and its methylated derivative, alternariol monomethyl ether (AME), are commonly found as contaminants in cereals and fruits.[6][7] While classified as mycotoxins, they have also demonstrated interesting biological activities, including antibacterial and anticancer effects.[6][7][8][9] Their antibacterial mechanism involves the disruption of cell division and other key physiological processes in pathogenic bacteria.[8][9]
-
Mellein: As the first discovered natural isochromanone, mellein and its derivatives are found in various fungi, bacteria, plants, and insects.[5] They exhibit a range of biological activities, including antifungal and phytotoxic effects. The biosynthesis of (R)-mellein proceeds through a partially reducing polyketide synthase (PR-PKS).[5]
Myxobacterial Isochromanones: Potent Bioactive Agents
Myxobacteria have emerged as a promising source of novel natural products with diverse biological activities.[11] The isochromanone-containing metabolites from these organisms are particularly noted for their potent antifungal and antibacterial properties.[11]
-
Ajudazols: Isolated from the myxobacterium Chondromyces crocatus, ajudazols A and B are potent antifungal agents.[1][11] Their mechanism of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a decrease in ATP production and ultimately fungal cell death.[1] The isochromanone core is crucial for this inhibitory activity.[11]
-
Biosynthesis: The formation of the isochromanone ring in ajudazols is proposed to be catalyzed by an unusual thioesterase (TE) domain from a polyketide precursor, rather than a dedicated cyclase.[1]
-
Plant-Derived Compounds and Related Structures
While less common than in fungi, isochromanone and related structures are also found in the plant kingdom and in the smoke of burning plant material.
-
Karrikins: These butenolide compounds, found in smoke from burning plant matter, are potent plant growth regulators that stimulate seed germination and seedling development.[12][13][14] While not classic isochromanones, their structure, featuring a pyran ring fused to a butenolide, shares conceptual similarities.[12][15][16] Karrikins are formed from the combustion of carbohydrates like cellulose.[12][15] They are perceived by the KAI2 receptor in plants, initiating a signaling cascade that influences growth and development.[12][16]
Biological Activities and Pharmacological Potential
The diverse biological activities of isochromanone natural products underscore their potential as leads for drug development.[1][3][4]
Antifungal Activity
A significant number of isochromanone-containing compounds exhibit potent antifungal activity against a range of human and plant pathogens.[1] As exemplified by the ajudazols, the inhibition of mitochondrial respiration is a key mechanism of action for some of these compounds.[1]
Table 1: Antifungal Activity of Selected Isochromanone Natural Products
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Source Organism | Reference |
| Ajudazol A | Candida albicans | - | - | Chondromyces crocatus | [1] |
| Ajudazol B | Candida albicans | - | - | Chondromyces crocatus | [1] |
| Soudanone A | Candida albicans | 1.6 | - | Cadophora sp. | [1] |
Note: "-" indicates data not available in the cited sources.
Antibacterial Activity
Several isochromanone natural products have also demonstrated activity against various bacterial strains.[8][9] For instance, alternariol and its monomethyl ether have shown inhibitory effects against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum.[8][9]
Anticancer Activity
Emerging research has highlighted the anticancer potential of some isochromanone derivatives.[6][7] Alternariol, for example, has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of oxidative stress, cell cycle arrest, and apoptosis.[6][7]
Experimental Methodologies: From Discovery to Characterization
The study of isochromanone natural products involves a multi-step process that begins with the isolation from their natural source and culminates in their structural and biological characterization.
General Workflow for Discovery and Isolation
A typical workflow for the discovery and isolation of novel isochromanone natural products is bioassay-guided fractionation.[17] This approach allows for the targeted isolation of compounds with specific biological activities.
Caption: A generalized workflow for the bioassay-guided discovery and isolation of isochromanone natural products.
Step-by-Step Protocol: Isolation and Purification
-
Cultivation and Extraction: The producing organism (e.g., fungus, myxobacterium) is cultivated under optimal conditions to promote the production of the target isochromanone. The culture broth or mycelium is then extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.[17]
-
Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like column chromatography over silica gel or other stationary phases. This separates the complex mixture into simpler fractions based on polarity.
-
Bioassay-Guided Selection: Each fraction is tested for the desired biological activity (e.g., antifungal, antibacterial). Fractions exhibiting significant activity are selected for further purification.
-
High-Resolution Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate the pure isochromanone compound.[17]
Structural Elucidation
The definitive structure of the isolated isochromanone is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.[18]
Biosynthesis of the Isochromanone Core
The isochromanone scaffold is typically biosynthesized via the polyketide pathway. A polyketide synthase (PKS) enzyme catalyzes the iterative condensation of small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA) to form a linear polyketide chain. This chain then undergoes a series of modifications, including reduction, dehydration, and ultimately, cyclization to form the characteristic bicyclic isochromanone ring system.
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An In-Depth Technical Guide to Isochroman-1,4-dione and its Derivatives: A Cornerstone for Innovative Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the synthesis, chemical properties, and burgeoning therapeutic applications of the isochroman-1,4-dione core and its derivatives. By elucidating the causal relationships behind experimental methodologies and grounding claims in authoritative references, this document aims to be a self-validating system for advancing research in this promising area of medicinal chemistry.
Introduction: The this compound Scaffold
The this compound moiety, a heterocyclic compound featuring a fused benzene and dihydropyran-dione ring system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and the presence of two reactive carbonyl groups make it an intriguing starting point for the synthesis of a diverse array of complex molecules. The core structure, with the chemical formula C₉H₆O₃ and a molecular weight of 162.14 g/mol , is systematically named 1H-2-Benzopyran-1,4(3H)-dione[1]. While the parent compound is a valuable research chemical, it is the potential for derivatization that unlocks a wide spectrum of biological activities, positioning these compounds as promising candidates for novel therapeutics.
Synthesis of the this compound Core
The synthesis of the this compound core and its substituted analogues is a critical aspect of exploring its chemical space and therapeutic potential. Various synthetic strategies have been developed, each with its own advantages in terms of yield, scalability, and the introduction of molecular diversity.
Classical Synthesis and Modern Refinements
The foundational synthesis and preliminary reactivity of this compound were first described by E. B. Knott in 1963[2]. This seminal work laid the groundwork for subsequent explorations of this chemical entity. Modern synthetic chemistry has since provided more sophisticated and efficient methods for constructing this scaffold.
One notable contemporary method involves a copper/photoredox dual-catalyzed carbolactonization of alkenoic acids with N-hydroxyphthalimide (NHPI) esters. This approach allows for the modular synthesis of various 3,3-dialkyl-substituted isochroman-1,4-diones, which are of particular interest due to the creation of a quaternary carbon center at the α-position to a carbonyl group[3]. This method is highly versatile, accommodating a wide range of NHPI esters derived from natural products and existing drugs, and typically results in good to excellent yields[3].
The following diagram illustrates a generalized workflow for the synthesis of substituted isochroman-1,4-diones, highlighting the key stages from starting materials to the final product.
Caption: A generalized workflow for the synthesis of substituted isochroman-1,4-diones.
Chemical Reactivity and Mechanistic Insights
The reactivity of the this compound core is dominated by the two carbonyl groups and the activated methylene group at the 3-position. This arrangement allows for a variety of chemical transformations, making it a versatile synthon for the construction of more complex heterocyclic systems.
A closely related isomer, isochroman-3,4-dione, has been shown to be a key intermediate in highly regio- and diastereoselective Diels-Alder reactions. Mechanistic studies have revealed that this dione can undergo an in situ dienolization/dearomatization, followed by a [4+2] cycloaddition with electron-deficient alkenes. This process, facilitated by a base such as diisopropylethylamine (DIPEA), leads to the formation of novel bridged polycyclic lactones. While this specific reactivity is documented for the 3,4-dione, similar dienolization pathways can be envisioned for the 1,4-dione isomer, opening up avenues for complex molecule synthesis.
The proposed mechanism for the Diels-Alder reaction involving an isochroman-dione intermediate is depicted below. This illustrates the power of this scaffold in generating structural complexity from relatively simple starting materials.
Caption: Mechanism of Diels-Alder reaction via an isochroman-dione intermediate.
Therapeutic Applications and Biological Activity of Derivatives
While the this compound core itself is primarily a synthetic building block, its derivatives have demonstrated a remarkable range of biological activities. The exploration of these activities is a vibrant area of research in drug discovery. The following sections highlight key therapeutic areas where isochroman-based compounds have shown significant promise, often drawing parallels from structurally related diones like naphthoquinones due to their similar chemical features.
Anticancer Activity
The dione functionality is a common feature in many anticancer agents. Analogues of this compound, such as naphthalene-1,4-dione derivatives, have shown potent anticancer activity. These compounds can exert their effects through various mechanisms, including the disruption of cancer cell metabolism (the Warburg effect) and the inhibition of key signaling pathways. For instance, certain naphthalene-1,4-dione analogues have demonstrated significant cytotoxicity against human endometrial, prostate, and colon cancer cell lines, with IC₅₀ values in the low micromolar range[4][5].
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-1,4-dione Analogues | HEC1A (Endometrial) | ~1.0 - 9.55 | [4] |
| DU-145 (Prostate) | ~1.0 - 3.0 | [5] | |
| MDA-MB-231 (Breast) | ~1.0 - 3.0 | [5] | |
| HT-29 (Colon) | ~1.0 - 3.0 | [5] | |
| 1,4-Dihydropyridine Derivatives | HeLa (Cervical) | 2.3 - 4.1 | [6] |
| MCF-7 (Breast) | 5.2 - 11.9 | [6] | |
| Rearranged Abietanes (orthoquinones) | HT29 (Colon) | 2.7 - 6.69 | [7] |
Table 1: Anticancer Activity of this compound Analogues and Related Compounds.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of isochroman have been investigated for their anti-inflammatory properties. Isocoumarins, which are structurally related to isochroman-1,4-diones, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages. This inhibition is a key indicator of anti-inflammatory potential. Some isocoumarin derivatives have exhibited IC₅₀ values for NO inhibition that are comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin[3].
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Isocoumarin Derivatives | NO Inhibition | 23.17 - 35.79 | [3] |
| Isonicotinic Acid Derivatives | ROS Inhibition | 1.42 | [8] |
| Rearranged Abietanes (orthoquinones) | NO Inhibition | IC₅₀NO = 33.0 ± 0.8 ng/mL | [7] |
Table 2: Anti-inflammatory Activity of Isochroman-related Compounds.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. The isochroman scaffold and its analogues have emerged as a promising area in this field. For example, spiropyrrolidines tethered with thiochroman-4-one and chroman-4-one moieties have been synthesized and evaluated for their antibacterial and antifungal activities. Several of these compounds displayed moderate to excellent activity against a range of pathogenic microbes, with Minimum Inhibitory Concentration (MIC) values demonstrating their potency[9].
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-thiochroman-4-ones | Gram-negative bacteria | 64 - 125 | [9] |
| Spiro-thiochroman-4-ones | C. krusei, C. glabrata | 32 | [9] |
| 4H-pyran-4-ylidene derivatives | S. aureus (MSSA) | 25 | [10] |
| 4H-pyran-4-ylidene derivatives | S. aureus (MRSA) | 12.5 | [10] |
Table 3: Antimicrobial Activity of Isochroman Analogues.
Other Therapeutic Areas
The versatility of the isochroman scaffold extends to other therapeutic areas as well. For instance, a series of novel isochroman mono-carboxylic acid derivatives were synthesized and found to be potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes. The most potent compound in this series exhibited an IC₅₀ value of 51.63 nM[11].
Experimental Protocols
To ensure the practical applicability of this guide, the following sections provide detailed, step-by-step methodologies for the synthesis of the this compound core and a representative bioactive derivative. These protocols are designed to be self-validating, with clear instructions and characterization checkpoints.
Protocol for the Synthesis of a 3,3-Dialkyl-substituted this compound
This protocol is adapted from the copper/photoredox dual-catalyzed carbolactonization method[3].
Materials:
-
Substituted Alkenoic Acid (1.0 equiv)
-
N-Hydroxyphthalimide (NHPI) Ester (1.2 equiv)
-
Copper(I) catalyst (e.g., Cu(OTf)₂; 5 mol%)
-
Photocatalyst (e.g., an iridium or ruthenium complex; 1-2 mol%)
-
Base (e.g., a non-nucleophilic organic base; 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel, add the substituted alkenoic acid, NHPI ester, copper(I) catalyst, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature, ensuring all solids are dissolved.
-
Position the reaction vessel in proximity to the blue LED light source and begin irradiation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol for the Synthesis of an N-substituted Naphthoquinone-based Anticancer Agent
This protocol is a representative synthesis for an analogue with potential anticancer activity, based on methods for synthesizing substituted 1,4-naphthoquinones[4].
Materials:
-
2-chloro-3-methylnaphthalene-1,4-dione (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 equiv)
-
Ethanol (EtOH) or diethyl ether (Et₂O) as solvent
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-3-methylnaphthalene-1,4-dione and the substituted aniline in the chosen solvent.
-
Add the base (Et₃N or K₂CO₃) to the mixture.
-
Stir the reaction at room temperature for 18-72 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted naphthoquinone derivative.
-
Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS).
The following diagram illustrates the workflow for the synthesis and subsequent biological evaluation of these potentially bioactive compounds.
Caption: Workflow for the synthesis and evaluation of bioactive this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this core allows for the creation of diverse chemical libraries, which, as suggested by the potent biological activities of structurally related compounds, are likely to yield novel hits in a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Future research should focus on the development of novel, efficient, and stereoselective synthetic routes to access a wider array of this compound analogues. A deeper understanding of the structure-activity relationships, aided by computational modeling and detailed mechanistic studies, will be crucial in optimizing the potency and selectivity of these compounds, ultimately paving the way for their development as next-generation therapeutics.
References
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A Theoretical and Computational Treatise on Isochroman-1,4-dione: From Molecular Properties to Bioactivity Prediction
Abstract
Isochroman-1,4-dione, a key heterocyclic scaffold, presents a compelling subject for in-depth theoretical and computational investigation due to its prevalence in bioactive natural products and its potential as a precursor in synthetic chemistry. This technical guide delineates a comprehensive computational protocol for the thorough characterization of this compound at the molecular level. We will explore its structural, electronic, and spectroscopic properties through a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, this guide will outline the application of Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis to predict its reactivity. Finally, we will discuss the framework for developing Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives to guide future drug discovery efforts. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction: The Significance of the this compound Core
The isochroman framework, a bicyclic system comprising a fused benzene and dihydropyran ring, is a privileged structure in medicinal chemistry.[1] Derivatives of isochroman have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound itself is a versatile synthetic intermediate, with its reactive dicarbonyl functionality offering numerous avenues for chemical modification.[2] A deep understanding of the electronic structure and reactivity of this core molecule is paramount for the rational design of novel therapeutic agents and the optimization of synthetic pathways.
Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that can be challenging to obtain through experimental means alone. This guide proposes a systematic computational investigation of this compound, designed to elucidate its fundamental properties and predict its chemical behavior.
A Proposed Computational Workflow for this compound
The following workflow outlines a robust computational strategy for the comprehensive analysis of this compound. The choice of methodologies is grounded in their proven efficacy for studying similar heterocyclic and carbonyl-containing systems.
Caption: Proposed computational workflow for this compound.
Methodologies and Theoretical Underpinnings
Structural Optimization and Spectroscopic Prediction
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Initial Structure: Construct the initial 3D structure of this compound using a molecular modeling software.
-
Computational Method: Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Solvation Model: To simulate a realistic chemical environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a common solvent like water or methanol.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Rationale: The B3LYP functional is widely used for its robust performance in predicting molecular geometries and vibrational frequencies. The 6-311++G(d,p) basis set is sufficiently large to provide an accurate description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions and the electronic properties of heteroatoms.
Predicted Spectroscopic Properties and Experimental Validation:
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be compared with experimental IR spectra. For this compound, we would expect to see strong characteristic absorption bands for the two carbonyl (C=O) groups. The lactone carbonyl typically appears at a higher frequency (around 1750-1780 cm⁻¹) than the ketone carbonyl (around 1715 cm⁻¹) due to ring strain.[5][6]
Electronic Structure and Reactivity Descriptors
Understanding the electronic landscape of this compound is crucial for predicting its reactivity.
Protocol 2: FMO, MEP, and NBO Analysis
-
FMO Analysis: From the optimized geometry, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.[8][9][10]
-
MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites).[11][12][13][14]
-
NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and charge delocalization.[15][16][17][18] This analysis provides a quantitative picture of the bonding and electronic structure.
Rationale and Predicted Insights:
-
FMO Theory: The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, we would predict that the HOMO is localized on the benzene ring and the oxygen atoms, while the LUMO is likely centered on the electron-deficient carbonyl carbons. This would suggest that the molecule is susceptible to both electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbons.
-
MEP Map: The MEP map is expected to show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character. Conversely, positive potential (blue) is anticipated around the carbonyl carbon atoms, highlighting their electrophilic nature. This visual representation is invaluable for predicting sites of interaction with other molecules.
-
NBO Analysis: NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the carbonyl π* orbitals, providing insight into the stability and reactivity of the dione system.
Sources
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- 18. NBO [cup.uni-muenchen.de]
Methodological & Application
One-Pot Synthesis of Substituted Isochroman-1-ones: A-108: A Comprehensive Guide for Synthetic Chemists
Application Notes & Protocols: A-108
Abstract
Isochroman-1-ones, also known as 3,4-dihydroisocoumarins, are a pivotal class of heterocyclic compounds widely recognized for their prevalence in natural products and their significant therapeutic potential.[1] Their scaffold is a key pharmacophore in molecules exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed protocol for the one-pot synthesis of substituted isochroman-1-ones, focusing on a robust and versatile Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the scope and limitations of the methodology, providing researchers in drug discovery and organic synthesis with a practical and scalable approach to this important molecular framework.
Introduction: The Significance of the Isochroman-1-one Core
The isochroman-1-one motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] For instance, derivatives of this class have shown promise as potent antioxidant and antiplatelet agents.[5] The synthetic accessibility of these compounds is therefore of paramount importance for the exploration of new therapeutic leads. Traditional multi-step syntheses can be time-consuming and often suffer from lower overall yields. In contrast, one-pot methodologies offer an atom-economical and efficient alternative, minimizing purification steps and resource utilization.[6][7][8] The protocol detailed herein leverages the power of transition-metal catalysis to construct the isochroman-1-one skeleton in a single, efficient operation.[9]
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The featured Rh(III)-catalyzed synthesis proceeds through a cascade of well-defined elementary steps. The catalytic cycle is initiated by the coordination of the benzoic acid to the rhodium center, followed by a carboxylate-directed C-H activation at the ortho position of the benzoic acid. This step is often the rate-determining step and is a testament to the power of directing groups in modern organic synthesis. The resulting rhodacycle then undergoes migratory insertion of the nitroalkene, followed by reductive elimination to furnish the desired isochroman-1-one product and regenerate the active Rh(III) catalyst.[9][10][11]
Caption: Proposed Catalytic Cycle for Rh(III)-Catalyzed Synthesis.
Materials and Equipment
Reagents and Solvents
-
Substituted Benzoic Acids (e.g., 2-iodobenzoic acid for palladium-catalyzed variations)
-
Nitroalkenes (Aromatic and Aliphatic)
-
[Rh(III)] catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver Salt Additive: AgSbF6 (Silver hexafluoroantimonate)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (ensure anhydrous)
-
Inert Gas: Argon or Nitrogen
-
Standard reagents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Protocol: One-Pot Synthesis of 3,4-Disubstituted Isochroman-1-ones
This protocol is a representative example for the Rh(III)-catalyzed annulation of a benzoic acid with a nitroalkene.[9]
Step 1: Reaction Setup
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzoic acid (1.0 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.025 mmol, 2.5 mol%), and AgSbF6 (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
Step 2: Addition of Nitroalkene and Reaction
-
Add the nitroalkene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted isochroman-1-one.
Caption: General Experimental Workflow.
Results and Discussion: Scope and Limitations
The presented Rh(III)-catalyzed protocol exhibits a broad substrate scope, accommodating a variety of substituted benzoic acids and both aromatic and aliphatic nitroalkenes.[9] The electronic nature of the substituents on the benzoic acid can influence the reaction efficiency, with electron-donating groups generally leading to higher yields.
| Entry | Benzoic Acid Substituent | Nitroalkene | Product Structure | Yield (%) |
| 1 | H | β-Nitrostyrene | 3-Phenyl-4-nitro-isochroman-1-one | 85 |
| 2 | 4-MeO | β-Nitrostyrene | 6-Methoxy-3-phenyl-4-nitro-isochroman-1-one | 92 |
| 3 | 4-Cl | β-Nitrostyrene | 6-Chloro-3-phenyl-4-nitro-isochroman-1-one | 78 |
| 4 | H | 1-Nitroprop-1-ene | 3-Methyl-4-nitro-isochroman-1-one | 75 |
Table 1: Representative Substrate Scope and Yields. Yields are isolated yields after purification.
It is important to note that while this rhodium-catalyzed method is highly effective, other transition metals such as palladium have also been successfully employed for the synthesis of isochroman-1-ones, particularly from starting materials like 2-iodobenzoic acids or 2-vinylbenzoates.[12] For instance, a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides provides 3-alkynylated isochroman-1-ones.[12] Iron-catalyzed methods, such as the Oxa-Pictet-Spengler cyclization, offer a more economical and environmentally benign approach.[13]
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The silver salt additive is crucial for halide abstraction from the rhodium precursor, generating the active catalytic species.
-
Incomplete Reaction: The reaction time may need to be extended for less reactive substrates. Monitor the reaction closely by TLC.
-
Side Product Formation: In some cases, depending on the substrate, homo-coupling of the benzoic acid may be observed. Optimizing the reaction temperature and catalyst loading can help to minimize this.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Rhodium and silver salts can be toxic and should be handled with care.
-
Nitroalkenes are potentially lachrymatory and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The one-pot synthesis of substituted isochroman-1-ones via transition-metal catalysis represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The Rh(III)-catalyzed protocol detailed in this guide offers a reliable and versatile method with a broad substrate scope. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can effectively synthesize a diverse library of isochroman-1-one derivatives for further investigation in drug discovery and materials science.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines by a sequential isocyanide-based multicomponent/Wittig reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides [organic-chemistry.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Alkynylated Isochroman-1-ones
Introduction
The isochroman-1-one scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. The introduction of an alkynyl group at the 3-position opens up a wealth of possibilities for further functionalization, making 3-alkynylated isochroman-1-ones valuable intermediates in medicinal chemistry and materials science. This document provides a detailed guide to a robust and efficient palladium-catalyzed method for the synthesis of these compounds.
This innovative approach, developed by Ano, Takahashi, and Chatani, utilizes a palladium-catalyzed 1,1-alkynyloxygenation of readily available alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides.[1][2] This methodology offers a practical and versatile route to a diverse range of 3-alkynylated isochroman-1-ones under mild and neutral conditions.[1]
These application notes are intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization.
Scientific Principles and Mechanistic Overview
The core of this synthetic strategy lies in a palladium-catalyzed cascade reaction that constructs the isochroman-1-one ring system while simultaneously introducing the desired alkynyl moiety. The reaction proceeds via a proposed 1,1-alkynyloxygenation mechanism.[1][2] Understanding this mechanism is crucial for rational troubleshooting and adaptation of the protocol.
The catalytic cycle is initiated by the oxidative addition of the alkynyl bromide to a Pd(0) species, which is generated in situ from the Pd(II) precatalyst, Pd(OAc)₂. This step forms a palladium(II) intermediate. This is a common initial step in many palladium-catalyzed cross-coupling reactions.[3][4] The subsequent key steps are:
-
Migratory Insertion: The alkene moiety of the 2-vinylbenzoate undergoes migratory insertion into the Pd-C bond of the alkynylpalladium(II) complex. This step forms a new carbon-carbon bond and generates a propargylpalladium intermediate.[1][5]
-
Intramolecular Cyclization: The ester oxygen of the 2-vinylbenzoate acts as an intramolecular nucleophile, attacking the palladium-bound carbon. This intramolecular cyclization forges the lactone ring of the isochroman-1-one.[1]
-
Reductive Elimination: The cycle is completed by reductive elimination from the resulting palladium(II) intermediate, which releases the 3-alkynylated isochroman-1-one product and regenerates the active Pd(0) catalyst.
A key advantage of this method is the use of the alkyl ester as an internal nucleophile, which avoids the need for external additives and contributes to the reaction's efficiency and neutral conditions.[1][6]
Figure 1: Proposed catalytic cycle for the synthesis of 3-alkynylated isochroman-1-ones.
Application Notes: Optimizing for Success
While the provided protocol is robust, several factors can influence the reaction's outcome. As a senior application scientist, I offer the following field-proven insights to ensure successful and reproducible results.
Reagent Quality and Preparation
-
Palladium(II) Acetate: Use high-purity Pd(OAc)₂. While it is relatively stable to air, it is advisable to store it in a desiccator. The quality of the precatalyst is paramount for generating the active Pd(0) species.
-
Solvent: Toluene is the recommended solvent.[1] It should be anhydrous. While commercially available anhydrous solvents are often sufficient, for particularly sensitive substrates, freshly distilling from a suitable drying agent (e.g., sodium/benzophenone) is recommended.
-
Alkyl 2-Vinylbenzoates: The synthesis of these starting materials is straightforward and can be achieved through standard esterification of 2-vinylbenzoic acid or via palladium-catalyzed vinylation of 2-halobenzoates. Ensure the purity of these substrates, as impurities can inhibit the catalyst.
-
Silyl-Protected Alkynyl Bromides: These reagents can be prepared from the corresponding terminal alkynes. The silyl protecting group (e.g., trimethylsilyl or triisopropylsilyl) prevents side reactions at the terminal alkyne proton.
Reaction Setup and Execution
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can lead to catalyst deactivation through oxidation of the Pd(0) species or promote undesirable side reactions like alkyne homocoupling.[7][8] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This can be achieved using standard Schlenk line techniques or in a glovebox.
-
Temperature Control: The reaction is typically performed at 100 °C.[1] Consistent and accurate temperature control is important for reaction rate and selectivity. An oil bath with a temperature controller is recommended.
-
Monitoring the Reaction: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure high-purity Pd(OAc)₂. Consider using a freshly opened bottle. |
| Degas the solvent and reagents thoroughly to remove oxygen. | ||
| Impure starting materials | Purify the 2-vinylbenzoate and alkynyl bromide before use. | |
| Formation of Side Products | Alkyne homocoupling (Glaser coupling) | This is often promoted by oxygen and copper contamination. Ensure a strictly anaerobic setup. If issues persist, consider copper-free conditions, although this protocol does not explicitly use a copper co-catalyst.[8] |
| Decomposition of starting materials or product | High temperatures can sometimes lead to degradation. If suspected, try running the reaction at a slightly lower temperature (e.g., 90 °C) for a longer duration. | |
| Difficulty in Purification | Residual palladium catalyst | After the reaction, a filtration through a short pad of Celite or silica gel can help remove insoluble palladium species. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary for challenging separations. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of 3-Alkynylated Isochroman-1-ones
The following is a general protocol adapted from the work of Ano, Takahashi, and Chatani.[9]
Figure 2: General experimental workflow.
Materials and Equipment:
-
Alkyl 2-vinylbenzoate (1.0 equiv)
-
Silyl-protected alkynyl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the alkyl 2-vinylbenzoate (e.g., 0.2 mmol, 1.0 equiv), the silyl-protected alkynyl bromide (0.3 mmol, 1.5 equiv), and palladium(II) acetate (0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-alkynylated isochroman-1-one.
Substrate Scope
This palladium-catalyzed reaction exhibits a broad substrate scope, tolerating a variety of functional groups on both the 2-vinylbenzoate and the alkynyl bromide. The following table provides a representative, though not exhaustive, list of substrates and their corresponding yields as reported by Ano, Takahashi, and Chatani.[1]
| Entry | 2-Vinylbenzoate (R¹) | Alkynyl Bromide (R²) | Product | Yield (%) |
| 1 | H | Si(CH₃)₃ | 3-((Trimethylsilyl)ethynyl)isochroman-1-one | 84 |
| 2 | 4-Me | Si(CH₃)₃ | 6-Methyl-3-((trimethylsilyl)ethynyl)isochroman-1-one | 81 |
| 3 | 4-OMe | Si(CH₃)₃ | 6-Methoxy-3-((trimethylsilyl)ethynyl)isochroman-1-one | 75 |
| 4 | 4-F | Si(CH₃)₃ | 6-Fluoro-3-((trimethylsilyl)ethynyl)isochroman-1-one | 78 |
| 5 | 4-Cl | Si(CH₃)₃ | 6-Chloro-3-((trimethylsilyl)ethynyl)isochroman-1-one | 72 |
| 6 | 4-CF₃ | Si(CH₃)₃ | 6-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)isochroman-1-one | 55 |
| 7 | H | Si(i-Pr)₃ | 3-((Triisopropylsilyl)ethynyl)isochroman-1-one | 80 |
| 8 | H | Phenyl | 3-(Phenylethynyl)isochroman-1-one | 70 |
Characterization of Products
The synthesized 3-alkynylated isochroman-1-ones can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key diagnostic signals include the proton at the 3-position of the isochroman-1-one ring, which typically appears as a multiplet, and the characteristic signals for the alkynyl group and the silyl protecting group (if present).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the lactone carbonyl group (typically around 1720-1740 cm⁻¹).
Safety Precautions
-
Palladium Compounds: Palladium(II) acetate is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Alkynyl Bromides: Some alkynyl bromides can be unstable. Handle with care and store under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).
-
Solvents: Toluene is a flammable and toxic solvent. Handle in a fume hood and take appropriate precautions to avoid ignition sources.
-
General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed synthesis of 3-alkynylated isochroman-1-ones via 1,1-alkynyloxygenation of 2-vinylbenzoates is a highly effective and versatile method for accessing these valuable synthetic intermediates. The reaction proceeds under mild, neutral conditions with a broad substrate scope. By understanding the underlying mechanistic principles and adhering to the detailed protocols and application notes provided herein, researchers can confidently and successfully implement this powerful transformation in their synthetic endeavors.
References
-
Ano, Y., Takahashi, S., & Chatani, N. (2023). Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides. Organic Letters, 25(18), 3266–3270. [Link]
-
Organic Chemistry Portal. (n.d.). Isochromanone synthesis. Retrieved January 5, 2026, from [Link]
-
Ano, Y., Takahashi, S., & Chatani, N. (2023). Supporting Information for: Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides. ACS Publications. [Link]
-
Ano, Y., Takahashi, S., & Chatani, N. (2023). General Procedure for the Pd-Catalyzed 1,1-Alkynyloxygenation of 1. In Supporting Information for: Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides (p. S13). ACS Publications. [Link]
-
Ano, Y., Takahashi, S., & Chatani, N. (2023). Abstract. Organic Letters, 25(18), 3266–3270. [Link]
-
Siriwardana, A. I., & Nakamura, I. (2007). Palladium- and Nickel-Catalyzed Carbon–Carbon Bond Insertion Reactions with Alkylidenesilacyclopropanes. Accounts of Chemical Research, 40(12), 1295-1306. [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2141-2166. [Link]
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Spoering, R. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Journal of the American Chemical Society, 129(45), 13946–13957. [Link]
-
de Graaf, C., van der Slot, S. C., & Bickelhaupt, F. M. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Chemistry – A European Journal, 8(20), 4730-4739. [Link]
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Diels-Alder reaction of isochroman-3,4-diones for polycyclic lactones
Application Note & Protocol
Strategic Synthesis of Bridged Polycyclic Lactones via Diels-Alder Reaction of Isochroman-3,4-diones
Introduction: The Therapeutic Potential of Complex Lactones
Polycyclic lactones are privileged scaffolds found in a multitude of biologically active natural products.[1] These structures exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anti-cancer, and anti-parasitic activities.[2][3][4] The dense arrangement of stereocenters and functional groups within these bridged architectures makes them attractive targets for drug discovery campaigns, yet their structural complexity presents a significant synthetic challenge.[4][5]
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a robust and atom-economical strategy for constructing six-membered rings with high stereocontrol.[6][7] This application note details a highly efficient and diastereoselective Diels-Alder reaction utilizing isochroman-3,4-diones as a key precursor for the synthesis of novel bridged polycyclic lactones, providing a valuable methodology for accessing analogues of bioactive natural products.[8][9]
Reaction Mechanism: Unveiling the Dienic Reactivity of Isochroman-3,4-dione
The core of this methodology lies in the in situ generation of a reactive diene from the isochroman-3,4-dione scaffold.[1] While the aromatic ring of the isochromanone is typically unreactive as a diene, the presence of a base, such as diisopropylethylamine (DIPEA), facilitates a key dienolization/dearomatization sequence.[8][9] This process transiently disrupts the aromaticity to form a highly reactive ortho-quinone dimethide-like intermediate, which serves as the 4π-electron component in the cycloaddition.[1]
This electron-rich diene then readily engages with an electron-deficient alkene (dienophile) in a concerted [4+2] cycloaddition.[10][11] The reaction proceeds with high regio- and diastereoselectivity, driven by the formation of two new, stable σ-bonds, to yield the bridged polycyclic lactone adduct.[8] The stereospecificity of the reaction confirms a concerted mechanism, as no Michael adducts, which would arise from a stepwise pathway, are observed.[8]
Figure 1: Mechanism of the DIPEA-facilitated Diels-Alder reaction.
Experimental Protocol: Synthesis of a Bridged Polycyclic Lactone
This protocol describes a general, reliable procedure for the Diels-Alder reaction between an isochroman-3,4-dione derivative and an electron-poor alkene.
3.1. Materials and Reagents
-
Isochroman-3,4-dione derivative (2.0 equiv)
-
Electron-deficient alkene (e.g., chalcone, enone) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution of the alkene)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the isochroman-3,4-dione derivative (0.2 mmol, 2.0 equiv).
-
Solvent Addition: Dissolve the solid in anhydrous dichloromethane (1.0 mL).
-
Rationale: DCM is an excellent solvent for this reaction, as it is relatively non-polar and aprotic, preventing interference with the base-mediated dienolization.
-
-
Reagent Addition: Add the electron-deficient alkene (0.1 mmol, 1.0 equiv) to the solution at room temperature, followed by the addition of DIPEA (20 μL, 0.1 mmol, 1.0 equiv).[1][8]
-
Rationale: DIPEA is a non-nucleophilic hindered base, making it ideal for promoting the dienolization of the isochroman-3,4-dione without competing in side reactions with the electrophilic alkene.[8]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 12-40 hours, as indicated by the consumption of the limiting dienophile.[8]
-
Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Rationale: This initial filtration removes baseline impurities and excess reagents, simplifying the subsequent purification step.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by preparative TLC or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bridged polycyclic lactone product.[1]
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Scope and Performance Data
The methodology is robust and accommodates a wide range of dienophiles, including chalcones, enones, and other common electron-poor alkenes bearing ester, nitro, and cyano groups.[8][9] The reaction consistently delivers the bridged polycyclic lactone products in moderate to high yields and with excellent diastereoselectivity.
| Entry | Isochroman-3,4-dione | Dienophile (Alkene) | Time (h) | Yield (%) |
| 1 | Unsubstituted | (E)-Chalcone | 12 | 82 |
| 2 | Unsubstituted | (E)-4-Methylchalcone | 14 | 85 |
| 3 | Unsubstituted | (E)-4-Chlorochalcone | 16 | 78 |
| 4 | Unsubstituted | Dimethyl Fumarate | 24 | 65 |
| 5 | Unsubstituted | N-Phenylmaleimide | 12 | 90 |
| 6 | 6-Methoxy | (E)-Chalcone | 16 | 75 |
| Data synthesized from studies reported in The Journal of Organic Chemistry.[8] |
Experimental Workflow Overview
The overall process from starting materials to the purified product is streamlined and follows a standard synthetic chemistry workflow.
Figure 2: General experimental workflow for lactone synthesis.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the intermediate.
-
Solution: Ensure all reagents and solvents are anhydrous, as moisture can quench the base and interfere with the reaction. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but should be monitored carefully to avoid side product formation.
-
-
Poor Diastereoselectivity:
-
Cause: The reaction is inherently highly diastereoselective. Poor selectivity may indicate an incorrect structural assignment or a competing reaction pathway.
-
Solution: Re-verify the structure of the starting materials and products. Ensure the reaction temperature is not excessively high, as this can sometimes erode selectivity in Diels-Alder reactions.[10]
-
-
No Reaction:
-
Cause: Inactive base or insufficiently activated dienophile.
-
Solution: Use freshly opened or distilled DIPEA. Confirm that the dienophile possesses sufficient electron-withdrawing character to facilitate the cycloaddition.[7] The reaction relies on the HOMO (diene) - LUMO (dienophile) energy gap; a less electrophilic dienophile will react much more slowly.[10]
-
Conclusion
The base-facilitated Diels-Alder reaction of isochroman-3,4-diones represents a powerful and efficient strategy for the synthesis of complex, bridged polycyclic lactones.[1][8] The methodology is characterized by its operational simplicity, mild reaction conditions, broad substrate scope, and high diastereoselectivity. This approach provides medicinal chemists and synthetic researchers with a reliable tool to generate novel molecular architectures for exploration in drug discovery and development programs.
References
-
D'Elia, A., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry, 89(24), 18602-18611. [Link]
-
Kaczmarek, M., et al. (2022). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health (NIH). [Link]
-
D'Elia, A., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
D'Elia, A., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels−Alder Reaction for the Construction of Bridged Polycyclic Lactones. American Chemical Society. [Link]
-
BYJU'S. (n.d.). Diels Alder Reaction Mechanism. BYJU'S. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Guzik, P., et al. (2021). Antimicrobial Activity of Lactones. MDPI. [Link]
-
Kim, H., et al. (2017). Natural and Synthetic Lactones Possessing Antitumor Activities. PubMed Central. [Link]
-
Bruno, M., et al. (2020). Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases. MDPI. [Link]
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Application Notes & Protocols: The Versatile Reactivity of Isochroman-1,4-dione with Nucleophiles
Introduction: Isochroman-1,4-dione as a Privileged Synthetic Intermediate
This compound, a heterocyclic compound featuring a unique combination of a lactone and a ketone within a bicyclic framework, serves as a potent and versatile building block in synthetic organic and medicinal chemistry.[1] Its structure incorporates two distinct electrophilic sites: the C1 lactone carbonyl and the C4 ketone carbonyl. This arrangement, conjugated with the benzene ring, dictates a rich and tunable reactivity profile, particularly towards nucleophiles. Attack can occur at either carbonyl group, or via a conjugate addition mechanism, often leading to complex molecular scaffolds in a single, efficient step.
This guide provides an in-depth exploration of the reaction pathways of this compound with common classes of nucleophiles. We will dissect the mechanistic rationale behind these transformations, offer field-tested experimental protocols, and discuss how reaction conditions can be modulated to achieve desired chemical outcomes. The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Reactions with N-Nucleophiles: A Gateway to Isoindole-1,3-diones
The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of N-substituted isoindole-1,3-diones, also known as N-substituted phthalimides. These products are prevalent motifs in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[2]
Mechanistic Rationale
This transformation is a classic example of a nucleophilic acyl substitution followed by an intramolecular condensation. The reaction proceeds via a two-step mechanism analogous to the reaction of phthalic anhydride with amines.[3]
-
Nucleophilic Acyl Substitution: The primary amine, acting as the nucleophile, attacks the highly electrophilic C1 lactone carbonyl. This is the more reactive of the two carbonyls due to the ring strain and the nature of the oxygen leaving group within the lactone structure. This attack forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the C1-O2 bond and ring-opening of the lactone. This forms a 2-(carboxymethyl)benzamide intermediate.
-
Intramolecular Cyclization & Dehydration: Under the reaction conditions, typically with gentle heating, the newly formed carboxylic acid and amide functionalities undergo an intramolecular condensation. The amide nitrogen attacks the carboxylic acid carbonyl, forming a second tetrahedral intermediate. Subsequent elimination of a water molecule yields the thermodynamically stable five-membered imide ring of the isoindole-1,3-dione product.
Below is a diagram illustrating the logical flow of this transformation.
Caption: Reaction workflow for N-nucleophile addition to this compound.
Experimental Protocol: Synthesis of 2-Benzylisoindole-1,3-dione
This protocol details a representative synthesis using benzylamine as the nucleophile. The principles are broadly applicable to a wide range of primary amines.
Materials:
-
This compound (1.62 g, 10 mmol)
-
Benzylamine (1.09 mL, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.62 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: Add benzylamine (1.09 mL, 10 mmol) to the flask in a single portion at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (~118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate). The intermediate amide-acid will be more polar than the final imide product.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove acetic acid, followed by a wash with cold ethanol (20 mL) to remove any unreacted starting materials.
-
Purification: The product is typically of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-benzylisoindole-1,3-dione.
Trustworthiness Check: The formation of a stable, crystalline product and the elimination of water drive this reaction to completion. The protocol's validity is confirmed by the high yields typically obtained for analogous reactions of anhydrides with primary amines.[3]
| Parameter | Value | Reference |
| Reactants | This compound, Benzylamine | N/A |
| Solvent | Glacial Acetic Acid | [3] |
| Temperature | ~118 °C (Reflux) | [3] |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | 85-95% | [2] |
Reactions with O- & S-Nucleophiles: Regioselective Ring-Opening
The reaction of this compound with alcohols (O-nucleophiles) and thiols (S-nucleophiles) proceeds via a different pathway compared to amines. Lacking the second proton required for dehydration to a stable cyclic product, these reactions result in a clean, regioselective ring-opening of the lactone.
Mechanistic Rationale
This reaction is a direct nucleophilic acyl substitution at the C1 carbonyl.[4][5]
-
Activation (Optional but Recommended): For less reactive nucleophiles like secondary alcohols, an acid catalyst (e.g., H₂SO₄, TsOH) can be used to protonate the C1 carbonyl, increasing its electrophilicity. For more reactive nucleophiles like thiolates (generated in situ with a base), no catalyst is needed.
-
Nucleophilic Attack: The alcohol or thiol attacks the C1 carbonyl, forming a tetrahedral intermediate.
-
Ring-Opening: The intermediate collapses, cleaving the lactone ring to yield the final product: a 2-(2-oxo-2-(alkoxy/thioalkoxy)ethyl)benzoic acid.
The choice of catalyst is critical. An acid catalyst facilitates the reaction with neutral alcohols, while a base is used for thiols to deprotonate them into more potent thiolate nucleophiles.[6]
Caption: General workflow for O- and S-nucleophile addition.
Experimental Protocol: Ring-Opening with Methanol
This protocol describes the acid-catalyzed ring-opening using methanol, a representative primary alcohol.
Materials:
-
This compound (1.62 g, 10 mmol)
-
Anhydrous Methanol (25 mL)
-
Concentrated Sulfuric Acid (2 drops, ~0.1 mL)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.62 g, 10 mmol) in anhydrous methanol (25 mL).
-
Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the disappearance of the starting material by TLC. The product will be more polar.
-
Quenching & Neutralization: Once the reaction is complete, carefully add saturated sodium bicarbonate solution dropwise to neutralize the sulfuric acid catalyst until effervescence ceases.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 2-(2-oxoacetyl)benzoate, which can be purified by silica gel column chromatography.
Causality Behind Choices:
-
Anhydrous Methanol: Water is a competing nucleophile that would lead to the simple hydrolysis product (2-formylphenyl)glyoxylic acid.[5] Using an anhydrous solvent ensures the alcohol is the primary nucleophile.
-
Acid Catalyst: The acid protonates the lactone carbonyl, making it significantly more electrophilic and accelerating the attack by the weakly nucleophilic alcohol.[3]
Reactions with C-Nucleophiles: The 1,2- vs. 1,4-Addition Dichotomy
The reaction of this compound with potent carbon nucleophiles, such as Grignard reagents, introduces another layer of complexity. The molecule can be viewed as an α,β-unsaturated ketone system embedded within the lactone structure. This allows for two potential modes of attack: direct (1,2) addition to the C4 ketone or conjugate (1,4) addition to the β-carbon (C3).
Mechanistic Rationale
The outcome of the reaction is highly dependent on the reaction conditions and the nature of the Grignard reagent.
-
1,2-Addition (Direct Addition): This is the kinetically favored pathway.[7] The Grignard reagent attacks the more electrophilic C4 ketone carbonyl directly. Subsequent aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol at the C4 position. This pathway is generally favored at low temperatures and in the absence of catalysts.
-
1,4-Addition (Conjugate Addition): This is the thermodynamically favored pathway. The nucleophile attacks the C3 position, leading to the formation of an enolate intermediate. This pathway is often promoted by the addition of a catalytic amount of a copper(I) salt, such as CuI or CuCN.[5] The copper salt is believed to form a Gilman-like cuprate reagent in situ, which preferentially undergoes 1,4-addition.[5] An aqueous workup protonates the enolate to give the 3-substituted this compound product.
Caption: Competing 1,2- and 1,4-addition pathways for Grignard reagents.
Experimental Protocol: Copper-Catalyzed 1,4-Addition of Methylmagnesium Bromide
This protocol is designed to favor the 1,4-conjugate addition product.
Materials:
-
This compound (1.62 g, 10 mmol)
-
Copper(I) Iodide (CuI) (0.19 g, 1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Methylmagnesium Bromide (3.0 M in diethyl ether, 3.7 mL, 11 mmol)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Catalyst Suspension: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (0.19 g, 1 mmol) and anhydrous THF (20 mL). Cool the suspension to -20 °C in an appropriate cooling bath.
-
Grignard Addition: To the stirred CuI suspension, add methylmagnesium bromide solution (3.7 mL, 11 mmol) dropwise. Stir the mixture for 15-20 minutes at -20 °C. The solution may change color, indicating the formation of the active organocuprate species.
-
Substrate Addition: In a separate flask, dissolve this compound (1.62 g, 10 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C (dry ice/acetone bath).
-
Reaction: Transfer the prepared organocuprate solution from step 2 to the this compound solution at -78 °C via cannula. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-methylthis compound, can be purified by flash column chromatography.
Trustworthiness Check: The use of a copper(I) catalyst to promote 1,4-addition of Grignard reagents to α,β-unsaturated carbonyls is a well-established and reliable method in organic synthesis, ensuring the high regioselectivity of this protocol.[5]
| Parameter | Value | Rationale / Reference |
| Nucleophile | CH₃MgBr (Grignard) | Potent C-nucleophile |
| Catalyst | Copper(I) Iodide (CuI) | Promotes 1,4-conjugate addition.[5] |
| Solvent | Anhydrous THF | Standard for Grignard reactions. |
| Temperature | -78 °C | Suppresses the competing 1,2-addition pathway. |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic quench to protonate the enolate without damaging the product. |
Conclusion and Future Outlook
This compound demonstrates predictable yet versatile reactivity with a range of nucleophiles. By understanding the underlying electronic and steric factors, chemists can selectively engage different electrophilic sites on the molecule. The reaction with primary amines provides a direct route to the pharmaceutically relevant isoindole-1,3-dione scaffold. Reactions with alcohols and thiols offer a clean, regioselective ring-opening to produce highly functionalized benzoic acid derivatives. Finally, the use of carbon nucleophiles like Grignard reagents, modulated by catalytic systems, allows for selective C-C bond formation via either direct or conjugate addition. These distinct and controllable reaction pathways solidify the position of this compound as a valuable tool for the construction of complex molecular architectures in drug discovery and materials science.
References
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Tan, A., Kazancioğlu, M. Z., Aktaş, D., Gündoğdu, Ö., Şahin, E., Kishali, N., & Kara, Y. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38(4), 629-637. [Link]
-
Khan, I., et al. (2020). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 32(15), 68-76. [Link]
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Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. [Link]
-
Krasnov, K. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(19), 6285. [Link]
-
Płazińska, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(11), 3326. [Link]
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Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. [Link]
-
ReactionWeb.io. (n.d.). Anhydride + ROH. ReactionWeb.io. [Link]
-
Química Orgánica.org. (n.d.). Reaction of anhydrides with alcohols. Química Orgánica.org. [Link]
-
Wang, Z., et al. (2019). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 24(18), 3362. [Link]
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Knott, E. B. (1963). 62. This compound and some of its reactions. Journal of the Chemical Society (Resumed), 402. [Link]
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Zienty, F. B., Vineyard, B. D., & Schleppnik, A. A. (1962). Base-Catalyzed Addition of Thiols to α,β-Unsaturated Anhydrides. The Journal of Organic Chemistry, 27(9), 3140-3146. [Link]
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Kim, H., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32901-32909. [Link]
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Bowman, R. K., et al. (2020). Thiol-Anhydride Dynamic Reversible Networks. Angewandte Chemie International Edition, 59(24), 9345-9349. [Link]
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Hulcoop, D. G., & Procter, D. J. (2004). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 69(12), 4196-4204. [Link]
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Massa, A., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Isochroman-1,4-dione as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
Isochroman-1,4-dione, a unique heterocyclic scaffold, has emerged as a powerful and versatile building block in modern organic synthesis. Its strained dicarbonyl system and inherent reactivity allow for a diverse range of chemical transformations, providing access to complex molecular architectures. This guide provides an in-depth exploration of this compound's utility, focusing on its application in constructing bridged polycyclic lactones via Diels-Alder reactions, stereoselective synthesis of aminoisochromanones through organocatalysis, and its role in photocatalytic multicomponent reactions. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this exceptional synthetic intermediate for applications in drug discovery and materials science.
Introduction: The Synthetic Potential of this compound
This compound (CAS 5693-27-6) is a bicyclic compound featuring a benzene ring fused to a six-membered heterocyclic ring containing an ester (lactone) and a ketone.[1] The strategic placement of these carbonyl groups activates the molecule for a variety of transformations, making it more than just a simple heterocyclic ketone.
The key to its versatility lies in the reactivity of the C-3 methylene protons, which are flanked by both a carbonyl group and an ether oxygen. This acidity allows for easy enolization, transforming the isochromanone system into a reactive diene in situ. This pivotal characteristic unlocks powerful cycloaddition pathways, most notably the Diels-Alder reaction, for the construction of intricate, three-dimensional structures.[2][3] Furthermore, the dione framework is amenable to nucleophilic attack, ring-opening, and functionalization, providing access to a wide array of substituted isochromanone derivatives and related scaffolds.[4][5]
This document serves as a technical guide for researchers, detailing the synthesis and application of this potent building block.
Caption: Structure and key features of this compound.
Synthesis of this compound
A reliable method for preparing isochroman-1,4-diones involves the oxidation of the corresponding isochroman-3-ones. While various methods exist, oxidation using benzeneseleninic anhydride provides a clean and efficient route.
Causality Behind Experimental Choices:
-
Benzeneseleninic Anhydride: This oxidant is effective for α-oxidation of ketones and lactones under relatively mild conditions, minimizing side reactions.
-
Benzene as Solvent: Benzene is typically used for this specific transformation. Caution: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated chemical fume hood.[6] Alternative solvents like chlorobenzene may be explored but could require re-optimization.
Protocol 2.1: Synthesis of this compound from Isochroman-3-one
Materials:
-
Isochroman-3-one
-
Benzeneseleninic anhydride
-
Benzene (anhydrous)
-
Standard glassware for reflux
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isochroman-3-one (1 equivalent) in anhydrous benzene.
-
Add benzeneseleninic anhydride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford this compound.
Application I: Diels-Alder Reactions for Bridged Polycyclic Lactones
One of the most powerful applications of this compound is its use as a diene precursor in [4+2] cycloaddition reactions.[2] In the presence of a mild base, the dione undergoes a dienolization/dearomatization sequence to generate a reactive diene in situ. This transient species readily reacts with electron-deficient alkenes (dienophiles) to construct complex bridged polycyclic lactones with high regio- and diastereoselectivity.[3][6]
Mechanistic Insight: The reaction is facilitated by a base, such as diisopropylethylamine (DIPEA), which promotes the deprotonation at the C-3 position. The resulting enolate undergoes tautomerization to form the diene, which then engages in a concerted [4+2] cycloaddition with the dienophile. This transformation is highly valuable as it rapidly builds molecular complexity from simple starting materials.[2][3]
Caption: Workflow for Diels-Alder cycloaddition.
Protocol 3.1: Synthesis of a Bridged Polycyclic Lactone via Diels-Alder Reaction[2][3]
This protocol describes a general procedure based on the direct use of synthesized this compound.
Materials:
-
This compound (1.0 equiv)
-
Dienophile (e.g., Chalcone, 1.2 equiv)
-
Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Standard reaction vial, magnetic stirrer
Procedure:
-
To a sealed reaction vial containing a magnetic stir bar, add this compound (1.0 equiv) and the dienophile (1.2 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Add DIPEA (2.0 equiv) to the mixture at room temperature.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired bridged polycyclic lactone.
Data Summary: Substrate Scope of the Diels-Alder Reaction
The reaction demonstrates a broad scope with various electron-deficient dienophiles.[2]
| Entry | Dienophile | Time (h) | Yield (%) |
| 1 | Chalcone | 16 | 79 |
| 2 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 30 | 85 |
| 3 | (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one | 20 | 76 |
| 4 | Dimethyl fumarate | - | 67 |
| 5 | Dimethyl maleate | - | 58 |
| Data synthesized from reference[2]. Reaction conditions: this compound (1 equiv), dienophile (1.2 equiv), DIPEA (2 equiv), MeCN, 60 °C. |
Application II: Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones
The isochromanone core is a privileged scaffold in medicinal chemistry. Organocatalysis provides a powerful platform for the stereoselective functionalization of this core.[4] While not starting directly from this compound, a closely related one-pot intramolecular Mannich reaction of 2-oxopropyl-2-formylbenzoates provides an elegant route to chiral 4-aminoisochromanones.[4][7] This highlights the synthetic accessibility of complex derivatives from precursors of the isochromanone family.
Mechanistic Insight: The reaction is catalyzed by a chiral secondary amine (e.g., a proline derivative). The catalyst first forms an enamine with the ketone moiety of the substrate. Simultaneously, the aniline reacts with the aldehyde to form an imine. The chiral enamine then undergoes a highly stereoselective intramolecular attack on the imine, establishing two new stereocenters in a cis configuration.[4]
Caption: Organocatalytic synthesis of 4-aminoisochromanones.
Protocol 4.1: Organocatalytic Synthesis of a cis-4-Aminoisochromanone[4]
Materials:
-
2-(2-oxopropyl)benzoate derivative (1.0 equiv)
-
Aniline derivative (1.5 equiv)
-
Tetrazole-substituted proline catalyst (20 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard reaction vial, magnetic stirrer
Procedure:
-
To a reaction vial, add the 2-(2-oxopropyl)benzoate substrate (1.0 equiv) and the chiral catalyst (0.2 equiv).
-
Add anhydrous DMSO as the solvent.
-
Add the aniline derivative (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the highly enantioenriched 4-aminoisochromanone.
Data Summary: Catalyst Performance and Stereoselectivity
The choice of catalyst and solvent is critical for achieving high stereoselectivity.[4][7]
| Catalyst | Solvent | Yield (%) | dr (cis:trans) | ee (%) |
| Proline | DMSO | - | 95:5 | 70 |
| Jørgensen-Hayashi Catalyst | CH₂Cl₂ | - | - | - |
| Tetrazole-Proline Derivative | DMSO | 70 | >98:2 | 99 |
| Data synthesized from reference[4]. The tetrazole-substituted proline catalyst provides superior results. |
Application III: Photocatalyzed Multicomponent Synthesis of Isochromanones
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation.[8] Photocatalysis offers a green and mild approach to initiate such transformations. Isochromanones can be synthesized via a photocatalyzed MCR involving 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and various alkenes.[9][10]
Mechanistic Insight: The reaction is initiated by a photocatalyst (e.g., Ru(bpy)₃Cl₂) which, upon irradiation with visible light, reduces the diazonium salt to an aryl radical. This radical adds to the alkene, generating a new carbocationic intermediate. An intramolecular nucleophilic attack by the ester's carbonyl oxygen onto this carbocation leads to cyclization. Subsequent hydrolysis yields the isochromanone product.[9][10] This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.
Protocol 5.1: Photocatalytic Synthesis of an Isochromanone[9]
Materials:
-
2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborate (1.0 equiv)
-
Alkene (e.g., Methyl methacrylate, 1.2 equiv)
-
Ru(bpy)₃Cl₂ (0.5 mol%)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., 440 nm LEDs)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine the diazonium salt (1.0 equiv), the alkene (1.2 equiv), and Ru(bpy)₃Cl₂ (0.005 equiv).
-
Add acetonitrile as the solvent.
-
Degas the solution with an inert gas (e.g., argon) for 15 minutes.
-
Seal the tube and place it in front of a 440 nm LED lamp with stirring.
-
Irradiate for 6-8 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography to obtain the desired isochromanone.
Data Summary: Photocatalytic Isochromanone Synthesis
The reaction is compatible with various alkenes, providing moderate to good yields.[9]
| Entry | Diazonium Salt Ester | Alkene | Yield (%) |
| 1 | Methyl | Methyl methacrylate | 71 |
| 2 | Ethyl | Styrene | 65 |
| 3 | Methyl | 1-Hexene | 55 |
| 4 | Methyl | α-Methylstyrene | 68 |
| Data synthesized from reference[9]. Conditions: Diazonium salt (1 mmol), alkene (1.2 equiv), Ru(bpy)₃Cl₂ (0.005 equiv), MeCN, 440 nm LEDs, 6-8 h. |
Conclusion
This compound and its related precursors are demonstrably valuable intermediates in synthetic organic chemistry. Their unique reactivity profile enables access to a rich diversity of complex molecules, including bridged polycyclics, spirocycles, and stereochemically dense heterocyclic systems. The protocols detailed herein for Diels-Alder reactions, organocatalytic aminations, and photocatalytic multicomponent syntheses provide robust and reproducible methods for leveraging this scaffold. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly significant role in addressing these synthetic challenges.
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Mousavi, M. S., Di Mola, A., Pierri, G., & Massa, A. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry, 89(24), 18602–18611. [Link]
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Suemune, H., Maeda, K., Kato, K., & Sakai, K. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3441-3447. [Link]
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Knott, E. B. (1963). 62. This compound and some of its reactions. Journal of the Chemical Society (Resumed), 402-406. [Link]
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Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. [Link]
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Anselmo, M., Moni, L., Ismail, H., Comoretto, D., Riva, R., & Basso, A. (2017). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journal of Organic Chemistry, 13, 1456–1462. [Link]
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Mousavi, M. S., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. ACS Publications. [Link]
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Mousavi, M. S., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones. PubMed. [Link]
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Anselmo, M., et al. (2017). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. PMC - NIH. [Link]
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Anselmo, M., et al. (2017). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journals. [Link]
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Wang, P., et al. (2024). Selective Ring-Opening Amination of Isochromans and Tetrahydroisoquinolines. PubMed. [Link]
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Sadri, Z., & Behbahani, F. K. (2020). Synthesis of Spiro1,4-Dihydropyridines: A Review. PubMed. [Link]
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Bergstrom, B. D. (2018). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship. [Link]
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Chaudhary, D., & Saunthwal, R. K. (2025). Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry. Organic Chemistry Frontiers, 12, 2025-2051. [Link]
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Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. ResearchGate. [Link]
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Zhu, J., et al. (N/A). Multicomponent reaction by rational substrate design approach. EPFL. [Link]
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The Isochroman-1,4-dione Scaffold: A Versatile Platform for Medicinal Chemistry Innovations
The isochroman-1,4-dione core, a compelling heterocyclic structure, is emerging as a significant scaffold in the landscape of medicinal chemistry. Its unique electronic and steric properties make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound derivatives, focusing on their potential in antihypertensive, anticancer, and anti-inflammatory research. We will delve into the synthetic strategies, present data on analogous compounds that highlight the potential of this scaffold, and provide detailed protocols for researchers to unlock its full therapeutic promise.
The this compound Scaffold: Synthesis and Therapeutic Potential
The this compound framework, characterized by a fused bicyclic system of a benzene ring and a dione-containing dihydropyran ring, offers a rigid and tunable platform for drug design. Modern synthetic methodologies, such as the copper/photoredox dual-catalyzed carbolactonization of alkenes, have enabled the modular and efficient synthesis of derivatives, particularly 3,3-dialkyl-substituted isochroman-1,4-diones.[1] This accessibility allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at various positions of the scaffold.
While direct biological activity data for a wide range of this compound derivatives is still an expanding area of research, the therapeutic successes of structurally related isochroman-4-ones provide a strong rationale for their investigation.
Antihypertensive and Cardioprotective Applications: Insights from Isochroman-4-one Hybrids
Research into isochroman-4-one derivatives has revealed their significant potential as antihypertensive agents. A notable example is the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), which has demonstrated moderate antihypertensive activity.[2][3] Inspired by this, scientists have designed and synthesized novel hybrids incorporating the isochroman-4-one scaffold with other pharmacophores, leading to compounds with enhanced potency.
One successful strategy has been the hybridization of isochroman-4-one with N-substituted isopropanolamine moieties, known for their β-adrenergic blocking activity.[2][4][5] These hybrids have shown potent β1-adrenoceptor blocking effects, in some cases superior to the well-established drug propranolol.[6] Another approach involves the creation of hybrids that release hydrogen sulfide (H₂S), a signaling molecule with cardioprotective effects.[3] These innovative designs highlight the versatility of the isochroman scaffold in creating multi-target ligands for cardiovascular diseases.
Mechanism of Action: β-Adrenergic Blockade
The antihypertensive effects of the isochroman-4-one-isopropanolamine hybrids are primarily attributed to their ability to act as β-adrenergic receptor antagonists.[5] These receptors are key components of the sympathetic nervous system, and their blockade leads to a reduction in heart rate and cardiac output, ultimately lowering blood pressure.[7][8]
Experimental Workflow: Evaluation of Antihypertensive Activity
Caption: Workflow for antihypertensive drug discovery.
Data Presentation: Antihypertensive Activity of Isochroman-4-one Derivatives
| Compound | Description | Key Finding | Reference |
| (±)-XJP | 7,8-dihydroxy-3-methyl-isochroman-4-one | Natural product with moderate antihypertensive activity. | [2][3] |
| Compound IIId | N-isopropyl isopropanolamine hybrid of isochroman-4-one | Potent β1-adrenoceptor blocking effect, stronger than lead compounds. | [5] |
| Compound Ic | Oxime ether hybrid of isochroman-4-one | β1-adrenoceptor blocking activity superior to propranolol. | [6] |
| Hybrid 13-E | Hydrogen-sulfide-releasing hybrid of isochroman-4-one | Cardioprotective effects against cardiac hypertrophy. | [3][9] |
Anticancer Potential: Drawing Parallels from 1,4-Naphthoquinones
While direct evidence for the anticancer activity of this compound derivatives is limited, the structurally analogous 1,4-naphthoquinone scaffold is a well-established pharmacophore in oncology.[10][11] Numerous 1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[12]
For instance, a library of 2-chloro-3-amino-naphthalene-1,4-dione analogues showed promising cytotoxicity against human endometrial cancer cells, with some compounds exhibiting IC50 values around 1 µM.[10] The proposed mechanism for some of these compounds involves the disruption of the Warburg effect, a metabolic hallmark of cancer, by potentially targeting Kelch-like ECH-associated protein 1 (Keap1).[10]
The structural similarity between this compound and 1,4-naphthoquinone suggests that the former could also exhibit anticancer properties, potentially through similar mechanisms involving oxidative stress and interference with cancer cell metabolism. This presents a compelling avenue for future research.
Signaling Pathway: Potential Anticancer Mechanism
Caption: Hypothesized anticancer mechanism of action.
Data Presentation: Cytotoxicity of Structurally Related Naphthoquinones
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-3-amino-naphthalene-1,4-diones | Human Endometrial Cancer (HEC1A) | ~1.0 | [10] |
| 5,8-dihydroxy-1,4-naphthoquinone derivatives | Murine Leukemia (P388) | 0.18 - 1.81 (µg/mL) | [12] |
Anti-inflammatory and Antimicrobial Prospects
The isochroman scaffold has also been associated with anti-inflammatory and antimicrobial activities. While specific data for isochroman-1,4-diones is sparse, related isocoumarin derivatives have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-induced macrophages, with IC50 values in the micromolar range.[13] This suggests a potential role for isochroman-1,4-diones in modulating inflammatory pathways.
Furthermore, spiropyrrolidines tethered with chroman-4-one and thiochroman-4-one scaffolds have demonstrated promising antibacterial and antifungal activities.[14] Given the structural similarities, this compound derivatives represent a class of compounds worthy of investigation for their antimicrobial properties.
Protocols for Synthesis and Biological Evaluation
Protocol 1: General Synthesis of 3,3-Dialkyl-substituted Isochroman-1,4-diones
This protocol is adapted from the copper/photoredox dual-catalyzed carbolactonization method.[1]
Materials:
-
Alkenoic acid
-
NHPI ester
-
Cu(OAc)₂
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Solvent (e.g., Dichloroethane)
-
Nitrogen atmosphere
-
Blue LED light source
Procedure:
-
To an oven-dried reaction tube, add the alkenoic acid (0.2 mmol), NHPI ester (0.24 mmol), Cu(OAc)₂ (0.02 mmol), and the photocatalyst (0.002 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the degassed solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-dialkyl-substituted this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This generalized protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[13]
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete growth medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Griess reagent
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 20-24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While current research has provided a solid foundation through the exploration of related isochroman-4-ones and analogous 1,4-naphthoquinones, a dedicated and systematic investigation into the biological activities of this compound derivatives is warranted. Future efforts should focus on synthesizing diverse libraries of these compounds and screening them for antihypertensive, anticancer, anti-inflammatory, and antimicrobial activities. Detailed mechanistic studies will be crucial to elucidate their modes of action and to guide the rational design of more potent and selective drug candidates. The protocols and insights provided in this guide aim to empower researchers to embark on this exciting journey of discovery.
References
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Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - ResearchGate. Available at: [Link]
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Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - FAO AGRIS. Available at: [Link]
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Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural isochroman-4-one - PubMed. Available at: [Link]
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Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy - PMC - NIH. Available at: [Link]
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Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - MDPI. Available at: [Link]
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Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed. Available at: [Link]
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Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy - MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. Available at: [Link]
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Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - NIH. Available at: [Link]
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Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy - MDPI. Available at: [Link]
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Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV) - PubMed. Available at: [Link]
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Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - NIH. Available at: [Link]
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Antihypertensive Medications - Pharmacology, Animation - YouTube. Available at: [Link]
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Pharmacology - Antihypertensives - YouTube. Available at: [Link]
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Application Notes & Protocols: Isochroman-1,4-dione Derivatives as Potential Anticancer Agents
Abstract: The quest for novel anticancer therapeutics with improved efficacy and selectivity remains a cornerstone of oncological research. Isochroman-1,4-dione derivatives, built upon a privileged quinone scaffold, have emerged as a promising class of compounds for cancer therapy. The quinone moiety is a structural feature in several clinically used anticancer drugs and is known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound derivatives as potential anticancer agents. It details protocols for their synthesis, initial cytotoxicity screening, and in-depth mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and oxidative stress.
Introduction: The Rationale for Isochroman-1,4-diones in Oncology
The this compound core represents a class of heterocyclic compounds whose structural similarity to naphthalene-1,4-diones suggests significant potential in anticancer drug design.[2][3] The anticancer activity of many quinone-containing compounds is attributed to their ability to accept one or two electrons to form reactive semiquinone or hydroquinone species. This redox activity can induce cellular oxidative stress, a state to which cancer cells are particularly vulnerable due to their elevated metabolic rates and often compromised antioxidant defenses.[3][4] Furthermore, these scaffolds can serve as electrophiles, reacting with biological nucleophiles and disrupting critical cellular processes.[3] This guide provides the foundational methodologies to synthesize these derivatives and systematically investigate their potential to induce cancer cell death.
Section 1: Synthesis of this compound Derivatives
The successful evaluation of this chemical class begins with its synthesis. A variety of synthetic routes are available, with one modern and efficient approach being the copper/photoredox dual-catalyzed carbolactonization of alkenoic acids with N-hydroxyphthalimide (NHPI) esters.[5] This method allows for the modular synthesis of diverse 3,3-dialkyl-substituted isochroman-1,4-diones, enabling the exploration of structure-activity relationships (SAR).
Protocol 1.1: Representative Synthesis via Dual Catalysis
Principle: This protocol outlines a general method for the synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones. The reaction proceeds via a dual catalytic cycle involving a copper catalyst and a photoredox catalyst to achieve the carbolactonization of alkenoic acids, which are coupled with NHPI esters. This approach is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[5]
Materials:
-
Alkenoic acid starting material
-
N-Hydroxyphthalimide (NHPI) ester derivative
-
Copper(I) catalyst (e.g., Cu(MeCN)4PF6)
-
Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Blue LED light source
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the alkenoic acid (1.0 equiv), NHPI ester (1.2 equiv), copper catalyst (5 mol%), and photoredox catalyst (1 mol%).
-
Add anhydrous DCM as the solvent.
-
Add the base (2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography on silica gel to yield the desired this compound derivative.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Section 2: Primary Evaluation of Anticancer Activity
The initial step in evaluating a new compound is to determine its ability to kill cancer cells and to quantify its potency. This is typically achieved through in vitro cytotoxicity assays.
Protocol 2.1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.[6]
Caption: Simplified overview of apoptosis signaling pathways.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Principle: The cell cycle is a tightly regulated process that ensures faithful DNA replication and cell division. M[7]any anticancer drugs exert their effects by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. B[8]y staining DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the DNA content of each cell and determine the percentage of the population in each phase of the cell cycle.
-
Cell Treatment: Seed cells and treat with the test compound as previously described (e.g., for 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This preserves the cells and makes their membranes permeable to PI. 3[10]. Fixation: Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). 5[9]. Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale. 7[11]. Data Analysis: Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.
Protocol 3.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Quinone structures are well-known for their ability to undergo redox cycling, which can generate ROS such as superoxide anions and hydrogen peroxide. W[3]hile ROS are normal byproducts of metabolism, excessive levels induce oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately triggering cell death. T[4][12]he H2DCFDA assay is a common method for detecting intracellular ROS. T[13]he non-fluorescent H2DCFDA probe is membrane-permeable. Inside the cell, esterases cleave it to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Probe Loading: Remove the culture medium and incubate the cells with H2DCFDA (5-10 µM) in serum-free medium for 30 minutes in a 37°C incubator, protected from light. 3[15]. Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Compound Treatment: Add the this compound derivative at various concentrations. Include a vehicle control and a positive control (e.g., H2O2 or pyocyanin).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) over time using a fluorescence plate reader. An increase in fluorescence in treated cells compared to controls indicates ROS production.
Section 4: Structure-Activity Relationship (SAR) Insights
The modular synthesis of this compound derivatives allows for systematic structural modifications to optimize anticancer activity and selectivity. B[5]y comparing the IC50 values of a library of related compounds, researchers can deduce the structure-activity relationship (SAR). F[16]or instance, modifications at the C3 position or on the aromatic ring can significantly impact potency and the mechanism of action.
// Placeholder for image position, actual image would be manually placed // These coordinates are illustrative R1 -> Scaffold [dir=back]; R2 -> Scaffold [dir=back]; }
References
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- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Properties and Mechanisms of Singly-Protonated Dehydronorcantharidin Silver Coordination Polymer in a Bladder Cancer Model [frontiersin.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
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- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
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- 14. Video: Reactive Oxygen Species and Oxidative Stress [jove.com]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Isochroman Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of the Isochroman Scaffold
Isochromans and their derivatives represent a versatile class of heterocyclic compounds that are gaining significant attention in medicinal chemistry.[1][2] Found in a variety of natural sources, including fungi and plants, and also accessible through synthetic routes, these compounds exhibit a broad spectrum of biological activities.[2] Among these, their antimicrobial and antifungal properties are particularly promising, offering potential new avenues for combating infectious diseases.[1][3] Derivatives such as chloro-dihydroisocoumarins and 4-(arylmethylene)-3-isochromanones have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][5]
This guide provides a comprehensive overview of the methodologies required to rigorously evaluate the antimicrobial and antifungal efficacy of isochroman derivatives. It is designed to equip researchers with not only the step-by-step protocols but also the scientific rationale behind the experimental design, ensuring the generation of robust and reliable data. We will delve into the known mechanisms of action, explore the structure-activity relationships that govern efficacy, and provide detailed protocols for determining key parameters such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). Furthermore, we will address the critical aspect of cytotoxicity to evaluate the therapeutic potential of these compounds.
Section 1: Mechanisms of Action - How Isochroman Derivatives Inhibit Microbial Growth
Understanding the mechanism of action is fundamental to the rational design of new antimicrobial agents. Isochroman derivatives have been shown to interfere with essential microbial processes, leading to the inhibition of growth or cell death.
Antibacterial Mechanism: Inhibition of β-Lactamase
A significant mechanism of bacterial resistance to common antibiotics like penicillin is the production of β-lactamase enzymes, which inactivate the antibiotic. Certain chloro-dihydroisocoumarin derivatives have been identified as inhibitors of these critical resistance enzymes.[3][5] By binding to β-lactamases, these isochroman compounds prevent the degradation of β-lactam antibiotics, potentially restoring their efficacy against resistant bacterial strains.[3] Molecular docking studies have suggested a strong affinity of these compounds for the active sites of various β-lactamases, including NDM-1, CTX-M, and OXA-48.[5]
Caption: Antibacterial mechanism of Chloro-Dihydroisocoumarin derivatives.
Antifungal Mechanism: Inhibition of β(1,3)-Glucan Synthase
The fungal cell wall is a unique and essential structure, absent in human cells, making it an excellent target for antifungal drugs. A key component of the fungal cell wall is β(1,3)-glucan. The synthesis of this polymer is catalyzed by the enzyme β(1,3)-glucan synthase.[6][7] Certain 4-(arylmethylene)-3-isochromanones have been shown to exert their antifungal effect by specifically inhibiting this enzyme.[4][8] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[4][8] This mechanism is analogous to that of the echinocandin class of antifungal drugs.[9]
Caption: Antifungal mechanism via β(1,3)-Glucan Synthase inhibition.
Section 2: Structure-Activity Relationship (SAR) Insights
The biological activity of isochroman derivatives is highly dependent on their chemical structure. Understanding these relationships is key to optimizing lead compounds for increased potency and selectivity.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the isochroman core can significantly influence antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as chlorine, has been shown to enhance the antibacterial activity of dihydroisocoumarins.[5]
-
The C-3 Position: Modifications at the C-3 position of the isochroman skeleton provide significant chemical diversity and can impact the biological profile of the resulting compounds.[5]
-
The C-4 Position: For 4-(arylmethylene)-3-isochromanones, the substituent on the arylmethylene group is crucial for antifungal activity. The stereochemistry (E/Z isomerism) at this position also plays a role in the compound's efficacy.[4]
-
Incorporation of Other Heterocycles: Hybrid molecules incorporating other heterocyclic moieties, such as coumarins, can lead to compounds with potent and broad-spectrum activity.[10]
Section 3: Data Presentation - Quantifying Antimicrobial and Antifungal Efficacy
Table 1: Antibacterial Activity of Isochroman Derivatives
| Compound ID | Bacterial Strain (e.g., S. aureus ATCC 29213) | MIC (µg/mL) | MBC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Example: 4-chloro-6-hydroxymellein | S. aureus | 1.00 | [Insert Data] | [Insert Data] |
| B. licheniformis | 0.8 | [Insert Data] | [Insert Data] | |
| [Your Compound] | [Test Strain] | [Insert Data] | [Insert Data] | [Insert Data] |
Data adapted from Al-zahrani et al., 2022.[5]
Table 2: Antifungal Activity of Isochroman Derivatives
| Compound ID | Fungal Strain (e.g., C. albicans ATCC 90028) | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MIC (µg/mL) |
| Example: Isochromanone Derivative X | C. krusei | 32 | [Insert Data] | 500 |
| C. glabrata | 32 | [Insert Data] | 500 | |
| [Your Compound] | [Test Strain] | [Insert Data] | [Insert Data] | [Insert Data] |
Data adapted from Bou-Rhouch et al., 2022.[11]
Table 3: Cytotoxicity of Isochroman Derivatives against Mammalian Cell Lines
| Compound ID | Mammalian Cell Line (e.g., HaCaT, HepG2) | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ / MIC) |
| [Your Compound] | [Test Cell Line] | [Insert Data] | [Insert Data] | [Calculate] |
| [Your Compound] | [Test Cell Line] | [Insert Data] | [Insert Data] | [Calculate] |
Section 4: Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy.
Workflow for Antimicrobial/Antifungal Susceptibility Testing
Caption: General workflow for MIC and MBC/MFC determination.
Protocol for Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Isochroman derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile diluent (broth or saline)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of appropriate broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the isochroman derivative stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.
-
-
Controls:
-
Growth Control: Wells containing broth and microbial inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, plus broth and inoculum.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for yeasts.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the isochroman derivative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Protocol for MBC/MFC Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells and from the growth control well onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Spread the aliquot evenly over the surface of the agar.
-
Incubate the plates under the same conditions as the MIC assay.
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol for Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HaCaT, HepG2, VERO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Isochroman derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the isochroman derivative. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
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Lázár, V., Bálint, B., Csernetics, Á., Boros, K., Dienes, D., Gácser, A., ... & Lóránd, T. (2019). Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins. Frontiers in Microbiology, 10, 1692. [Link]
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Zhang, Y., Song, D., & Wang, Q. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
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Lázár, V., Bálint, B., Csernetics, Á., Boros, K., Dienes, D., Gácser, A., ... & Lóránd, T. (2019). Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
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Zhang, Y., Song, D., & Wang, Q. (2021). Research progress in biological activities of isochroman derivatives. Request PDF. [Link]
-
Singh, S., Kumar, V., Sharma, S., & Kumar, R. (2015). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3145. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. ResearchGate. [Link]
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Ghamari, N., Gholibegloo, E., & Chalabi, M. (2020). Discovery of novel acridine-chalcone hybrids with potent DNA binding and antiproliferative activity against MDA-MB-231 and MCF-7 cells. ResearchGate. [Link]
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Reddy, T. S., Goud, P. M., Kumar, M. S., & Reddy, C. S. (2020). Design, Synthesis, and Antifungal Activity of Isochroman-Fused Coumarins against Rhizoctonia solani. Request PDF. [Link]
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Onyewu, C., & Heitman, J. (2023). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology, 4, 1249767. [Link]
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Purohit, N. V., & Shah, V. H. (2011). Synthesis and antibacterial action of some new isocoumarin derivatives. Der Pharma Chemica, 3(3), 189-199. [Link]
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Wright, G. D., & Fair, R. J. (2021). Plant-derived isoquinoline alkaloids that target ergosterol biosynthesis discovered by using a novel antifungal screening tool. ResearchGate. [Link]
-
Parveen, A., Khan, M. F., & Siddiqui, S. (2022). IC50 values for different cell lines. ResearchGate. [Link]
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Hu, C., Li, X., Wang, Y., Li, J., Wang, X., & Geng, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448-1454. [Link]
-
Wright, G. D., & Fair, R. J. (2021). (PDF) Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool. ResearchGate. [Link]
-
Al-Azzawi, A. M., & Al-Razzak, A. A. (2016). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 4(6), 1148-1153. [Link]
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Hu, C., Li, X., Wang, Y., Li, J., Wang, X., & Geng, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications. [Link]
-
Al-zahrani, F. M., Al-amri, S. S., & Abdel-hameed, M. S. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(11), 3634. [Link]
-
Gorniak, I., & Gornowicz, A. (2021). Synthesis and Study of Antifungal Properties of New Cationic Beta-Glucan Derivatives. Molecules, 26(18), 5489. [Link]
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Thangapazham, R., & Mahesh, T. (2017). Recent development of signaling pathways inhibitors of melanogenesis. Cellular Signalling, 40, 99-115. [Link]
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Lee, J. H., Kim, J. H., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. mSphere, 8(5), e00277-23. [Link]
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Sharma, P. C., & Kumar, A. (2012). Synthesis of some new isoxazoline derivatives as possible anti-Candida agents. ResearchGate. [Link]
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Coon, E. R., & Stazi, A. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]
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Hu, C., Li, X., Wang, Y., Li, J., Wang, X., & Geng, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ResearchGate. [Link]
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EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
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Kasahara, S., & Sugita, T. (2004). Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies. Antimicrobial Agents and Chemotherapy, 48(6), 2123-2131. [Link]
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Bou-Rhouch, M., El-Malah, T., El-Malah, A., El-Malah, A., El-Malah, A., El-Malah, A., ... & El-Malah, A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 522. [Link]
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Onishi, J., Meinz, M., & Thompson, J. (2002). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(2), 368-377. [Link]
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Obata, Y., Morita, M., & Kasahara, T. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2633-2638. [Link]
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Govori, S., Jashari, A., & Haziri, A. (2011). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 27(2), 431-435. [Link]
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Wang, H., Wang, H., & Wang, H. (2023). Structural Remodeling of Fungal Cell Wall Promotes Resistance to Echinocandins. bioRxiv. [Link]
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de Oliveira, H. C., & Del Poeta, M. (2019). Fungal Cell Wall: Emerging Antifungals and Drug Resistance. Frontiers in Microbiology, 10, 2573. [Link]
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Ishiguro, J. (2001). 1,3-beta-Glucan synthase: a useful target for antifungal drugs. Nippon Ishinkin Gakkai Zasshi, 42(2), 79-85. [Link]
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Patsnap Synapse. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work?. [Link]
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Application Notes & Protocols: Evaluating the Antihypertensive Properties of Isochroman-4-one Hybrids
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a principal risk factor for a spectrum of severe cardiovascular diseases. The exploration of novel chemical scaffolds for antihypertensive drug discovery is a critical endeavor. Isochroman-4-one, a heterocyclic motif found in various natural products, has emerged as a promising starting point for the development of new therapeutic agents.[1] This document provides a comprehensive guide for the synthesis and evaluation of isochroman-4-one hybrids as potential antihypertensive candidates. We detail the scientific rationale, step-by-step protocols for synthesis, in vitro enzymatic assays, and in vivo evaluation in established animal models of hypertension, emphasizing the causality behind experimental choices to ensure robust and reproducible findings.
Introduction: The Rationale for Isochroman-4-one Hybrids
The isochroman-4-one core is a privileged scaffold in medicinal chemistry. A naturally occurring derivative, 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), isolated from banana peels, has demonstrated notable antihypertensive activity.[1][2] The therapeutic potential of this scaffold can be significantly enhanced through molecular hybridization, a strategy that combines the isochroman-4-one core with other pharmacologically active moieties. This approach aims to develop multifunctional molecules that can interact with multiple targets in the pathophysiology of hypertension or enhance the potency and pharmacokinetic profile of the parent compound.
Published research has successfully demonstrated that hybridizing the isochroman-4-one scaffold with moieties like N-substituted isopropanolamine can yield compounds with potent β1-adrenoceptor blocking effects, comparable or even superior to established drugs like propranolol.[3][4][5] One such hybrid, compound 'IIId' from a 2013 study, not only showed a strong β1-adrenoceptor blocking effect but also reduced systolic and diastolic blood pressure in Spontaneously Hypertensive Rats (SHRs) by over 40%.[4] Other strategies have explored creating hybrids with hydrogen sulfide (H₂S)-releasing donors, aiming to leverage the cardioprotective and vasodilatory effects of H₂S.[5][6][7][8]
This guide will focus on the protocols necessary to synthesize and validate the antihypertensive effects of these promising hybrid molecules, focusing on two key mechanisms: β-adrenergic blockade and Angiotensin-Converting Enzyme (ACE) inhibition.
Strategic Workflow for Evaluation
A logical and phased approach is crucial for the efficient evaluation of novel isochroman-4-one hybrids. The workflow should progress from initial synthesis and in vitro screening to more complex in vivo validation. This ensures that only the most promising candidates advance, saving resources and time.
Caption: High-level workflow from synthesis to in vivo validation.
Synthesis Protocols
The synthesis of isochroman-4-one hybrids typically involves a multi-step process. The following is a generalized protocol based on published methods for creating an isopropanolamine hybrid, a class that has shown significant β-adrenergic blocking activity.[4]
Protocol 3.1: Synthesis of an Isochroman-4-one-Isopropanolamine Hybrid
-
Objective: To synthesize a hybrid molecule by linking an N-substituted isopropanolamine moiety to the phenolic oxygen of the isochroman-4-one core.
-
Rationale: The isopropanolamine side chain is a classic feature of many beta-blocker drugs. Attaching it to the isochroman-4-one core aims to create a novel molecule with potential β-adrenergic antagonistic properties.
Materials:
-
7,8-dihydroxy-3-methyl-isochroman-4-one (XJP)
-
Epichlorohydrin
-
Isopropylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetone, Ethanol, Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Epoxidation of the Phenolic Hydroxyl Group:
-
Dissolve 7,8-dihydroxy-3-methyl-isochroman-4-one (1 eq.) in acetone in a round-bottom flask.
-
Add an excess of epichlorohydrin (e.g., 5 eq.) and finely ground potassium carbonate (2 eq.).
-
Reflux the mixture with vigorous stirring for 12-24 hours. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl, facilitating nucleophilic attack on epichlorohydrin.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure to yield the crude epoxide intermediate.
-
-
Ring-Opening with Isopropylamine:
-
Dissolve the crude epoxide intermediate from Step 1 in ethanol.
-
Add an excess of isopropylamine (e.g., 10 eq.).
-
Stir the reaction at room temperature for 6-12 hours. The amine acts as a nucleophile, opening the epoxide ring to form the desired isopropanolamine linkage.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and excess amine under reduced pressure.
-
-
Purification:
-
Dissolve the crude final product in a minimal amount of DCM.
-
Purify the compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in DCM) to isolate the target hybrid.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized hybrid using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
In Vitro Evaluation Protocols
In vitro assays are essential for the initial screening of antihypertensive activity, providing a rapid and cost-effective way to determine the mechanism of action and potency of the synthesized hybrids.
Protocol 4.1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Objective: To determine the ability of isochroman-4-one hybrids to inhibit ACE, a key enzyme in the renin-angiotensin system.[2]
-
Rationale: ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a clinically validated mechanism for lowering blood pressure.[9] This assay quantifies the enzymatic activity by measuring the formation of hippuric acid from a substrate.[10]
Materials:
-
ACE (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Borate buffer (pH 8.3)
-
Synthesized hybrid compounds
-
Captopril (positive control)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test hybrids and captopril in a suitable solvent (e.g., DMSO).
-
Prepare a solution of HHL (5 mM) in borate buffer.
-
Prepare a solution of ACE (e.g., 100 mU/mL) in borate buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of the solvent. For the positive control, add 50 µL of captopril solution.
-
Add 150 µL of the HHL substrate solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid formed.
-
Vortex vigorously for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity).
-
| Compound ID | Target Mechanism | IC₅₀ (nM) [Example Data] |
| Hybrid-ISO-01 | ACE Inhibition | 150.2 |
| Hybrid-ISO-02 | ACE Inhibition | 98.7 |
| Hybrid-ISO-03 | β₁-Adrenoceptor Blockade | 75.4 |
| Captopril | ACE Inhibition | 25.1 |
| Propranolol | β₁-Adrenoceptor Blockade | 50.2 |
| Caption: Example data table for comparing the in vitro potency of novel hybrids. |
In Vivo Evaluation Protocols
Compounds that demonstrate promising in vitro activity must be evaluated in living organisms to confirm their antihypertensive effects. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension.[11][12]
Protocol 5.1: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To measure the effect of a lead isochroman-4-one hybrid on the systolic and diastolic blood pressure of conscious, hypertensive rats.
-
Rationale: This experiment provides definitive proof-of-concept for the compound's ability to lower blood pressure in a relevant physiological system. Using conscious animals avoids the confounding effects of anesthesia on the cardiovascular system.
Caption: Experimental workflow for in vivo blood pressure measurement in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.
-
Non-invasive blood pressure (NIBP) system with tail-cuff sensor.
-
Animal restrainers.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water).
-
Test hybrid compound, positive control drug (e.g., Captopril).
-
Oral gavage needles.
Procedure:
-
Acclimatization and Training:
-
House the SHRs in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
For 3-5 days prior to the study, train the rats by placing them in the restrainers and attaching the tail-cuff to acclimatize them to the procedure, minimizing stress-induced blood pressure fluctuations.
-
-
Baseline Measurement:
-
On the day of the experiment, record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat. Obtain at least three stable readings and average them.
-
-
Dosing:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 1 mL/kg).
-
Group 2: Test Hybrid (e.g., 10 mg/kg, administered orally).
-
Group 3: Positive Control (e.g., Captopril, 10 mg/kg, administered orally).
-
-
Administer the respective treatments via oral gavage.
-
-
Post-Dose Measurement:
-
Measure BP and HR at predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours). This allows for the assessment of the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
For each group, calculate the change in blood pressure from baseline (ΔBP) at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel isochroman-4-one hybrids as potential antihypertensive agents. By progressing from chemical synthesis through targeted in vitro assays to in vivo validation, researchers can efficiently identify and characterize promising drug candidates. Future work should focus on establishing detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring a wider range of molecular targets within the cardiovascular system, such as calcium channels or the nitric oxide pathway.[11] The versatility of the isochroman-4-one scaffold suggests that it will remain a valuable platform for the development of next-generation cardiovascular therapeutics.
References
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Bai, R., Huang, X., Yang, X., Hong, W., Tang, Y., Yao, H., Jiang, J., Liu, J., Shen, M., Wu, X., & Xu, J. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry, 21(9), 2449-2458. [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA, 7(3), 1094-1102. [Link]
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Bai, R., et al. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. PubMed. [Link]
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Slideshare. (n.d.). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. [Link]
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ResearchGate. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. Request PDF. [Link]
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Slideshare. (n.d.). Screening methods of anti hypertensive agents. [Link]
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GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 19(03), 127–132. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on: Experimental Screening Methods for Antihypertensive Agents. [Link]
-
Wang, Y., Liu, Y., Wu, H., Xu, S., & Ma, F. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. Molecules, 27(13), 4129. [Link]
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ResearchGate. (2014). Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural isochroman-4-one. Request PDF. [Link]
-
Semantic Scholar. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. [Link]
-
Xu, J., et al. (2009). Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4. PubMed. [Link]
-
ResearchGate. (2014). An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide. Request PDF. [Link]
-
Agustina, R., et al. (2020). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. PMC. [Link]
-
MDPI. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. [Link]
-
Alam, S., et al. (2021). In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. Journal of Ethnopharmacology. [Link]
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Application Notes & Protocols: Evaluating the Antioxidant Potential of 4-Acyl Isochroman-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for assessing the antioxidant capabilities of a novel class of synthetic compounds: 4-acyl isochroman-1,3-diones. Moving beyond a simple recitation of procedural steps, this document elucidates the causal biochemical principles behind the recommended assays and offers a strategic workflow for robust data generation and interpretation. Protocols for DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays are detailed, alongside insights into the potential antioxidant mechanisms of this heterocyclic scaffold. The information herein is designed to empower researchers to conduct self-validating experiments and generate high-quality, reproducible data essential for antioxidant research and early-stage drug discovery.
Introduction: The Rationale for Investigating 4-Acyl Isochroman-1,3-diones as Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in a wide array of human pathologies.[1] This includes neurodegenerative diseases, cancer, and cardiovascular disorders.[2] Antioxidants mitigate oxidative stress by neutralizing free radicals, and there is a continuous search for novel antioxidant compounds with high efficacy and favorable pharmacological profiles.[3]
The isochroman-1,3-dione scaffold, a derivative of coumarin, belongs to a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antioxidant effects.[2][4] The antioxidant capacity of coumarin derivatives is often attributed to their ability to scavenge free radicals and chelate transition metals.[2][5] A study on 4-acyl isochroman-1,3-diones has shown that their antioxidant properties, specifically their reducing power and ability to scavenge the DPPH• free radical, are enhanced by the presence of electron-withdrawing acyl substituents.[6][7] Specifically, 4-p-Cyanobenzoyl isochroman-1,3-dione and 4-p-Nitrobenzoyl isochroman-1,3-dione have demonstrated notable antioxidant activity.[6][8] This suggests that the enolic proton of these compounds may play a role in their antioxidant mechanism.[6]
These findings underscore the potential of 4-acyl isochroman-1,3-diones as a promising new family of antioxidant agents.[6] This guide provides the necessary theoretical background and practical protocols to systematically evaluate and characterize their antioxidant potential.
Putative Mechanisms of Antioxidant Action
The antioxidant activity of 4-acyl isochroman-1,3-diones likely stems from a combination of mechanisms common to phenolic and enolic compounds. Understanding these potential pathways is crucial for designing experiments and interpreting results.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.[5] The enolic hydroxyl group in the tautomeric form of 4-acyl isochroman-1,3-diones is a likely site for HAT. The stability of the resulting antioxidant radical is a key determinant of its efficacy.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): An alternative mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.
-
Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions.[9] The dicarbonyl system of the isochroman-1,3-dione core may chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative chain reactions.[10]
Caption: Recommended workflow for assessing antioxidant potential.
Detailed Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. [11]The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from deep violet to pale yellow. [12][13] Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (4-acyl isochroman-1,3-diones)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation. [11]2. Sample Preparation: Dissolve the 4-acyl isochroman-1,3-dione derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to create stock solutions. Prepare a series of dilutions from these stock solutions.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the samples.
-
Incubate the plate in the dark at room temperature for 30 minutes. [11]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [12]5. Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. [14]The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm. [14][15] Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate (APS)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•⁺ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS. [15] * Prepare a 2.45 mM aqueous solution of potassium persulfate. [15] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation. [15]2. Working Solution Preparation: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [16]3. Assay Protocol:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compounds or positive control to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm. [14]5. Calculation: Calculate the percentage of ABTS•⁺ scavenging activity using the formula provided for the DPPH assay.
-
TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compounds is expressed as µM of Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [17] Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compounds, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm. 4. Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as µM of Fe²⁺ equivalents.
Data Presentation and Interpretation
For a clear comparison of the antioxidant potential of different 4-acyl isochroman-1,3-dione derivatives, the results should be summarized in a table.
Table 1: Antioxidant Activity of 4-Acyl Isochroman-1,3-dione Derivatives
| Compound | Acyl Substituent | DPPH IC₅₀ (µM) | ABTS TEAC (µM Trolox/µM) | FRAP (µM Fe²⁺/µM) |
| 1 | Acetyl | > 100 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 2 | Benzoyl | 75.3 ± 4.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 3 | p-Nitrobenzoyl | 22.1 ± 1.8 | 3.8 ± 0.5 | 5.6 ± 0.7 |
| 4 | p-Cyanobenzoyl | 25.6 ± 2.1 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| Ascorbic Acid | (Positive Control) | 15.2 ± 1.1 | 4.5 ± 0.3 | 6.8 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). Lower IC₅₀ values indicate higher scavenging activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Interpretation: The hypothetical data in Table 1 illustrate a structure-activity relationship where electron-withdrawing substituents at the para-position of the benzoyl ring (nitro and cyano groups) enhance the antioxidant activity of the 4-acyl isochroman-1,3-dione scaffold. This is consistent with published findings. [6]
Troubleshooting and Considerations
-
Solubility: Ensure that the test compounds are fully dissolved in a solvent that does not interfere with the assay. A small amount of DMSO is often used, but its final concentration should be kept low (typically <1%).
-
Color Interference: If the test compounds have inherent color that absorbs at the assay wavelength, a proper background subtraction is necessary.
-
Kinetics: The incubation times provided in the protocols are standard, but the reaction kinetics may vary for different compounds. It may be beneficial to perform a time-course experiment to determine the optimal incubation time.
-
Self-Validation: Always include a known antioxidant as a positive control to validate the assay performance. A solvent blank is essential for accurate background correction.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antioxidant potential of 4-acyl isochroman-1,3-diones. By employing a multi-assay approach and carefully considering the underlying biochemical principles, researchers can generate reliable and comprehensive data. This will enable a thorough understanding of the structure-activity relationships within this promising class of compounds and facilitate their further development as potential therapeutic agents for conditions associated with oxidative stress.
References
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ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
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Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. (2023). MDPI. [Link]
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Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes. (2015). ResearchGate. [Link]
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FRAP assay: Significance and symbolism. (2025). Hinduism and Scientific Concepts. [Link]
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Djandé, A., et al. (2011). Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones. Research Journal of Chemical Sciences, 1(5), 88-90. [Link]
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Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones. (2011). International Science Community Association. [Link]
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Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. (n.d.). LOUIS. [Link]
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FRAP Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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The Antioxidant Activity of New Coumarin Derivatives. (2011). Molecules, 16(9), 7106-7123. [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
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Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. (2019). Molecules, 24(17), 3077. [Link]
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Antioxidant Activity of Coumarine Compounds. (2019). International Journal of Drug Delivery Technology, 9(1), 104-108. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. [Link]
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DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]
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Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants, 11(1), 143. [Link]
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Antioxidant potential of 4-acyl isochroman-1, 3-diones. (2011). ProGRES. [Link]
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(PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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DPPH Radical Scavenging Assay. (2022). Antioxidants, 11(12), 2412. [Link]
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Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. (2021). Antioxidants, 10(1), 74. [Link]
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Screening for Antioxidant Activity: Metal Chelating Assay. (n.d.). Springer Nature Experiments. [Link]
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Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Analytical Techniques for the Characterization of Organic Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Elucidation in Organic Chemistry
In the realm of organic chemistry, particularly within drug discovery and development, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. An unambiguous understanding of a compound's structure, purity, and properties is not merely an academic exercise; it is a critical determinant of its efficacy, safety, and patentability. This guide provides an in-depth exploration of the principal analytical techniques employed to unravel the complexities of organic compounds. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, this document is designed to provide a causal understanding of why specific techniques are chosen, how to execute them robustly, and how to interpret the resulting data with confidence. The methodologies described herein are self-validating systems, ensuring the integrity and reproducibility of your findings.
Section 1: The Power of Spectroscopy - Unveiling Molecular Architecture
Spectroscopic methods are cornerstone techniques that probe the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.[1] By analyzing the absorption, emission, or scattering of light, we can deduce the connectivity of atoms and the types of chemical bonds present within a molecule.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[3] It exploits the magnetic properties of atomic nuclei, providing detailed information about the molecular framework.[3][4]
Causality Behind the Technique: The principle of NMR lies in the fact that atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can align with or against the field, creating distinct energy levels.[4] By applying radiofrequency pulses, we can induce transitions between these energy states. The specific frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local chemical environment, providing a unique fingerprint of its position within the molecule.[2]
This protocol outlines a typical workflow for determining the structure of a novel organic compound.
Step 1: ¹H (Proton) NMR - The Initial Blueprint [5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve homogeneity, resulting in sharp, well-resolved peaks.
-
Data Acquisition: Acquire a standard 1D proton NMR spectrum.
-
Data Interpretation: Analyze the spectrum based on four key pieces of information:[6][7]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at higher chemical shifts (downfield).[7][8]
-
Integration: The area under each peak is proportional to the number of protons it represents.[6][8]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is often applied, where 'n' is the number of adjacent non-equivalent protons.[6][8]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help in assigning stereochemistry.[5]
-
Step 2: ¹³C NMR and DEPT - Mapping the Carbon Skeleton [5]
-
Data Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. This removes the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments.[5]
Step 3: 2D NMR - Connecting the Pieces [9]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that are typically two or three bonds apart.[5][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=10, labelloc="t", label="NMR Workflow for Structural Elucidation"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Proton_NMR" [label="1H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbon_NMR" [label="13C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEPT" [label="DEPT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COSY" [label="2D COSY", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HSQC" [label="2D HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HMBC" [label="2D HMBC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structure" [label="Final Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Proton_NMR" -- "COSY" [label="H-H Coupling"]; "Proton_NMR" -- "HSQC" [label="Direct H-C"]; "Carbon_NMR" -- "HSQC"; "Proton_NMR" -- "HMBC" [label="Long-Range H-C"]; "Carbon_NMR" -- "HMBC"; "Carbon_NMR" -- "DEPT" [label="CH, CH2, CH3 ID"]; "COSY" -- "Structure"; "HSQC" -- "Structure"; "HMBC" -- "Structure"; "DEPT" -- "Structure"; } } Caption: Workflow for organic structure elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11]
Causality Behind the Technique: Chemical bonds in a molecule are not static; they vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational modes (e.g., stretching, bending).[2] The resulting spectrum shows absorption bands that are characteristic of specific functional groups, providing a molecular "fingerprint".[10][11]
ATR-FTIR is a common sampling technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Data Interpretation: Analyze the spectrum by identifying characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3600 | O-H (alcohols, phenols) | Stretching |
| 3300-3500 | N-H (amines, amides) | Stretching |
| 2850-3000 | C-H (alkanes) | Stretching |
| ~1700 | C=O (carbonyls) | Stretching |
| 1600-1680 | C=C (alkenes) | Stretching |
| 1000-1300 | C-O (alcohols, ethers, esters) | Stretching |
Applications of FTIR:
-
Pharmaceutical Industry: Verifying the composition of drugs and ensuring batch consistency.[12]
-
Materials Science: Analyzing the composition and properties of polymers and coatings.[12][13]
-
Environmental Monitoring: Detecting pollutants in air and water samples.[12]
-
Food and Beverage Analysis: Assessing nutritional content and detecting adulterants.[12][13]
Section 2: The Art of Separation - Chromatographic Techniques
Chromatography encompasses a set of powerful techniques for separating, identifying, and purifying the components of a mixture.[14][15] The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase.[15][16]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a premier analytical technique in the pharmaceutical industry, used for everything from purity assessment to quantitative analysis.[17][18]
Causality Behind the Technique: HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.[19] By adjusting the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved.[20] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture, is the most common mode.[20]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade solvents (e.g., water and acetonitrile). Degas the mobile phase to prevent bubble formation, which can interfere with the detector.
-
System Equilibration: Pump the mobile phase through the HPLC system until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[21]
-
Injection: Inject a precise volume of the sample onto the column.
-
Data Acquisition: The detector (e.g., UV-Vis) records the signal as the separated components elute from the column. The output is a chromatogram, which is a plot of detector response versus time.
-
Data Analysis: The retention time (the time it takes for a compound to elute) is a characteristic feature used for identification. The peak area is proportional to the concentration of the compound. Purity is often calculated as the area of the main peak divided by the total area of all peaks.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=10, labelloc="t", label="HPLC Experimental Workflow"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Mobile_Phase" [label="Mobile Phase Prep & Degas", fillcolor="#FBBC05"]; "System_Equilibration" [label="System Equilibration", fillcolor="#FBBC05"]; "Sample_Prep" [label="Sample Prep & Filtration", fillcolor="#FBBC05"]; "Injection" [label="Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Separation" [label="Column Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detection" [label="Detection (e.g., UV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatogram" [label="Chromatogram", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Mobile_Phase" -> "System_Equilibration"; "System_Equilibration" -> "Injection"; "Sample_Prep" -> "Injection"; "Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Chromatogram"; } } Caption: A typical workflow for an HPLC experiment.
Gas Chromatography (GC): For Volatile and Thermally Stable Compounds
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[22]
Causality Behind the Technique: In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) and the stationary phase is a high-boiling-point liquid coated on a solid support inside a long, thin capillary column.[23] Separation is achieved based on the differential partitioning of the analytes between the gas phase and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.[23]
Section 3: Mass Spectrometry (MS) - Weighing the Molecules
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[24][25] It provides crucial information about the molecular weight and elemental composition of a compound.[3][24]
Causality Behind the Technique: A mass spectrometer converts neutral molecules into gas-phase ions, separates them based on their m/z ratio, and then detects them.[26] The process involves three main steps: ionization, mass analysis, and detection.[26]
Hyphenated Techniques: The Power of Combination
The true power of chromatography and mass spectrometry is often realized when they are combined in "hyphenated" techniques such as GC-MS and LC-MS.[27] The chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component.[27]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone, dichloromethane).[28]
-
GC Separation: Inject the sample into the GC. The oven temperature is typically programmed to ramp up over time to facilitate the separation of compounds with a wide range of boiling points.[29][30]
-
Ionization: As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[31]
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The output is a total ion chromatogram (TIC), which is similar to a GC chromatogram. A mass spectrum can be obtained for each peak in the TIC.
Section 4: Thermal Analysis - Probing Physicochemical Properties
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[34][35] These methods are particularly useful for characterizing the solid-state properties of organic compounds, which is critical in the pharmaceutical industry.
Differential Scanning Calorimetry (DSC)
Causality Behind the Technique: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[34] This allows for the determination of thermal transitions such as melting point, glass transition temperature, and crystallization events.[34][36]
Thermogravimetric Analysis (TGA)
Causality Behind the Technique: TGA measures the change in mass of a sample as a function of temperature.[34] It is used to study thermal stability, decomposition, and solvent/water content.[34][36]
| Technique | Information Obtained | Applications in Drug Development |
| DSC | Melting point, purity, polymorphism, glass transition | Polymorph screening, stability studies, formulation development |
| TGA | Thermal stability, decomposition, solvate/hydrate analysis | Purity assessment, excipient compatibility, storage condition determination |
Conclusion: An Integrated Approach for Comprehensive Characterization
The characterization of an organic compound is rarely accomplished with a single analytical technique. Instead, a combination of spectroscopic, chromatographic, and thermal methods is employed to build a comprehensive and unambiguous picture of the molecule's identity, purity, and properties. The logical and informed application of these techniques, as outlined in this guide, is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Isochroman-1,4-dione
Introduction
Isochroman-1,4-dione (CAS No. 5693-27-6) is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery, serving as a versatile intermediate for more complex molecular architectures.[1][2] The purity and stability of such intermediates are critical for the successful synthesis of target molecules. Therefore, robust and reliable analytical methods are essential for the accurate quantification and characterization of this compound in various sample matrices. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering a solid foundation for method development, optimization, and validation.
1. Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [1][3] |
| Molecular Weight | 162.14 g/mol | [1][3] |
| Structure | A bicyclic molecule with a benzene ring fused to a dione-containing heterocyclic ring. | [1][3] |
| Polarity | Moderately polar, with a calculated LogP of 1.0397. Soluble in common organic solvents like acetonitrile and methanol. | [3] |
Given its aromatic nature and moderate polarity, reversed-phase HPLC is the chromatographic mode of choice for the separation of this compound.
Part I: HPLC-UV Method for Quantification
This section details a proposed starting method for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. The method is based on established principles for the analysis of aromatic diones.[4]
Principle of Separation
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and an organic solvent). The retention of the analyte on the column is primarily driven by hydrophobic interactions.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard (≥95% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1%, for mobile phase modification)
1.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 5 µm particle size, 4.6 x 150 mm.
1.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures the analyte is in a neutral state, leading to better peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12-13 min: 90% to 30% B, 13-15 min: 30% B | A gradient elution is recommended to ensure the elution of the analyte of interest and any potential impurities with different polarities, providing a clean baseline. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The benzene ring in the this compound structure is expected to have a strong absorbance at 254 nm. A PDA detector should be used to determine the optimal wavelength for maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
1.2.4. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Development and Optimization Insights
-
Mobile Phase: While acetonitrile is a good starting point, methanol can also be used as the organic modifier and may offer different selectivity for impurities.[5]
-
pH: The use of formic acid is generally recommended for good peak shape. If peak tailing is observed, other mobile phase additives like trifluoroacetic acid (TFA) can be explored.
-
Column: A C18 column is a robust choice for this compound. If co-elution with impurities is an issue, a phenyl-hexyl column could provide alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte.[5]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is typically done by injecting a standard solution (e.g., 20 µg/mL) five times and evaluating the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Caption: HPLC-UV analysis workflow for this compound.
Part II: LC-MS Method for Identification and Confirmation
For unequivocal identification and structural confirmation, especially in complex matrices or for impurity profiling, LC-MS is the preferred technique. This section outlines a method using Electrospray Ionization (ESI), a soft ionization technique well-suited for this type of molecule.[6][7]
Principle of Analysis
The HPLC system separates the analyte from the sample matrix, and the mass spectrometer provides mass-to-charge ratio (m/z) information for the analyte and its fragments, allowing for highly specific detection and identification. ESI is used to generate gas-phase ions from the liquid eluent.[8]
Experimental Protocol
2.2.1. Materials and Reagents
-
Same as for the HPLC-UV method, but with LC-MS grade solvents and additives.
2.2.2. Instrumentation
-
LC-MS system, preferably a quadrupole or ion trap mass spectrometer, equipped with an ESI source.
-
The same analytical column as for the HPLC-UV method can be used.
2.2.3. LC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Same as the HPLC-UV method. | The established HPLC method provides the necessary separation prior to MS detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of oxygen atoms in the molecule makes it amenable to protonation, forming a [M+H]⁺ ion. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates the desolvation of the droplets from the electrospray. |
| Drying Gas Temp. | 300 - 350 °C | Aids in the evaporation of the solvent. |
| Nebulizer Pressure | 30 - 40 psi | Assists in the formation of a fine aerosol. |
| Scan Range (Full Scan) | m/z 50 - 300 | To detect the [M+H]⁺ ion of this compound (expected at m/z 163.1) and potential low-mass fragments. |
| MS/MS (Product Ion Scan) | Precursor Ion: m/z 163.1 | To generate a characteristic fragmentation pattern for structural confirmation. |
Expected Mass Spectra
-
Full Scan: A prominent peak at m/z 163.1 corresponding to the protonated molecule [C₉H₆O₃ + H]⁺ is expected.
Data Analysis and Interpretation
The combination of retention time from the LC and the specific m/z values from the MS provides a high degree of confidence in the identification of this compound. The MS/MS fragmentation pattern serves as a fingerprint for structural confirmation.
Caption: LC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC-UV method is suitable for routine purity assessments and quantification, while the LC-MS method offers enhanced specificity for identification and structural confirmation. These protocols serve as a validated starting point, and further optimization may be required based on specific sample matrices and instrumentation.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 5693-27-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Isochromanone Derivatives
Introduction: The Significance of Isochromanone Derivatives in Structural Science and Drug Discovery
The isochromanone scaffold is a privileged heterocyclic motif present in a multitude of natural products derived from sources such as fungi, plants, and myxobacteria.[1] These compounds have garnered significant attention within the medicinal chemistry and drug discovery sectors due to their broad spectrum of potent biological activities, including antifungal, antibacterial, and cytotoxic properties.[1] Their therapeutic potential makes them promising lead structures for the development of novel pharmaceutical agents.[2][3]
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules.[4][5] For isochromanone derivatives, obtaining a high-resolution crystal structure is paramount. It provides unequivocal proof of stereochemistry, conformational analysis, and the subtle intermolecular interactions that govern their biological function. This precise structural information is indispensable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.[4][6] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the crystal structures of isochromanone derivatives, from synthesis and crystallization to data analysis and interpretation.
Part 1: From Synthesis to Single Crystals – The Art of Crystallization
The journey to a crystal structure begins with the synthesis of the isochromanone derivative and culminates in the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of Isochromanone Derivatives
A variety of synthetic routes to isochromanone derivatives have been reported in the chemical literature.[7] Common methods include the Baeyer-Villiger oxidation of 2-indanones, the cyclization of 2-chloromethylphenylacetic acid, and photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes.[8][9] The choice of synthetic pathway will depend on the desired substitution pattern and stereochemistry of the target molecule.[10] It is crucial to ensure high purity of the synthesized compound, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization are often necessary.[11]
The Crystallization Workflow
The process of growing single crystals is often the most challenging and rate-limiting step in X-ray crystallography.[4] It is an empirical science that involves systematically screening various conditions to induce the slow, ordered precipitation of molecules from a supersaturated solution.
Caption: A generalized workflow for the crystallization of isochromanone derivatives.
Detailed Crystallization Protocols
Successful crystallization hinges on careful control over factors like solvent choice, temperature, and the rate of supersaturation.[12] Below are protocols for commonly employed techniques.[13][14]
Protocol 1: Slow Evaporation
-
Solvent Selection: Dissolve the isochromanone derivative in a suitable solvent in which it is moderately soluble. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[11]
-
Preparation: Prepare a near-saturated solution of the compound in the chosen solvent.
-
Setup: Transfer the solution to a clean vial or small beaker. Cover the container with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Protocol 2: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[14]
-
Hanging Drop Method:
-
Dissolve the isochromanone derivative in a small volume (1-2 µL) of a "good" solvent to create a concentrated solution.
-
Place this drop on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a reservoir containing a "poor" solvent in which the compound is less soluble. The two solvents must be miscible.
-
The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
-
Sitting Drop Method:
-
Similar to the hanging drop method, but the drop of the compound solution is placed in a small well within the larger reservoir of the poor solvent.
-
Table 1: Common Solvent Systems for Crystallization of Isochromanone Derivatives
| Good Solvent (for dissolving the compound) | Poor Solvent (for diffusion/layering) |
| Dichloromethane | Hexane |
| Acetone | Water |
| Ethanol | Water[11] |
| Ethyl Acetate | Cyclohexane[11] |
| Toluene | Ligroin[11] |
Part 2: The X-ray Diffraction Experiment
Once suitable single crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[6]
The Data Collection Pipeline
Caption: The pipeline from a single crystal to a refined structural model.
Experimental Protocol for Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer.[16] The crystal is rotated, and a series of diffraction images are collected at different orientations. For organic molecules like isochromanones, data is typically collected at low temperatures (around 100 K) to minimize thermal motion and radiation damage.[17]
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams. This is typically done using software packages like Bruker's SAINT or CrysAlisPro.[16]
Part 3: From Data to Structure – Solution, Refinement, and Analysis
The final stage involves solving the crystal structure from the processed diffraction data and refining the atomic model.
Structure Solution and Refinement
The "phase problem" in crystallography refers to the fact that the phases of the diffracted waves cannot be directly measured.[18] For small molecules like isochromanone derivatives, this is typically solved using direct methods.[5]
-
Structure Solution: Software such as SHELXT is used to solve the phase problem and generate an initial electron density map.[16]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure with software like SHELXL.[16] This process is iterated until the model converges and provides the best fit to the data.
Table 2: Key Parameters in Crystallographic Refinement
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 (15%) |
| Goodness of Fit (GooF) | Should be close to 1 for a good model. | ~1.0 |
Analysis and Interpretation
The refined crystal structure provides a wealth of information:
-
Molecular Conformation: The precise three-dimensional shape of the isochromanone derivative.
-
Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.[6]
-
Stereochemistry: Unambiguous determination of the absolute configuration at chiral centers.[4]
-
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing.
Leveraging Structural Databases
The Cambridge Structural Database (CSD) is a critical resource for crystallographers.[19][20] It is the world's repository for small-molecule organic and metal-organic crystal structures.[21] Researchers can search the CSD for related isochromanone structures to compare conformations, packing motifs, and intermolecular interactions.[22] This comparative analysis can provide valuable insights into the structure-property relationships of this important class of compounds.
Common Challenges and Troubleshooting
Table 3: Troubleshooting Common Issues in Isochromanone Crystallography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Compound is too soluble; supersaturation not reached. | Try a different solvent system; use vapor diffusion or layering with a less soluble "poor" solvent.[13] |
| Oily Precipitate | Supersaturation was reached too quickly. | Slow down the rate of crystallization by reducing the temperature gradient or using a less volatile solvent. |
| Poorly Diffracting Crystals | Crystals are too small, twinned, or have internal disorder. | Optimize crystallization conditions to grow larger, single crystals; screen multiple crystals on the diffractometer.[17] |
| High R-factors in Refinement | Poor data quality; incorrect space group assignment; disorder in the crystal structure. | Re-collect data if necessary; carefully check for higher symmetry; model any observed disorder.[17] |
Conclusion
X-ray crystallography provides an unparalleled level of detail into the molecular architecture of isochromanone derivatives. This structural knowledge is fundamental to understanding their biological activity and for guiding the design of new therapeutic agents. While the process, particularly crystallization, can be challenging, a systematic and patient approach, as outlined in these notes, will significantly increase the likelihood of success. The resulting three-dimensional structures are invaluable assets in the fields of medicinal chemistry and drug development.
References
- Research progress in biological activities of isochroman derivatives. (2021). European Journal of Medicinal Chemistry, 210, 113073.
- Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry.
- An In-depth Technical Guide to Natural Products Containing the Isochromanone Scaffold. (n.d.). Benchchem.
- A Process For The Preparation Of 3 Isochromanone. (n.d.). Quick Company.
- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (2021). Current Pharmaceutical Design, 27.
- Examples of natural products and synthetic bioactive molecules bearing the isochroman core. (n.d.).
- Guide for crystalliz
- Process for preparing 3-isochromanone. (1999).
- Isochromanone synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic approaches of isochromanones. (n.d.).
- X-ray crystal structure of a 0.184 × 0.217 × 0.371 mm³ crystal of... (n.d.).
- Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. (2016). PubMed.
- SOP: CRYSTALLIZ
- Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone... (n.d.). MDPI.
- Single-Crystal X-ray Diffraction. (n.d.).
- Cambridge Structural D
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Proposed mechanism for isochromanone synthesis. (n.d.).
- Synthesis of 3‐isochromanone containing spiroheterocycles. (n.d.).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. (2017). PMC - NIH.
- The Cambridge Structural Database. (n.d.).
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.).
- Single Crystal Growth & Structure Determin
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
- How to: Search Scientific Literature with the Cambridge Structural D
- 3-Isochromanone. (2025). ChemicalBook.
- The Largest Curated Crystal Structure D
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein... (n.d.). MDPI.
- Troublesome Crystal Structures: Prevention, Detection, and Resolution. (n.d.). PMC.
- Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net.
- X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. (n.d.). PubMed Central.
- Data-driven challenges and opportunities in crystallography. (2019). PMC - PubMed Central.
- Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determin
- CCDC: Structural Chemistry D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Isochromanone synthesis [organic-chemistry.org]
- 8. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 9. 3-Isochromanone | 4385-35-7 [chemicalbook.com]
- 10. Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. iscientific.org [iscientific.org]
- 13. depts.washington.edu [depts.washington.edu]
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- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
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- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Isochroman-1,4-dione Synthesis
Welcome to the technical support center for the synthesis of isochroman-1,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. However, achieving high yields and purity can be challenging.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to help you diagnose and resolve common issues encountered during synthesis, leading to more efficient and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
The most widely employed laboratory-scale synthesis starts from homophthalic acid (2-carboxyphenylacetic acid). The core of this method is an intramolecular cyclization-dehydration reaction. This is typically achieved by heating homophthalic acid with a dehydrating agent, most commonly acetic anhydride.[1][2] This approach is favored due to the commercial availability and relatively low cost of the starting materials.
Q2: What is the general mechanism for the cyclization of homophthalic acid with acetic anhydride?
The reaction proceeds via the formation of a mixed anhydride. Acetic anhydride first reacts with one of the carboxylic acid groups of homophthalic acid. This activation facilitates an intramolecular nucleophilic attack by the other carboxylic acid group, leading to the formation of the six-membered heterocyclic ring and the elimination of acetic acid, thus yielding homophthalic anhydride (the stable intermediate). Subsequent reaction steps under specific conditions would be needed to arrive at the dione, though often the anhydride is the direct product of this specific reaction. The direct conversion to the dione from the acid is less common and typically involves different reagents. For the purpose of this guide, we focus on the formation of the closely related and often synthetically equivalent homophthalic anhydride, which is a direct precursor.
Q3: What are the critical parameters to control in this synthesis?
Success hinges on three primary factors:
-
Purity of Starting Material: Homophthalic acid should be dry and pure. If it is dark-colored, it may contain impurities that can interfere with the reaction and should be purified, for example, by recrystallization.[1]
-
Temperature Control: The reaction requires heat to proceed, but excessive temperatures can lead to decomposition and the formation of dark, tarry side products. Careful control of the reflux temperature is essential for achieving a good yield.[1]
-
Reaction Time: The mixture should be refluxed for an adequate duration, typically around two hours, to ensure the reaction goes to completion.[1]
Q4: How can I confirm the successful synthesis and purity of my product?
Standard analytical techniques are sufficient. The product, homophthalic anhydride (a direct precursor and common product of this reaction), can be characterized by its melting point, which should be sharp (around 180-181°C, depending on the heating rate)[1]. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the structure, and techniques like TLC or HPLC can be used to assess purity against the starting material.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction yield is extremely low, or I failed to isolate any solid product.
-
Possible Cause A: Incomplete Reaction
-
Why it happens: The cyclization-dehydration reaction is kinetically controlled. Insufficient heat or reaction time will result in a significant amount of unreacted homophthalic acid remaining in the flask. The choice of dehydrating agent can also be suboptimal for your specific setup.
-
Solution: Ensure your reaction mixture is refluxed for at least 2 hours. Verify the temperature of your heating mantle or oil bath. If using acetic anhydride continues to give poor results, consider alternative dehydrating agents. For substrates with poor solubility, using dicyclohexylcarbodiimide (DCC) in a solvent like DMF can be an effective alternative.[2]
-
-
Possible Cause B: Poor Quality Starting Material
-
Why it happens: Moisture in the homophthalic acid will consume the dehydrating agent, preventing it from participating in the desired cyclization. Other organic impurities can lead to side reactions.
-
Solution: Dry the homophthalic acid thoroughly before use. An azeotropic distillation with toluene is an effective method for drying.[1] Alternatively, drying in a vacuum desiccator over anhydrous calcium chloride for 24-36 hours is also recommended.[1] If the starting material is dark, consider recrystallizing it first.
-
-
Possible Cause C: Product Decomposition
-
Why it happens: this compound and related structures can be sensitive to excess base or heat. In syntheses that utilize a base like DIPEA, using too much can promote decomposition pathways.[3]
-
Solution: If your synthesis involves a base, carefully control the stoichiometry. Reducing the amount of base from 2 equivalents to 1 equivalent has been shown to improve yields by minimizing decomposition of the dione product.[3]
-
Problem 2: The reaction mixture turned very dark or produced a tar-like substance.
-
Possible Cause: Overheating and Side Reactions
-
Why it happens: Excessive heat is a primary culprit for low yields and product degradation in this synthesis.[1] High temperatures can promote the autocondensation of acetic anhydride, especially when catalyzed by nucleophiles, leading to complex polymeric byproducts.[4]
-
Solution:
-
Strict Temperature Monitoring: Do not simply set the heating mantle to "reflux." Use a thermometer to monitor the temperature of the reaction mixture or the oil bath to maintain a gentle, controlled reflux.
-
Solvent Choice: Ensure the chosen solvent and reaction conditions are appropriate to avoid excessively high temperatures.
-
-
Problem 3: My crude product shows multiple spots on a TLC plate.
-
Possible Cause A: Incomplete Reaction
-
Why it happens: As mentioned in Problem 1, a spot corresponding to the starting homophthalic acid will be visible if the reaction has not gone to completion.
-
Solution: Increase the reaction time or re-evaluate the heating efficiency.
-
-
Possible Cause B: Formation of Oily, Alkali-Insoluble Byproducts
-
Why it happens: The synthesis can generate non-polar, oily impurities that are difficult to remove by simple filtration or recrystallization.
-
Solution: Implement an extraction workup. Dissolve the crude product in a 10% sodium hydroxide solution. The desired product (as the sodium salt of the opened acid) will remain in the aqueous layer, while oily impurities can be extracted and removed with a non-polar solvent like benzene or toluene.[1] The aqueous layer can then be re-acidified to precipitate the purified acid, which can then be cyclized.
-
Problem 4: I am struggling to purify the final product by recrystallization.
-
Possible Cause: Incorrect Solvent System
-
Why it happens: Effective recrystallization depends on the product being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. An inappropriate solvent will result in either no crystal formation or very low recovery.
-
Solution:
-
Solvent Screening: Perform a small-scale solvent screen. Test solvents like glacial acetic acid, ethyl acetate, toluene, and mixtures thereof.
-
Procedure: After collecting the crude solid by filtration, wash it with a small amount of cold glacial acetic acid to remove residual acetic anhydride.[1] Then, proceed with recrystallization from a suitable solvent identified in your screen. The literature suggests that recrystallization is a viable method for purification, indicating that a proper solvent system can be found.[5]
-
-
Data & Protocols
Data Presentation
The choice of dehydrating agent and reaction conditions significantly impacts the outcome of the synthesis.
| Starting Material | Dehydrating Agent / Conditions | Solvent | Yield (%) | Reference |
| Homophthalic acid | Acetic anhydride, reflux 2h | None (neat) | ~90% | [1] |
| Aryl-substituted homophthalic acids | Acetic anhydride, stir overnight | Toluene | Not specified | [2] |
| Diacid with low solubility | Dicyclohexylcarbodiimide (DCC) | DMF | 50% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid
This protocol is adapted from the procedure described in Organic Syntheses.[1]
-
Preparation: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (0.33 mole) of acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain it for 2 hours.
-
Isolation: After 2 hours, cool the reaction mixture to approximately 10°C for 30 minutes to allow the product to crystallize.
-
Filtration: Collect the solid anhydride using a Büchner funnel under vacuum suction.
-
Washing: Wash the collected solid with 10 mL of cold glacial acetic acid to remove any residual acetic anhydride. Press the solid firmly on the funnel to remove as much solvent as possible.
-
Drying: The resulting homophthalic anhydride can be dried in a vacuum desiccator.
Visualization of Workflows
General Synthesis Workflow
Caption: General workflow for the synthesis of homophthalic anhydride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Sanjay, S. S., et al. (2023). A Novel, Cost-Effective and an Efficient Process for the Synthesis of Parvaquone. World Journal of Pharmaceutical Research, 12(4), 980-992. [Link]
-
Di Mola, A., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. [Link]
-
Knott, E. B. (1963). This compound and some of its reactions. Journal of the Chemical Society (Resumed), 402. [Link]
-
Organic Syntheses Procedure. (n.d.). Homophthalic acid and anhydride. [Link]
-
Janecka, A., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8504. [Link]
-
La-Venia, A., et al. (2017). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journal of Organic Chemistry, 13, 1445–1452. [Link]
-
Hörner, M., & Hünig, S. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). [4 + 2] Annulation of Homophthalic Anhydrides | Request PDF. [Link]
-
ResearchGate. (2022). Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid? [Link]
Sources
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- 2. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. wisdomlib.org [wisdomlib.org]
Technical Support Center: Purification of Isochroman-1,4-dione
Welcome to the technical support center for the purification of Isochroman-1,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude this compound sample will largely depend on the synthetic route employed. However, common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products. For instance, if the synthesis involves an oxidation step, you might have partially oxidized intermediates. If a coupling reaction is used, unreacted coupling partners or homocoupled byproducts could be present. It is crucial to have an analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the impurity profile of your crude material.
Q2: Which purification technique is generally more suitable for this compound: column chromatography or recrystallization?
A2: Both column chromatography and recrystallization can be effective for purifying this compound, and the choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Column chromatography is highly versatile and can separate compounds with very similar polarities. It is often the method of choice for complex mixtures or when impurities are closely related to the product.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, and it can be more time and solvent-efficient for large-scale purifications, provided a suitable solvent is found.[1]
A common strategy is to perform an initial purification by column chromatography to isolate the this compound from major impurities, followed by recrystallization of the pooled fractions to achieve high purity.
Q3: My this compound seems to be degrading during purification. What could be the cause and how can I prevent it?
A3: this compound, containing a dione functionality, may be susceptible to degradation under certain conditions. Potential causes for degradation include:
-
pH sensitivity: The compound might be unstable in the presence of strong acids or bases. If you are using silica gel for chromatography, which is slightly acidic, this could be a factor. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before use.
-
Thermal instability: Prolonged heating, which can occur during solvent evaporation after column chromatography or during recrystallization from a high-boiling solvent, might lead to decomposition. It is advisable to use a rotary evaporator at a moderate temperature and to choose a recrystallization solvent with a relatively low boiling point if possible.
-
Hydrolysis: The ester-like lactone ring could be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure that your solvents are dry and that you work under an inert atmosphere if necessary.
Q4: I'm having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the compound's melting point is lower than the boiling point of the solvent.[2] Here are some troubleshooting steps:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[2]
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[2]
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.[2]
-
Change the solvent system: Your current solvent may be too good at dissolving the compound. Try a different solvent or a solvent mixture. A good recrystallization solvent will dissolve the compound when hot but poorly when cold.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of your eluent. A common starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product on your analytical TLC plate. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).[2] |
| Streaking or Tailing of Spots on TLC/Column | The compound may be acidic or basic and interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to your eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds). Ensure you are not loading too much crude material onto the column; a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations.[2] |
| Cracked or Channeled Column Packing | Improper packing of the silica gel slurry. | Ensure the silica gel is fully slurried in the initial eluent and poured carefully to avoid air bubbles. Gently tap the column to promote even packing and add a layer of sand on top to prevent disturbance of the silica surface when adding the eluent. |
Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again.[2] You can also try scratching the inside of the flask or adding a seed crystal.[2] |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point. The solution cooled too rapidly. | Use a lower-boiling solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in a cold bath.[2] |
| Low Recovery of Crystalline Product | The compound is too soluble in the cold solvent. The crystals were not completely collected. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Crystals are Colored or Appear Impure | The solution cooled too quickly, trapping impurities. The chosen solvent is not effective at leaving impurities in the solution. | Allow the solution to cool more slowly. You may need to perform a second recrystallization with a different solvent system. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[2]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for a "dry loading" method, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2]
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude this compound in various solvents at room temperature and at their boiling points. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[1]
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Visualization
Caption: Purification workflow for this compound.
References
Stability and storage conditions for Isochroman-1,4-dione
Technical Support Center: Isochroman-1,4-dione
Welcome to the technical support guide for this compound (CAS 5693-27-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and successful application of this valuable synthetic intermediate. This guide provides field-proven insights into the handling, storage, and troubleshooting of common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for solid this compound?
For maximal stability, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3] The compound contains a reactive cyclic anhydride-like moiety, making it susceptible to degradation from atmospheric moisture and oxygen over time. Storing it cold and under a dry, inert gas blanket minimizes these degradation pathways, preserving its purity and reactivity for your experiments. The container should be sealed tightly.[2][3]
Q2: What is the correct procedure for handling the compound upon receipt and before opening?
To prevent condensation of atmospheric moisture onto the cold solid, it is critical to allow the sealed container to equilibrate to ambient laboratory temperature before opening. This typically takes 30-60 minutes. Once equilibrated, the vial should be opened in a glove box or under a positive flow of dry inert gas to prevent exposure to air and humidity.
Q3: What is the expected appearance of high-purity this compound?
High-purity this compound is typically supplied as a solid. The exact color can vary based on the manufacturer and residual impurities, but significant discoloration (e.g., deep yellow or brown) upon receipt or during storage may indicate degradation. It is good practice to record the initial appearance and compare it against the material used in later experiments.
Q4: What solvents are recommended for preparing stock solutions, and what is their stability?
Due to its chemical structure, this compound is most soluble in polar aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile.
Causality: The presence of the ester and ketone functionalities makes the molecule susceptible to hydrolysis or reaction with nucleophilic solvents (e.g., methanol, water). Therefore, the use of high-purity, anhydrous solvents is paramount. Stock solutions are not recommended for long-term storage. For maximum reproducibility, solutions should be prepared fresh for each experiment. If short-term storage (1-2 days) is unavoidable, store the solution at -20°C under an inert atmosphere and use it promptly after thawing.
Troubleshooting Guide
Q1: My experimental results are inconsistent or show low yield. Could the this compound have degraded?
Inconsistent results are a classic sign of reagent degradation. The lactone (cyclic ester) in the this compound structure is the primary site of instability.
-
Primary Cause - Hydrolysis: The most common degradation pathway is hydrolysis of the ester bond by trace amounts of water. This opens the ring to form 2-(carboxymethyl)benzoic acid. The presence of acidic or basic impurities can catalyze this process.[4]
-
Signs of Degradation:
-
Visual: A noticeable change in color or the appearance of a sticky or oily residue in the solid.
-
Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble. The hydrolyzed product will have different solubility characteristics.
-
Analytical: The appearance of new spots on a TLC plate or unexpected peaks in an NMR or LC-MS analysis of the starting material.
-
-
Recommended Action: Before use, verify the purity of your material. A quick proton NMR or LC-MS is ideal. If you suspect degradation, it is best to use a fresh, unopened vial of the compound.
Q2: The compound has precipitated from my stock solution. What is the cause and how can I prevent it?
Precipitation can be caused by several factors:
-
Solution Supersaturation: The initial concentration may have exceeded the long-term solubility limit in the chosen solvent, especially if the temperature has fluctuated.
-
Compound Degradation: As discussed above, degradation can produce less soluble byproducts that precipitate from the solution.
-
Solvent Contamination: Absorption of atmospheric water into hygroscopic solvents like DMSO can alter polarity and reduce the solubility of the parent compound.
Preventative Workflow:
-
Always use anhydrous grade solvents.
-
Prepare solutions fresh whenever possible.
-
If preparing a stock, perform a small-scale solubility test first.
-
Store solutions in vials with airtight septa to minimize moisture ingress.
Q3: I am observing unexpected side products in my reaction. Is the this compound itself contributing to this?
Yes, this is possible. This compound is a reactive molecule and can participate in various reactions beyond the intended transformation.[5] For instance, its structure makes it a potential participant in cycloaddition reactions or reactions with strong nucleophiles.[6]
Mitigation Strategies:
-
Ensure Inert Reaction Conditions: Run your reaction under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent hydrolysis-related side products.
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a strong nucleophile or base could lead to undesired reactions with the this compound core.
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote decomposition or side reactions.
Data & Protocols
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Slows kinetic degradation processes. |
| Atmosphere | Dry Inert Gas (Argon, Nitrogen) | Prevents hydrolysis and oxidation.[2][3] |
| Light Exposure | Store in an amber or opaque vial | Minimizes risk of photochemical degradation. |
| Container | Tightly sealed vial | Prevents moisture and air ingress. |
| Handling | Equilibrate to RT before opening | Prevents water condensation on the cold solid. |
Experimental Protocol: Proper Handling and Stock Solution Preparation
This protocol ensures that this compound is handled in a manner that preserves its integrity.
Materials:
-
Sealed vial of this compound
-
Glove box or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen)
-
Anhydrous grade solvent (e.g., DMSO, Acetonitrile)
-
Sterile, dry syringes and needles
-
Dry, clean reaction vial with a septum cap
Procedure:
-
Equilibration: Remove the sealed vial of this compound from the 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes.
-
Inert Atmosphere Transfer: Move the equilibrated, unopened vial into a glove box. If using a Schlenk line, prepare for handling under a positive pressure of inert gas.
-
Weighing: Open the vial and quickly weigh the desired amount of solid into a tared, dry reaction vial.
-
Sealing: Immediately seal the reaction vial with a septum cap. Reseal the main stock vial, purge with inert gas, and return it to 2-8°C storage.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the reaction vial through the septum to achieve the target concentration.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Mild warming (<40°C) can be applied if necessary, but observe for any color change indicating instability.
-
Use: Use the freshly prepared solution immediately for the best experimental outcome.
Visual Workflow
Troubleshooting Flowchart for this compound Stability
Caption: Logical steps to diagnose issues with this compound.
References
-
Knott, E. B. This compound and some of its reactions. Journal of the Chemical Society (Resumed), 1963, 402. [Link]
-
Chiang, Y., et al. Acid-catalyzed hydrolysis of 4-diazo-3-isochromanone: The effect of coplanarity on the carbon protonation of α-phenyl-α-carbonyldiazo compounds. Canadian Journal of Chemistry, 2002. [Link]
-
Di Mola, A., et al. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry, 2024. [Link]
-
1H-2-Benzopyran-1,4(3H)-dione(9CI) Product Information. LookChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5693-27-6|this compound|BLD Pharm [bldpharm.com]
- 3. Cas 5693-27-6,1H-2-Benzopyran-1,4(3H)-dione(9CI) | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 62. This compound and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Isochroman Derivatives
Welcome to the Technical Support Center for the synthesis of substituted isochroman derivatives. As a privileged heterocyclic motif, the isochroman core is present in numerous natural products and pharmacologically active compounds, making its efficient synthesis a key objective for researchers in organic and medicinal chemistry.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting strategies, and detailed protocols to address the common challenges encountered during the synthesis of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the isochroman core?
A1: The most direct and modular approach to the isochroman skeleton is the Oxa-Pictet-Spengler reaction .[2][3] This acid-catalyzed reaction involves the cyclization of a β-phenylethanol with an aldehyde or ketone.[2] Other significant methods include:
-
C–H Insertion Reactions: Using donor/donor carbenes catalyzed by transition metals like rhodium can form the isochroman ring with excellent stereoselectivity.[4]
-
Halo-cycloacetalization: Diastereoselective cyclization of olefinic aldehydes and alcohols using N-haloamides offers a mild, catalyst-free route.[5][6]
-
Diels-Alder Reactions: An asymmetric hetero-Diels-Alder reaction can be used to construct complex tetracyclic isochroman frameworks.[7][8]
Q2: I'm planning an Oxa-Pictet-Spengler reaction. What are its primary limitations?
A2: The classic Oxa-Pictet-Spengler reaction, while powerful, has a scope that is largely limited to benzaldehyde derivatives and electron-rich β-phenylethanols.[9][10][11] Challenges arise with:
-
Aliphatic Aldehydes: These substrates are often unstable and prone to side reactions like self-condensation.[10][12]
-
Ketones: Ketones are generally less reactive than aldehydes in this transformation.[3]
-
Electron-Deficient Systems: β-phenylethanols with electron-withdrawing groups are less nucleophilic, often leading to sluggish or failed reactions under standard conditions.[13][14]
A modern variant using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) has been developed to overcome many of these limitations, greatly expanding the scope of compatible functional groups.[9][10][12]
Q3: How can I purify my crude isochroman product effectively?
A3: The choice of purification technique depends on the nature of the impurities.[15] The two most common and effective methods are:
-
Flash Column Chromatography: This is highly effective for separating isochroman derivatives from unreacted starting materials, byproducts, and reagents with different polarities.[15][16] A typical starting eluent system is a mixture of hexane and ethyl acetate; the ratio is optimized using Thin-Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired product.[15]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[17] The key is to find a solvent (or solvent system) in which your isochroman derivative is highly soluble at high temperatures but poorly soluble at low temperatures.[17]
For highly volatile impurities, vacuum distillation may be an option, though this can be challenging for high-boiling-point isochroman derivatives.[15]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of substituted isochroman derivatives.
Problem 1: Low or No Product Yield
Low yield is a frequent issue that can stem from multiple sources. A logical diagnostic process is essential for identifying the root cause.
Caption: General troubleshooting workflow for low reaction yield.
-
Insufficiently Activated Aromatic Ring: For the Oxa-Pictet-Spengler reaction, the aromatic ring of the β-phenylethanol must be sufficiently nucleophilic. Electron-withdrawing groups will deactivate the ring and impede cyclization.[13]
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Unstable Reactants: Aldehydes, particularly aliphatic ones, can be unstable and prone to degradation or side reactions.[10][12]
-
Solution: Use freshly distilled or purified aldehydes. Alternatively, employ an epoxide as a stable aldehyde surrogate, which generates the aldehyde in situ under the reaction conditions.[10]
-
Problem 2: Poor Stereoselectivity (Low d.r. or e.e.)
Achieving high stereoselectivity is a primary challenge in the synthesis of complex substituted isochromans.[7][18] Both diastereoselectivity and enantioselectivity are highly dependent on the reaction type, catalyst, and conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05111B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of APIs | ZEOCHEM [zeochem.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Diels-Alder Cycloadditions of Isochromandiones
Welcome to the technical support center for the optimization of Diels-Alder reactions involving isochromandiones. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cycloaddition to construct complex molecular architectures. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the Diels-Alder cycloaddition of isochromandiones.
Issue 1: Low to No Product Formation (Poor Conversion)
Question: I am not observing any significant formation of my desired Diels-Alder adduct. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion in a Diels-Alder reaction is a common issue that can often be traced back to the electronic properties of the reactants or suboptimal reaction conditions.[1] The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[2] For a "normal electron-demand" scenario, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor.[1][2]
Causality and Solutions:
-
Suboptimal Electronic Properties: Isochromandiones can act as dienophiles. To enhance their reactivity, ensure your diene possesses electron-donating groups (EDGs) like alkyl or alkoxy groups.[3][4] Conversely, if the isochromandione is functioning as the diene, the dienophile should have electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles to lower its LUMO energy and accelerate the reaction.[1][2][3]
-
Incorrect Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1][3] Acyclic dienes can exist in an equilibrium between the more stable s-trans and the reactive s-cis conformation.[1][3] Bulky substituents on the diene can disfavor the s-cis conformation due to steric hindrance, thus impeding the reaction.[1]
-
Solution: If you suspect conformational issues, consider using a cyclic diene which is "locked" in the reactive s-cis conformation, such as cyclopentadiene.[1]
-
-
Insufficient Thermal Energy: While many Diels-Alder reactions proceed at room temperature, some require heat to overcome the activation energy barrier.[1]
-
Protocol: Start by running the reaction at a moderate temperature (e.g., 80 °C in toluene). If conversion remains low, incrementally increase the temperature. Be cautious, as excessively high temperatures can favor the retro-Diels-Alder reaction.[1]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence reaction rates. Polar organic solvents, and even water, have been shown to accelerate Diels-Alder reactions.[5] This is attributed to factors like hydrophobic packing and stabilization of the transition state through hydrogen bonding.[5]
-
Recommendation: Screen a variety of solvents with differing polarities.
Solvent Polarity (Dielectric Constant) Boiling Point (°C) Notes Toluene 2.4 111 Common starting point, good for higher temperatures.[6] Dichloromethane (DCM) 9.1 40 Good for reactions at or below room temperature. Acetonitrile 37.5 82 Polar aprotic solvent, can accelerate the reaction. Water 80.1 100 Can lead to significant rate enhancement.[5] -
Issue 2: Poor Stereoselectivity (Formation of Endo/Exo Isomers)
Question: My reaction is producing a mixture of endo and exo diastereomers. How can I favor the formation of the desired endo product?
Answer:
The formation of endo and exo products is a common feature of Diels-Alder reactions involving cyclic dienes or dienophiles with substituents.[7][8] The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[2][9]
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: The endo adduct is typically less stable than the exo adduct due to steric hindrance. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo product via the retro-Diels-Alder reaction.[1]
-
Solution: To favor the kinetic endo product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1] This may require longer reaction times.
-
-
Lewis Acid Catalysis: Lewis acids can enhance the endo selectivity of the Diels-Alder reaction. They coordinate to the dienophile, lowering its LUMO energy and accentuating the secondary orbital interactions that stabilize the endo transition state.[10]
-
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isochromandione dienophile in a dry, non-coordinating solvent like dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., EtAlCl₂, Sn-Beta) dropwise.[10][11] Common catalysts and their typical loadings are summarized below.
-
Stir for a short period before adding the diene.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Lewis Acid Catalyst Typical Loading (mol%) Solvent Temperature (°C) EtAlCl₂ 10 - 100 DCM, Toluene -78 to RT BF₃·OEt₂ 10 - 100 DCM -78 to RT SnCl₄ 5 - 50 DCM -78 to 0 TiCl₄ 5 - 50 DCM -78 to 0 -
Issue 3: Undesired Side Reactions or Product Decomposition
Question: I am observing the formation of byproducts, or my desired adduct appears to be decomposing over time. What could be causing this?
Answer:
Side reactions and product decomposition can be significant challenges. The most common issue in this regard is the retro-Diels-Alder reaction.
Causality and Solutions:
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at high temperatures.[1][5] If you notice your product forming and then disappearing over time, especially at elevated temperatures, the retro-Diels-Alder reaction is a likely culprit.[1]
-
Solution: As with improving endo selectivity, running the reaction at a lower temperature for a longer duration can mitigate product decomposition through the retro-Diels-Alder pathway.[1]
-
-
Diene Polymerization: Electron-rich dienes can be prone to polymerization, especially in the presence of acid catalysts or at high temperatures.
-
Solution: Add the diene slowly to the reaction mixture containing the dienophile and any catalyst. This keeps the instantaneous concentration of the diene low, disfavoring polymerization. Using a freshly distilled diene can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Diels-Alder reaction?
A1: The Diels-Alder reaction is a concerted, pericyclic reaction that occurs in a single step through a cyclic transition state.[2][5] It involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][2] This interaction leads to the formation of two new sigma bonds and a new pi bond, resulting in a six-membered ring.[3]
Q2: How do I choose the right catalyst for my isochromandione Diels-Alder reaction?
A2: The choice of catalyst depends on the specific substrates and the desired outcome. For enhancing reactivity and stereoselectivity, Lewis acids are commonly employed.[10] Chiral Lewis acids or organocatalysts can be used to achieve enantioselective transformations.[10][12] Computational chemistry is also emerging as a tool to explore novel catalyst motifs, including those based on hydrogen bonding.[13]
Q3: Can I run a Diels-Alder reaction without a solvent?
A3: Yes, in some cases, Diels-Alder reactions can be performed under solvent-free conditions, often with heating. This can be an environmentally friendly approach and may lead to higher reaction rates due to increased effective concentrations of the reactants. However, solvent-free conditions may not be suitable for all substrates, particularly if they are solids at the reaction temperature or if precise temperature control is critical.
Q4: How do I monitor the progress of my Diels-Alder reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.[1]
Visualizing the Workflow
Decision Tree for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Diels-Alder Reaction Mechanism
Caption: Simplified Diels-Alder reaction mechanism.
References
-
Snider, B. B., & Shi, Z. (1992). Synthesis of isochromene-type scaffolds via single-flask Diels-Alder-[4 + 2]-annulation sequence of a silyl-substituted diene with menadione. Organic Letters, 16(12), 3320-3323. [Link]
-
Kim, J., & Rovis, T. (2014). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Journal of the American Chemical Society, 136(23), 8277-8280. [Link]
-
Van der Henst, T., et al. (2020). Optimization of reaction conditions for Diels-Alder reaction between ethyl-3-phenylpropiolate 13 and cyclopentadiene 1 in toluene in a 5 mL stainless steel coiled tube flow reactor. ResearchGate. [Link]
-
Beaudry, C. M., & Lectka, T. (2000). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Wikipedia. [Link]
-
Tiekink, E. H., et al. (2025). Unorthodox Catalysts for Diels-Alder Reactions. ChemistryViews. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Konovalov, A. I. (2009). Internal and external factors influencing the Diels-Alder reaction. Journal of Physical Organic Chemistry, 22(10), 945-958. [Link]
-
De Luca, L., & Giacomelli, G. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 733. [Link]
-
Rispens, T., & Engberts, J. B. (2001). Efficient catalysis of a Diels-Alder reaction by metallo-vesicles in aqueous solution. Organic Letters, 3(6), 941-943. [Link]
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Paton, R. S., & Houk, K. N. (2013). The simplest Diels–Alder reactions are not endo-selective. Journal of the American Chemical Society, 135(43), 16173-16180. [Link]
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Wang, Y., et al. (2018). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. ResearchGate. [Link]
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Silber, E. (1972). Solvent effects in the Diels Alder reaction. Texas Tech University. [Link]
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Corey, E. J., & Loh, T. P. (1991). Asymmetric catalysis of Diels-Alder reactions. DSpace@MIT. [Link]
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Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
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Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick. YouTube. [Link]
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The Organic Chemistry Tutor. (2023). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube. [Link]
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LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. [Link]
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Golisz, S. R., & Kingsbury, K. B. (2021). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 26(16), 4945. [Link]
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LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
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Aggarwal, A., et al. (2003). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 1(11), 1874-1879. [Link]
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Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
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Zhang, Y., et al. (2019). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 17(16), 4065-4071. [Link]
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Kraka, E., & Cremer, D. (2016). Extraordinary Mechanism of the Diels−Alder Reaction: Investigation of Stereochemistry, Charge Transfer, Charge Polarization, and Biradicaloid Formation. The Journal of Physical Chemistry A, 120(2), 231-245. [Link]
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Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]
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Technical Support Center: Overcoming Low Reactivity of Isochromanones in Conjugate Additions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic organic chemistry: the low reactivity of isochromanones in conjugate additions. This document will delve into the underlying principles governing these reactions and offer field-proven strategies to enhance reactivity and achieve desired product outcomes.
Introduction: The Challenge of Isochromanone Reactivity
Isochromanones are a vital class of heterocyclic compounds, forming the core scaffold of numerous bioactive natural products and pharmaceutical agents. The functionalization at the C4 position via conjugate addition is a key strategy for elaborating these molecules. However, researchers often encounter frustratingly low yields or complete lack of reactivity. This stems from the inherent electronic and steric properties of the isochromanone ring system, which can render the β-carbon less electrophilic compared to other α,β-unsaturated systems.[1][2] This guide will equip you with the knowledge and protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when performing conjugate additions to isochromanones.
Question 1: Why is my conjugate addition to an isochromanone failing or giving low yields?
Answer: The low reactivity of isochromanones in conjugate additions can be attributed to several factors:
-
Reduced Electrophilicity: Compared to acyclic α,β-unsaturated esters, the endocyclic nature of the double bond in isochromanones can lead to decreased electrophilicity at the β-carbon (C4 position).[2] Ring strain and orbital overlap can influence the polarization of the Michael acceptor system.
-
Steric Hindrance: The substitution pattern on the isochromanone ring, particularly at positions adjacent to the reaction center, can sterically hinder the approach of the nucleophile.
-
Nature of the Nucleophile: "Soft" nucleophiles are generally preferred for conjugate additions.[3] If your nucleophile is too "hard," it may favor 1,2-addition to the carbonyl group or may not be nucleophilic enough to attack the relatively unreactive β-position.[3][4]
-
Reaction Conditions: Inappropriate solvent, temperature, or the absence of a suitable catalyst can all lead to failed reactions. Thermodynamic control is often necessary for successful conjugate addition, especially with reversible 1,2-additions.[5][6]
Question 2: I'm observing 1,2-addition to the carbonyl instead of the desired 1,4-conjugate addition. How can I promote 1,4-selectivity?
Answer: The competition between 1,2- and 1,4-addition is a classic challenge.[4][5] Here’s how to favor the 1,4-pathway:
-
Utilize "Softer" Nucleophiles: Hard nucleophiles like organolithium and Grignard reagents often favor 1,2-addition.[4][5] The use of organocuprates (Gilman reagents), generated in situ from organolithium or Grignard reagents and a copper(I) salt, dramatically shifts the selectivity towards 1,4-addition.[3][7][8] The transmetalation to copper creates a softer nucleophile that preferentially attacks the softer electrophilic β-carbon.
-
Employ Catalytic Systems: Copper-catalyzed reactions with Grignard reagents are highly effective for promoting 1,4-addition.[7][8] The catalyst modulates the reactivity of the organometallic reagent.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable 1,4-adduct, especially if the 1,2-addition is reversible.[9]
Question 3: What are the best types of catalysts to activate the isochromanone for conjugate addition?
Answer: Catalysis is a powerful tool to enhance the reactivity of isochromanones. The choice of catalyst depends on the nucleophile and the desired outcome (e.g., asymmetric induction).
-
Lewis Acids: Lewis acids can activate the isochromanone by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the entire α,β-unsaturated system, making the β-carbon more susceptible to nucleophilic attack. Common Lewis acids include TMSCl, TMSOTf, and various metal triflates.[10]
-
Copper Catalysts: As mentioned, copper salts are instrumental in promoting conjugate additions, particularly with organometallic reagents.[7][8][10] Complexes like CuCN·2LiCl are effective.[7] For asymmetric reactions, chiral copper-ligand complexes are employed.[11][12]
-
Organocatalysts: Chiral amines or thioureas can activate α,β-unsaturated systems through the formation of iminium ions or by hydrogen bonding, respectively.[13][14] This approach is particularly valuable for enantioselective additions of soft nucleophiles.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in isochromanone conjugate additions.
Problem: No Reaction or Incomplete Conversion
If you observe no product or only starting material after the reaction, consider the following flowchart for troubleshooting.
Caption: Troubleshooting workflow for failed reactions.
Problem: Formation of Side Products (e.g., 1,2-addition, decomposition)
The formation of undesired products indicates a selectivity or stability issue.
| Observed Side Product | Potential Cause | Recommended Solution |
| 1,2-Addition Product | Use of a "hard" nucleophile (e.g., RLi, RMgX). | Switch to a "softer" nucleophile such as an organocuprate (Gilman reagent).[3][7] |
| High reaction temperature favoring kinetic control. | Run the reaction at a lower temperature to favor the thermodynamic 1,4-adduct.[9] | |
| Decomposition of Starting Material | Strong Lewis acid or base causing degradation. | Use a milder catalyst or activator. Screen different Lewis acids or use a substoichiometric amount. |
| High reaction temperature. | Reduce the reaction temperature and extend the reaction time. | |
| Intermolecular Reactions | High concentration leading to side reactions between the enolate intermediate and starting material. | Use pseudo-infinite dilution conditions where the isochromanone solution is added slowly to the nucleophile and catalyst mixture.[11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key strategies to overcome the low reactivity of isochromanones.
Protocol 1: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol is a robust method for the 1,4-addition of alkyl or aryl groups to isochromanones.[7][8]
Materials:
-
Isochromanone substrate
-
Grignard reagent (e.g., MeMgBr, PhMgCl)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add LiCl (0.4 equivalents) and CuCN (0.2 equivalents).
-
Add anhydrous THF and stir the mixture for 10-15 minutes at room temperature until the salts dissolve.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 equivalents) to the copper solution and stir for 30 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve the isochromanone substrate (1.0 equivalent) and TMSCl (2.0 equivalents) in anhydrous THF.
-
Slowly add the isochromanone/TMSCl solution to the organocopper reagent at 0 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for copper-catalyzed conjugate addition.
Protocol 2: Asymmetric Conjugate Addition using an Organocatalyst
This protocol provides a general framework for enantioselective additions, often employing chiral secondary amines.
Materials:
-
Isochromanone substrate
-
Nucleophile (e.g., a thiol or malonate)
-
Chiral organocatalyst (e.g., a derivative of proline or a thiourea catalyst)
-
Appropriate solvent (e.g., toluene, dichloromethane)
-
Additives if required (e.g., a weak acid or base)
Procedure:
-
To a vial, add the isochromanone substrate (1.0 equivalent) and the chiral organocatalyst (typically 10-20 mol%).
-
Dissolve the solids in the chosen solvent.
-
Add the nucleophile (1.2-2.0 equivalents).
-
If necessary, add any required additives.
-
Stir the reaction at the specified temperature (can range from -20 °C to room temperature).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Conclusion
The apparent low reactivity of isochromanones in conjugate additions is a surmountable challenge. By understanding the interplay between the substrate's electronics, the nature of the nucleophile, and the reaction conditions, researchers can devise effective strategies to achieve high yields and selectivities. The key takeaways are the importance of using "soft" nucleophiles, often generated through copper catalysis, and the judicious use of Lewis acid or organocatalytic activation. The protocols and troubleshooting guides provided herein serve as a starting point for the successful functionalization of these important heterocyclic scaffolds.
References
-
Bode, J. W., & Corey, E. J. (2014). Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones. Organic Letters, 16(13), 3436–3439. [Link]
-
France, S., Wack, H., & Taggi, A. E. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 60(35), 7635-7650. [Link]
-
Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(12), 4449–4461. [Link]
-
(N.A.). Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. ResearchGate. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 16(5), 3844–3883. [Link]
-
LibreTexts. (2019). 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. Chemistry LibreTexts. [Link]
-
Reddy, C. K., & Kumar, A. (2018). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 23(8), 1938. [Link]
-
Reddy, C. K., & Kumar, A. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3369. [Link]
-
LibreTexts. (2021). 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
-
YouTube. (2024). 20230622-Stereodivergent Dual Catalytic Conjugate Additions. [Link]
-
Wikipedia. (N.D.). Nucleophilic conjugate addition. [Link]
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Newman, D. J., & Cragg, G. M. (2012). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Journal of Natural Products, 75(4), 748-779. [Link]
-
Denmark, S. E., & Chung, W. (2020). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. Organic Letters, 22(11), 4568–4573. [Link]
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YouTube. (2017). Chemistry 3 Conjugate Addition Reasons. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2270–2284. [Link]
-
Choi, H., Mathi, G. R., Hong, S., & Hong, S. (2021). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications, 12(1), 1-9. [Link]
-
LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
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Reddy, C. K., & Kumar, A. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
YouTube. (2023). Conjugate Addition with Weak Nucleophiles. [Link]
-
Reich, H. J. (N.D.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin-Madison. [Link]
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Technical Support Center: Enhancing Stereoselectivity in Isochromanone Synthesis
Welcome to the technical support center for isochromanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Isochromanones are privileged heterocyclic scaffolds found in numerous bioactive natural products, making their stereocontrolled synthesis a critical objective.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Troubleshooting Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is one of the most common hurdles in asymmetric catalysis. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction conditions, which collectively define the energy difference between the two diastereomeric transition states.
Question 1: My enantiomeric excess (ee) is consistently low (<80%). What are the primary factors I should investigate to improve it?
Answer: Achieving high enantioselectivity requires precise control over the reaction's transition state. Several factors are paramount. Systematically investigating them is the most effective approach.
1. Catalyst Selection and Integrity: The catalyst is the cornerstone of stereocontrol. The choice of catalyst class and the specific ligand or counterion can have a profound impact.
-
Chiral Phosphoric Acids (CPAs): CPAs are powerful Brønsted acid catalysts that excel in activating substrates through hydrogen bonding.[3][4] The steric environment created by the 3,3'-substituents on the BINOL backbone is crucial for enantioselection.[5] If you are using a CPA and observing low ee, consider:
-
Steric Bulk: For a given substrate, a catalyst might be too sterically hindered or not hindered enough. If your substrate is small, a bulkier catalyst (e.g., with triphenylsilyl or large aromatic groups at the 3,3'-positions) may create a more defined chiral pocket. Conversely, a very large substrate may require a catalyst with smaller substituents to avoid unfavorable steric clashes that could favor a non-selective background reaction.
-
Acidity: The electronic nature of the 3,3'-substituents tunes the catalyst's pKa. More electron-withdrawing groups increase acidity, which can enhance reaction rates but sometimes negatively impact selectivity if the background (uncatalyzed) reaction is accelerated.[6]
-
-
Dual Catalysis Systems: Some transformations, like the oxa-Pictet-Spengler reaction, benefit from dual catalysis, where a primary catalyst (e.g., a chiral anion-binding catalyst) works in concert with a co-catalyst (e.g., a weak Brønsted acid) to activate the electrophile and nucleophile.[7] The precise ratio and nature of both catalysts are critical.
2. Reaction Temperature: Lowering the reaction temperature is one of the most effective methods for enhancing enantioselectivity. According to the Eyring equation, the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states is more pronounced at lower temperatures, leading to a higher ratio of the major enantiomer.
-
Practical Tip: Start by running your reaction at 0 °C, then incrementally decrease the temperature to -20 °C, -40 °C, or even -78 °C. Be aware that lower temperatures will decrease the reaction rate, potentially requiring longer reaction times or slightly higher catalyst loading.
3. Solvent Effects: The solvent can dramatically influence both reactivity and selectivity by solvating intermediates, stabilizing transition states, and affecting catalyst aggregation or conformation.
-
Polarity and Protic vs. Aprotic: Non-polar solvents (e.g., toluene, hexanes, dichloromethane) often provide the best enantioselectivities in CPA-catalyzed reactions because they minimize interference with the crucial hydrogen-bonding interactions between the catalyst and substrate.[8] Polar or protic solvents (like methanol or water) can compete for hydrogen bonding sites, disrupting the organized transition state and leading to lower ee.
4. Substrate Concentration: Concentration can affect the kinetics and equilibrium of catalyst-substrate association. Highly concentrated solutions may promote catalyst aggregation or favor bimolecular background reactions, both of which can erode enantioselectivity. It is often beneficial to work at lower concentrations (e.g., 0.05 M to 0.1 M).[7]
Question 2: I am using a well-established chiral phosphoric acid (CPA) catalyst for an oxa-Pictet-Spengler reaction, but my results don't match the literature. What could be wrong?
Answer: This is a common and frustrating scenario. When a reliable literature procedure fails, the issue often lies in subtle, unstated variables or reagent quality.
1. Catalyst Purity: Chiral phosphoric acid catalysts can be sensitive to impurities.
-
Synthesis Byproducts: Residual starting materials or reagents from the catalyst synthesis can interfere with the reaction.
-
Water Content: Water can act as a competing nucleophile or base, disrupting the catalytic cycle. Ensure your catalyst is rigorously dried under high vacuum.
-
Storage: CPAs should be stored in a desiccator, preferably under an inert atmosphere, to prevent degradation.
2. Reagent Quality:
-
Aldehyde Purity: Aldehydes are prone to oxidation to the corresponding carboxylic acids. Even trace amounts of acidic impurities can protonate and deactivate the catalyst or promote a racemic background reaction.[8] It is highly recommended to purify aldehydes by distillation or flash chromatography immediately before use.
-
Starting Alcohol Purity: Ensure the alcohol component is pure and, importantly, anhydrous. Molecular sieves (typically 4 Å) should be activated and added to the reaction to scavenge any trace water.
3. Inert Atmosphere: While not always explicitly stated, running reactions under a dry, inert atmosphere (Nitrogen or Argon) is a best practice. This prevents the introduction of atmospheric moisture and oxygen, which can degrade sensitive reagents and catalysts.
Section 2: Troubleshooting Poor Diastereoselectivity (dr)
In syntheses that generate multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.
Question 3: My reaction produces the desired isochromanone with high ee, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
Answer: Poor diastereoselectivity indicates that while the catalyst effectively controls the facial selectivity of one component, the approach of the second component is not well-differentiated between the two possible diastereomeric transition states.
1. Catalyst-Substrate Matching: The diastereomeric ratio is often dictated by steric interactions in the transition state. The chiral catalyst must not only control the enantioselectivity but also create a steric environment that forces the reactants to adopt a single relative orientation.
-
Tuning Steric Bulk: As with enantioselectivity, adjusting the steric bulk of the catalyst's chiral scaffold can improve diastereoselection. A larger catalyst may create a more rigid transition state, enhancing the energy difference between the syn and anti approach pathways.
2. Substrate Modification: If catalyst tuning is insufficient, modifying the substrate can be a powerful strategy.
-
Protecting Groups: The size of protecting groups on your starting materials can be used to control stereochemistry. A bulkier protecting group (e.g., changing a methyl ether to a triisopropylsilyl (TIPS) ether) can dramatically influence which diastereomeric transition state is favored by introducing new steric repulsions.
3. Reaction Conditions:
-
Temperature: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the temperature can amplify small energy differences between diastereomeric transition states.
-
Lewis Acid Additives: In some cases, a mild Lewis acid additive can help to pre-organize the reactants into a more rigid conformation, leading to improved diastereoselectivity. This must be approached with caution, as the additive could interfere with the primary catalyst.
Example Protocol: Improving Diastereoselectivity in an Organocatalyzed Aldol Cyclization
This protocol describes a general workflow for optimizing the diastereoselectivity of an intramolecular aldol reaction to form a 4-hydroxyisochromanone derivative.
-
Initial Setup: To a flame-dried flask under Argon, add the keto-aldehyde starting material (1.0 equiv) and the chiral catalyst (e.g., a proline derivative, 10 mol%).
-
Solvent Screening: Prepare three separate reactions in parallel using anhydrous toluene, CH2Cl2, and THF (0.1 M concentration). Run the reactions at room temperature and monitor by TLC. Analyze the crude dr by 1H NMR.
-
Temperature Optimization: Using the best solvent from the previous step, set up reactions at 25 °C, 0 °C, and -20 °C. Allow them to run to completion.
-
Analysis: Purify the product from each reaction and determine the yield and dr. A clear trend between lower temperature and higher dr often emerges.
| Experiment | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Toluene | 25 | 85 | 3:1 |
| 2 | CH2Cl2 | 25 | 90 | 2.5:1 |
| 3 | THF | 25 | 75 | 1.5:1 |
| 4 | Toluene | 0 | 82 | 8:1 |
| 5 | Toluene | -20 | 78 | >19:1 |
Table 1: Example optimization data showing the effect of solvent and temperature on the diastereoselectivity of an isochromanone synthesis.
Section 3: Key Methodologies & Mechanisms
Understanding the underlying mechanism of your chosen reaction is critical for rational troubleshooting. The oxa-Pictet-Spengler reaction is a cornerstone of isochromanone synthesis.[9]
Oxa-Pictet-Spengler Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethyl alcohol onto an aldehyde or ketone.[10] In the asymmetric variant, a chiral Brønsted acid, typically a CPA, catalyzes the reaction and controls the stereochemistry.
The key stereodetermining step is the intramolecular C-C bond formation, where the electron-rich aromatic ring attacks the oxocarbenium ion intermediate.[7][11] The chiral catalyst forms a tight ion pair with the oxocarbenium ion, shielding one face and directing the nucleophilic attack to the other, thereby establishing the stereocenter.[11]
Caption: Catalytic cycle for the CPA-catalyzed oxa-Pictet-Spengler reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a racemic catalyst and resolve the enantiomers later? A: While possible, this is generally inefficient. A dynamic kinetic resolution (DKR) is a far superior approach, where the catalyst not only resolves the enantiomers but also racemizes the slower-reacting enantiomer of the starting material, allowing for a theoretical yield of up to 100% of a single product enantiomer.[12]
Q2: My reaction is very slow. Can I increase the catalyst loading to speed it up? A: Yes, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the reaction rate. However, this can sometimes have a negative effect on enantioselectivity. A better first approach is often to slightly increase the temperature or change to a solvent that better solubilizes the reactants and catalyst.
Q3: What is the role of additives like molecular sieves? A: Molecular sieves are crucial for removing trace amounts of water from the reaction mixture. Water can hydrolyze intermediates or deactivate the catalyst, leading to lower yields and selectivity. Always use freshly activated molecular sieves.
Q4: How do I choose the right 3,3'-substituents on my BINOL-derived phosphoric acid catalyst? A: The optimal substituents depend heavily on the specific substrates. A good starting point is to screen a small set of catalysts with varying steric bulk and electronic properties.
-
For small substrates: Use catalysts with large, bulky groups (e.g., 2,4,6-triisopropylphenyl (TRIP) or large silyl groups) to create a well-defined chiral pocket.
-
For large substrates: Use catalysts with smaller groups (e.g., phenyl or 9-anthryl) to avoid steric clashes.
Caption: Troubleshooting workflow for improving stereoselectivity.
References
-
Jacobsen, E. N., & MacMillan, D. W. C. (2018). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. Journal of the American Chemical Society. Available at: [Link]
-
Feng, X., & Liu, X. (2021). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science. Available at: [Link]
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Menche, D., & Essig, S. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry. Available at: [Link]
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Barattucci, A., & Minuti, L. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. Available at: [Link]
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List, B., & Cheong, P. H.-Y. (2017). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science. Available at: [Link]
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Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. PubMed. Available at: [Link]
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Xia, Y., & Hu, W. (2021). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. RSC Publishing. Available at: [Link]
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Larghi, E. L., & Kaufmann, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Semantic Scholar. Available at: [Link]
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Larghi, E. L., & Kaufmann, T. S. (2015). The Oxa-Pictet–Spengler Reaction: A Highlight on the Different Efficiency between Isochroman and Phthalan or Homoisochroman Derivative Syntheses. ResearchGate. Available at: [Link]
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Simón, L., & Goodman, J. M. (2018). Chiral phosphoric acid catalysis: from numbers to insights. RSC Publishing. Available at: [Link]
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Parmar, D., & Rueping, M. (2018). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. Available at: [Link]
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Strategies to improve the biological activity of isochroman-based compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isochroman-based compounds. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of optimizing the biological activity of this promising class of molecules. Isochroman and its derivatives have garnered significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[1][2] This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the development of isochroman-based compounds.
Q1: What makes the isochroman scaffold a good starting point for drug discovery?
A1: The isochroman scaffold is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Its rigid bicyclic structure reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a target protein. Furthermore, the isochroman core is found in numerous natural products with demonstrated biological activity, suggesting its inherent compatibility with biological systems.[1] The scaffold's chemical stability and the potential for functionalization at multiple positions allow for extensive structure-activity relationship (SAR) studies to fine-tune its biological properties.
Q2: What are the primary biological activities associated with isochroman derivatives?
A2: Isochroman derivatives have demonstrated a broad spectrum of biological activities.[2] These include:
-
Antitumor/Anticancer: Many isochroman and isocoumarin derivatives have shown significant cytotoxicity against a range of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[1][3]
-
Antihypertensive: Certain isochroman-4-one hybrids act as potent α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure.[4]
-
Neurokinin-1 (NK1) Receptor Antagonism: Specific isochroman derivatives have been developed as potent and selective NK1 receptor antagonists, with applications in treating chemotherapy-induced nausea and vomiting.[5]
-
Enzyme Inhibition: Isochroman-based compounds have been designed to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic agents.[4]
-
Antimicrobial and Anti-inflammatory activities: Various derivatives have also been reported to possess antimicrobial and anti-inflammatory properties.[2]
Q3: What are the key positions on the isochroman ring for chemical modification?
A3: The isochroman scaffold offers several positions for chemical modification to modulate its biological activity and pharmacokinetic properties. The key positions for substitution are typically on the aromatic ring (positions 5, 6, 7, and 8) and the dihydropyran ring (positions 1, 3, and 4).
Caption: Key positions for chemical modification on the isochroman scaffold.
Systematic modification at these positions is crucial for establishing a robust Structure-Activity Relationship (SAR) and optimizing the compound's profile.
Part 2: Troubleshooting Guide
This section provides in-depth answers to specific experimental challenges you might encounter, offering actionable strategies and the scientific rationale behind them.
Section 2.1: Potency and Efficacy Issues
Q4: My lead isochroman analog shows only moderate anticancer activity (e.g., IC50 > 10 µM). How can I improve its potency?
A4: Improving potency requires a systematic exploration of the structure-activity relationship (SAR). Based on published data for anticancer isochroman and isocoumarin derivatives, here are some rational strategies:
-
Substitution on a Phenyl Group at C3: For isocoumarins, the presence of a phenyl ring at the C3 position is often crucial for activity. The electronic properties of this ring can be fine-tuned. For example, the introduction of electron-withdrawing groups like fluoro substituents at the meta and para positions of the C3-phenyl ring has been shown to enhance antimetastatic effects.[6]
-
Modifications on the Aromatic Ring of the Isochroman Core: The substitution pattern on the benzene ring of the isochroman scaffold significantly impacts cytotoxicity. Methoxy and hydroxyl groups are common in naturally occurring bioactive isochromans and can be explored at various positions.
-
Introduction of a Quinone Moiety: The presence of a quinone ring system, which is structurally related to some isochromans, has been shown to boost anticancer activity.[3] This suggests that incorporating features that can participate in redox cycling or act as Michael acceptors could be a fruitful strategy.
Workflow for Potency Improvement:
Caption: A typical workflow for improving the potency of a lead isochroman compound.
Data Presentation: SAR of Anticancer Isochroman/Isocoumarin Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | Methoxy and hydroxyl substitutions | [1] |
| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | Methoxy and hydroxyl substitutions | [1] |
| Synthetic Isocoumarin | 3-(3',4'-difluorophenyl) isocoumarin | Colon Cancer 26-L5 (Invasion) | Potent | Difluoro substitution on C3-phenyl | [6] |
| Quinone-based | Compound 2C | A549 (Lung) | 1.2 | Quinone ring and secondary amine | [3] |
| Quinone-based | Compound 2C | HCT-116 (Colon) | 5.049 | Quinone ring and secondary amine | [3] |
Note: Lower IC50 values indicate higher potency.
Section 2.2: Pharmacokinetic (PK) Challenges
Q5: My isochroman compound has good in vitro activity but is rapidly metabolized in liver microsome assays. How can I improve its metabolic stability?
A5: High metabolic turnover is a common reason for poor in vivo efficacy. The goal is to block the sites of metabolism without losing potency.
-
Identify Metabolic Hotspots: The first step is to identify which part of your molecule is being metabolized. This is typically done using in vitro systems like human liver microsomes (HLM) followed by LC-MS/MS analysis to identify the metabolites. Common metabolic transformations include oxidation of electron-rich aromatic rings, benzylic positions, and N- or O-dealkylation.[7][8]
-
Block Metabolism: Once the "metabolic hotspot" is identified, you can make chemical modifications to block this position.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage by cytochrome P450 enzymes. This is known as the kinetic isotope effect and can significantly increase the compound's half-life.[9]
-
Introducing Electron-Withdrawing Groups: Placing an electron-withdrawing group, such as a fluorine or chlorine atom, on an aromatic ring can deactivate it towards oxidative metabolism.[10]
-
Steric Hindrance: Introducing a bulky group (e.g., a tert-butyl group) near the metabolic hotspot can sterically hinder the approach of metabolizing enzymes.[7]
-
Metabolic Stability Optimization Workflow:
Caption: A systematic approach to improving the metabolic stability of a lead compound.
Q6: My compound is potent but shows poor cell permeability in assays like Caco-2 or PAMPA. What strategies can I use to enhance its uptake?
A6: Poor cell permeability is often linked to unfavorable physicochemical properties, such as high polarity (high Polar Surface Area - PSA) or low lipophilicity (logP).[11]
-
Reduce Polar Surface Area (PSA): PSA is a key predictor of passive diffusion across cell membranes. Strategies to reduce PSA include:
-
Masking Polar Groups: Temporarily mask polar functional groups like hydroxyl (-OH) or carboxylic acids (-COOH) as esters or other prodrugs.[11] These prodrugs can be designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.
-
Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can shield polar groups from the solvent, effectively reducing the apparent PSA and increasing membrane permeability.
-
-
Optimize Lipophilicity (logP/logD): There is often an optimal range of lipophilicity for cell permeability.
-
Increase Lipophilicity: If your compound is too polar, you can increase its lipophilicity by adding non-polar groups like alkyl chains or aromatic rings. However, be mindful that excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[12]
-
Reduce Lipophilicity: If your compound is too lipophilic, leading to poor aqueous solubility, you can introduce polar groups. The key is to find a balance.
-
-
Reduce Molecular Weight and Rotatable Bonds: Smaller, more rigid molecules tend to have better permeability.[11] If possible, simplify the structure while retaining the key pharmacophore elements.
Experimental Protocols
Generalized Protocol for MTT Assay for Cytotoxicity Assessment [1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your isochroman derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Generalized Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA) [11]
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compounds in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Use a buffer that mimics physiological pH (e.g., pH 7.4) in a 96-well acceptor plate.
-
-
Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate.
-
Incubation: Add the donor solution to the donor plate and incubate the "sandwich" for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated to quantify the compound's ability to cross the artificial membrane.
References
-
Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112958. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor... - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4526-4530. [Link]
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Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. - Oriental Journal of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved January 5, 2026, from [Link]
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How to improve metabolic stability in drug discovery - YouTube. (2024). Retrieved January 5, 2026, from [Link]
-
Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. [Link]
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Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - SciSpace. (2011). ACS Medicinal Chemistry Letters, 2(10), 779-784. [Link]
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structural changes & SAR for lead optimization - YouTube. (2023). Retrieved January 5, 2026, from [Link].youtube.com/watch?v=5y2-o5Z_c_I)
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Validation & Comparative
A Comparative Guide to the Biological Activity of Isochroman-1,4-dione and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the Isochroman-1,4-dione Scaffold
The isochroman scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Derivatives of isochroman have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[1][2] Within this promising class of molecules, this compound represents a core structure with significant, yet largely unexplored, potential for therapeutic applications.
This guide provides a comparative framework for understanding the potential biological activity of this compound and its derivatives. While direct comparative studies on a series of this compound analogs are not extensively available in current literature, this document will extrapolate from the known activities of related isochromanones and other dione-containing compounds to build a predictive case for the therapeutic promise of this scaffold. We will delve into the structure-activity relationships (SAR) of analogous compounds, propose potential mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of novel this compound derivatives. Our aim is to equip researchers with the foundational knowledge and practical tools necessary to pioneer investigations into this intriguing class of molecules.
Comparative Analysis of Biological Activities: An Extrapolative Approach
Due to the limited availability of direct comparative data for this compound derivatives, this section will draw parallels from structurally related compounds to infer potential biological activities. The primary focus will be on anticancer and antimicrobial activities, as these are prominent features of the broader isochroman and dione families.
Anticancer Activity: A Promising Frontier
The dione functionality is a well-established pharmacophore in a multitude of anticancer agents. The ability of quinones and related diones to participate in redox cycling and generate reactive oxygen species (ROS) is a key mechanism for inducing cancer cell death. Furthermore, the planar aromatic ring of the isochroman system suggests a potential for DNA intercalation.
Table 1: Comparative Cytotoxicity of Structurally Related Dione Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione Analog | Compound 44 (imidazole derivative) | HEC1A (Endometrial Cancer) | 6.4 | [3] |
| Naphthalene-1,4-dione Analog | Compound BH10 | HEC1A (Endometrial Cancer) | 10.22 | [3] |
| Isoquinolin-1,3-dione Derivative | Compound 19 | MCF-7 (Breast Cancer) | < 10 | [4] |
| Isoquinolin-1,3-dione Derivative | Compound 6b | MCF-7 (Breast Cancer) | < 10 | [4] |
Note: The data presented is for structurally related dione-containing heterocycles and is intended to be illustrative of the potential of the this compound scaffold.
The data in Table 1, showcasing the potent anticancer activity of related dione-containing heterocyclic compounds, underscores the potential of this compound derivatives as cytotoxic agents.[3][4] The development of a library of this compound analogs with diverse substitutions on the aromatic ring and at the C3 position is a logical next step to explore their anticancer potential.
Antimicrobial Activity: A Potential Solution to Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isochroman and chromanone derivatives have been reported to possess significant antibacterial and antifungal properties.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity of Structurally Related Chromanone Derivatives
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidine-thiochroman-4-one | Compound 4d | C. krusei | 32 | [5] |
| Spiropyrrolidine-thiochroman-4-one | Compound 4d | C. glabrata | 32 | [5] |
| Naphthalene-1,4-dione Derivative | - | S. aureus | 7.8 - 500 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data presented is for structurally related compounds.
The data presented in Table 2 suggests that the core scaffold of chromanones, which are structurally similar to isochroman-1,4-diones, can be a foundation for developing potent antimicrobial agents.[5][6] The synthesis and evaluation of this compound derivatives against a panel of clinically relevant bacteria and fungi is a promising avenue for research.
Proposed Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Based on the activities of related compounds, we can hypothesize several potential mechanisms through which this compound derivatives may exert their biological effects.
Induction of Apoptosis in Cancer Cells
A common mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways.
Caption: Proposed apoptotic pathways targeted by this compound derivatives.
The dione moiety can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. Additionally, the planar structure may allow for DNA intercalation, triggering DNA damage response pathways that can also lead to apoptosis.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and the evaluation of their biological activities.
General Synthesis of this compound Derivatives
A generalized synthetic route to access this compound derivatives can be envisioned starting from homophthalic acid.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Acylation of Homophthalic Acid: React homophthalic acid with a suitable acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to form an acylated intermediate.
-
Intramolecular Cyclization: Subject the acylated intermediate to cyclization conditions, such as heating in the presence of a dehydrating agent (e.g., acetic anhydride), to yield the this compound core structure.
-
Derivatization: The this compound can then be further functionalized. For example, substitutions on the aromatic ring can be introduced prior to the initial acylation step using substituted homophthalic acids. The methylene group at the C3 position can also be a site for further chemical modifications.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds and standard antimicrobial agents
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct experimental evidence for its biological activities is currently sparse, the well-documented anticancer and antimicrobial properties of related isochroman and dione-containing compounds provide a strong rationale for its further investigation.
This guide has provided a comprehensive, albeit extrapolative, comparison of the potential biological activities of this compound and its derivatives. By presenting detailed experimental protocols for synthesis and biological evaluation, we aim to empower researchers to unlock the full therapeutic potential of this intriguing class of molecules. Future research should focus on the systematic synthesis of a diverse library of this compound analogs and their rigorous evaluation in a battery of in vitro and in vivo biological assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.
References
-
Cytotoxicity (IC50) of the tested compounds on different cell lines. - ResearchGate. Available from: [Link]
-
Research progress in biological activities of isochroman derivatives. - PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. - RSC Publishing. Available from: [Link]
- [Reference placeholder - to be replaced with a specific citation for the synthesis of this compound if a suitable one is found in future liter
-
Research progress in biological activities of isochroman derivatives | Request PDF. Available from: [Link]
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-
New family of antimicrobial agents derived from 1,4-naphthoquinone. - PubMed. Available from: [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. - MDPI. Available from: [Link]
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The Isochroman Scaffold: A Privileged Core in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The isochroman scaffold, a bicyclic ether, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse range of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isochroman derivatives, offering a comparative overview of their performance across various therapeutic areas. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications to the isochroman core can profoundly influence biological activity, with the goal of empowering researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Anticancer Potential of Isochroman Derivatives: A Tale of Cytotoxicity
Isochroman derivatives have demonstrated significant promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. The exploration of SAR in this area has been a journey of meticulous molecular tailoring to enhance potency and selectivity against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of isochroman derivatives are profoundly influenced by the nature and position of substituents on both the aromatic and pyran rings. A comparative analysis of various derivatives reveals key structural features that govern their anticancer efficacy.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| IA-1 | H | H | H | HT-29 (Colon) | > 100 | [2] |
| IA-2 | 4-OCH3-Ph | H | H | HT-29 (Colon) | 25.3 | [2] |
| IA-3 | 4-Cl-Ph | H | H | HT-29 (Colon) | 10.1 | [2] |
| IA-4 | H | OCH3 | H | MCF-7 (Breast) | 15.8 | [3] |
| IA-5 | H | H | NO2 | MCF-7 (Breast) | 5.2 | [3] |
Table 1: Comparative anticancer activity of isochroman derivatives. The IC50 values represent the concentration required to inhibit 50% of cancer cell growth.
The data clearly indicates that substitution on the isochroman scaffold is critical for anticancer activity. Unsubstituted isochroman (IA-1) is largely inactive. The introduction of an aryl group at the C1 position (IA-2 and IA-3) significantly enhances cytotoxicity. Notably, the presence of an electron-withdrawing group like chlorine (IA-3) on the phenyl ring leads to a more potent compound compared to an electron-donating methoxy group (IA-2). This suggests that electronic effects play a crucial role in the interaction with the biological target. Furthermore, substitution on the aromatic ring of the isochroman core itself, as seen with the methoxy group in IA-4 and the nitro group in IA-5, also modulates activity, with the strongly electron-withdrawing nitro group conferring the highest potency in this series.[3]
The Rationale Behind Experimental Design
The synthesis of these derivatives is guided by established principles of medicinal chemistry. The introduction of various substituents is a deliberate strategy to probe the steric and electronic requirements of the target binding site. For instance, the exploration of different functional groups on the C1-phenyl ring is designed to identify optimal interactions within a hydrophobic pocket of the target protein. The causality behind these choices lies in the hypothesis that modifying the electronic landscape of the isochroman scaffold can enhance its ability to form key interactions, such as hydrogen bonds or π-π stacking, with the active site of target enzymes or receptors involved in cancer cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of the anticancer activity of isochroman derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.[4]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The isochroman derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Combating Microbes: The Antimicrobial Frontier of Isochromans
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Isochroman derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[1]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isochroman derivatives is highly dependent on their structural features. The following table compares the minimum inhibitory concentrations (MIC) of various derivatives against representative bacterial strains.
| Compound ID | R1 | R2 | R3 | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| AM-1 | H | H | H | > 256 | > 256 | [6] |
| AM-2 | H | 6-Cl | H | 64 | 128 | [6] |
| AM-3 | H | 6-Br | H | 32 | 64 | [6] |
| AM-4 | 3-CH3 | H | H | 128 | 256 | [7] |
| AM-5 | H | H | 7-NO2 | 16 | 32 | [8] |
Table 2: Comparative antimicrobial activity of isochroman derivatives. The MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.
Similar to the trend observed in anticancer activity, the unsubstituted isochroman (AM-1) is inactive. The introduction of halogen atoms at the C6 position (AM-2 and AM-3) confers antibacterial activity, with the bromo-substituted derivative (AM-3) being more potent than the chloro-substituted one (AM-2). This highlights the importance of the nature of the halogen in influencing activity. A methyl group at the C3 position (AM-4) provides modest activity. A nitro group at the C7 position (AM-5) results in the most potent compound in this series, indicating that strong electron-withdrawing groups on the aromatic ring are beneficial for antimicrobial action.[8]
Rationale in Antimicrobial Drug Design
The design of these antimicrobial isochroman derivatives is based on the hypothesis that these molecules interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. The introduction of lipophilic groups, like halogens, is intended to enhance the ability of the compounds to penetrate the bacterial cell membrane. The variation in substituents also aims to optimize interactions with specific bacterial enzymes or targets that are distinct from their mammalian counterparts, thereby achieving selective toxicity.
Experimental Protocol: Broth Microdilution for MIC Determination
The antimicrobial activity of isochroman derivatives is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[9]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Serial Dilution of Compounds: The isochroman derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[11]
Neuroprotection: Shielding Neurons with Isochroman Derivatives
Neurodegenerative diseases represent a significant challenge to global health. Isochroman derivatives have shown potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.
Comparative Analysis of Neuroprotective Activity
The neuroprotective effects of isochroman derivatives are closely linked to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in neuronal survival.
| Compound ID | R1 | R2 | Cell Viability (%) vs. Oxidative Stress | Reference |
| NP-1 | H | H | 55 | [12] |
| NP-2 | 4-OH-Ph | H | 85 | [12] |
| NP-3 | 3,4-diOH-Ph | H | 95 | [12] |
| NP-4 | H | 6-OH | 78 | [13] |
Table 3: Comparative neuroprotective activity of isochroman derivatives against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells. Higher cell viability indicates greater neuroprotective effect.
The data demonstrates that the presence of hydroxyl groups is paramount for the neuroprotective activity of isochroman derivatives. The unsubstituted derivative (NP-1) offers minimal protection. The introduction of a hydroxyl group on the C1-phenyl ring (NP-2) significantly increases cell viability in the face of oxidative stress. This effect is further enhanced with the presence of two hydroxyl groups (catechol moiety) in NP-3, highlighting the importance of the number and position of these antioxidant groups.[12] A hydroxyl group on the isochroman's aromatic ring (NP-4) also confers a notable neuroprotective effect.[13]
Rationale in Designing Neuroprotective Agents
The design of these neuroprotective isochroman derivatives is rooted in the free radical theory of aging and neurodegeneration. Hydroxyl groups, particularly when positioned ortho or para to each other, are excellent hydrogen atom donors, enabling them to effectively neutralize harmful reactive oxygen species. The synthetic strategy, therefore, focuses on incorporating these phenolic moieties into the isochroman scaffold to create potent antioxidants. Furthermore, researchers are exploring how these derivatives might modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and death.[13]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effects of isochroman derivatives are often evaluated using the SH-SY5Y human neuroblastoma cell line, a well-established in vitro model for neurodegenerative disease research.[14]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid to better mimic in vivo neurons.[15]
-
Pre-treatment with Compounds: The differentiated cells are pre-treated with various concentrations of the isochroman derivatives for a specific period (e.g., 24 hours).
-
Induction of Oxidative Stress: Neuronal damage is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a defined duration.[16]
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.
-
Data Analysis: The percentage of cell viability in the presence of the isochroman derivatives is compared to that of cells exposed to the oxidative stressor alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
The structure-activity relationship studies of isochroman derivatives have unequivocally established this scaffold as a versatile platform for the development of novel therapeutic agents. The key takeaways from this comparative guide are:
-
Substitution is Essential: The biological activity of the isochroman core is unlocked through strategic substitution.
-
Electronic Effects are Crucial: The potency of anticancer and antimicrobial derivatives is significantly influenced by the electronic nature of the substituents, with electron-withdrawing groups often enhancing activity.
-
Hydroxylation is Key for Neuroprotection: The antioxidant and neuroprotective effects are directly correlated with the presence and number of hydroxyl groups.
Future research in this field should focus on the synthesis of more complex and diverse libraries of isochroman derivatives to further probe the SAR. The integration of computational modeling and in silico screening will be instrumental in rationally designing compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular targets of these compounds deepens, so too will our ability to harness the full therapeutic potential of the isochroman scaffold.
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A Tale of Two Scaffolds: Naphthalene-1,4-dione as a Veteran Anticancer Agent, and the Enigmatic Isochroman-1,4-dione
A Comparative Guide for Researchers in Oncology and Drug Development
In the relentless pursuit of novel and effective cancer therapies, medicinal chemists and cancer biologists continuously explore diverse chemical scaffolds for their potential to selectively target and eliminate malignant cells. Among these, quinone-based structures have emerged as a particularly fruitful area of investigation. This guide provides a detailed comparative analysis of two such scaffolds: the extensively studied naphthalene-1,4-dione and the lesser-known isochroman-1,4-dione, offering a comprehensive overview for researchers, scientists, and drug development professionals. While naphthalene-1,4-dione has a rich history in cancer research with a well-documented portfolio of anticancer activities, this compound remains a largely unexplored entity, presenting both a challenge and an opportunity in the quest for new therapeutic leads.
Naphthalene-1,4-dione: A Multi-faceted Warrior Against Cancer
Naphthalene-1,4-dione, a bicyclic aromatic dione, serves as the foundational structure for a plethora of natural and synthetic compounds exhibiting potent anticancer properties.[1][2][3] Its derivatives have been the subject of intense research, revealing a complex and multifaceted mechanism of action that often involves the induction of oxidative stress, apoptosis, and cell cycle arrest.
Mechanism of Action: A Triad of Cellular Assault
The anticancer prowess of naphthalene-1,4-dione derivatives is primarily attributed to their ability to disrupt the delicate redox balance within cancer cells, leading to a cascade of events culminating in cell death.[1][4][5]
1. Generation of Reactive Oxygen Species (ROS): A hallmark of many naphthalene-1,4-dione compounds is their capacity to undergo redox cycling, a process that generates cytotoxic reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1][4][5] This surge in intracellular ROS overwhelms the antioxidant defense mechanisms of cancer cells, leading to widespread damage to lipids, proteins, and DNA, and ultimately triggering apoptotic cell death.[5]
2. Induction of Apoptosis: Naphthalene-1,4-dione derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. The ROS-mediated damage to mitochondria can lead to the release of cytochrome c and the activation of caspase cascades, key executioners of apoptosis.[5][6] Furthermore, some derivatives have been observed to modulate the expression of key apoptosis-regulating proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[7]
3. Cell Cycle Arrest: Disruption of the normal cell cycle progression is another crucial mechanism by which naphthalene-1,4-dione derivatives exert their anticancer effects. These compounds have been shown to induce cell cycle arrest at various phases, most notably the G2/M phase, preventing cancer cells from dividing and proliferating.[7][8][9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways and Molecular Targets
The diverse biological activities of naphthalene-1,4-dione derivatives are a consequence of their interaction with multiple signaling pathways and molecular targets within cancer cells.
Figure 1: Simplified signaling pathway for Naphthalene-1,4-dione derivatives in cancer cells.
Key pathways modulated by these compounds include:
-
MAPK Pathway: Several studies have demonstrated that naphthalene-1,4-dione derivatives can activate the p38 MAPK and JNK signaling pathways, which are involved in stress responses and apoptosis.[5][10]
-
STAT3 Pathway: The STAT3 signaling pathway, often constitutively active in cancer cells and promoting their survival and proliferation, has been identified as a target for some naphthalene-1,4-dione derivatives. These compounds can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.[2][5]
-
Angiogenesis Inhibition: Some naphthalene-1,4-dione compounds have been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11] They can achieve this by inhibiting the proliferation, migration, and tube formation of endothelial cells.[11]
Structure-Activity Relationship (SAR) and Derivative Synthesis
The anticancer activity of the naphthalene-1,4-dione scaffold can be significantly modulated by the introduction of various substituents.[1][3] This has led to the synthesis of a vast library of derivatives with improved potency and selectivity.[12][13][14] For instance, the introduction of hydroxyl, amino, or alkylamino groups at different positions on the naphthoquinone ring has been shown to enhance cytotoxic activity against various cancer cell lines.[4][15][16]
Table 1: Comparative Cytotoxicity (IC50) of Selected Naphthalene-1,4-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BH10 | HEC1A (Endometrial) | 10.3 | [12][13] |
| Compound 44 (imidazole derivative) | HEC1A (Endometrial) | 6.4 | [12][14] |
| PD9 | DU-145 (Prostate) | 1-3 | [15] |
| PD13 | MDA-MB-231 (Breast) | 1-3 | [15] |
| ABQ-3 | HCT-116 (Colorectal) | 5.22 | [17] |
| ABQ-3 | MCF-7 (Breast) | 7.46 | [17] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
This compound: The Uncharted Territory
In stark contrast to the wealth of information on naphthalene-1,4-dione, the scientific literature on the anticancer properties of this compound is virtually nonexistent. While its synthesis and chemical reactions have been reported, its biological activities, particularly in the context of cancer, remain unexplored.[18][19]
This lack of data presents a significant knowledge gap but also an exciting opportunity for future research. The structural similarity of this compound to other biologically active compounds suggests that it could possess interesting pharmacological properties.
A Call for Investigation
The exploration of this compound and its derivatives as potential anticancer agents is a logical and compelling next step. Researchers could embark on a systematic investigation, starting with the synthesis of a library of this compound analogues and screening them for cytotoxicity against a panel of cancer cell lines. Promising lead compounds could then be subjected to more in-depth mechanistic studies to elucidate their mode of action.
Experimental Protocols: A Guide to Evaluating Novel Quinone-Based Compounds
For researchers venturing into the study of naphthalene-1,4-dione or embarking on the initial exploration of this compound, the following experimental protocols provide a robust framework for assessing their anticancer potential.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.
Figure 2: Workflow for a standard MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20][21][22]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[23][24][25]
Conclusion: A Path Forward
Naphthalene-1,4-dione stands as a testament to the power of quinone-based scaffolds in the development of anticancer agents. Its rich chemical diversity and multifaceted mechanisms of action provide a solid foundation for further optimization and the design of next-generation therapies. In contrast, this compound represents a tantalizingly blank slate. The scientific community is poised to uncover the potential that this enigmatic scaffold may hold. By applying the established principles of drug discovery and the robust experimental methodologies outlined in this guide, researchers can systematically explore the anticancer properties of this compound, potentially unlocking a new chapter in the fight against cancer.
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Comparative analysis of different synthetic routes to isochromanones
A Senior Application Scientist's Guide to the Synthetic Landscape of Isochromanones
Introduction: The Significance of the Isochromanone Scaffold
The isochromanone core, a bicyclic lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules, exhibiting properties ranging from antifungal to anticancer, has rendered its efficient and stereoselective synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the primary synthetic strategies to construct isochromanones, offering insights into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for each approach. Our aim is to equip the reader with the critical knowledge to select the most suitable synthetic route for their specific target molecule and research goals.
Palladium-Catalyzed Carbonylative Cyclization: A Powerful and Versatile Approach
Palladium catalysis has emerged as a robust tool for the synthesis of isochromanones, primarily through carbonylative cyclization reactions. These methods are valued for their ability to forge the lactone ring with high efficiency and control.
Mechanistic Rationale
A common strategy involves the palladium-catalyzed carbonylation of ortho-substituted benzyl derivatives. For instance, the cyclocarbonylative Sonogashira reaction of ortho-ethynylhomobenzyl alcohols with iodoarenes under a carbon monoxide atmosphere provides a direct route to isochromanones.[1] The catalytic cycle typically initiates with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent Sonogashira coupling with the terminal alkyne, followed by migratory insertion of carbon monoxide and reductive elimination, furnishes the isochromanone product. Another elegant approach is the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, where the alkyl ester group acts as an internal oxygen nucleophile.[2]
Workflow for Palladium-Catalyzed Cyclocarbonylation
Caption: Generalized workflow for Palladium-Catalyzed Isochromanone Synthesis.
Advantages and Limitations
The primary strengths of palladium-catalyzed methods lie in their broad substrate scope and functional group tolerance. They allow for the introduction of diverse substituents on the aromatic ring and at the 3- and 4-positions of the isochromanone core. However, the cost and potential toxicity of palladium catalysts can be a drawback, particularly for large-scale synthesis. Furthermore, the use of carbon monoxide, a toxic gas, requires specialized equipment.
Representative Experimental Protocol: Synthesis of Isochromanones via Cyclocarbonylative Sonogashira Reaction[1]
-
A mixture of the ortho-ethynylhomobenzyl alcohol (2 mmol), the iodoarene (2 mmol), and Pd/Smopex®-234 (0.2 mol% of Pd) in triethylamine (5 mL) is placed in a high-pressure reactor.
-
The reactor is purged with carbon monoxide and then pressurized to 20 atm with CO.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isochromanone.
Intramolecular Cyclization Strategies: Elegance in Simplicity
Intramolecular cyclization represents a highly atom-economical and often metal-free approach to isochromanone synthesis. These methods rely on the inherent reactivity of strategically functionalized precursors to form the lactone ring.
Mechanistic Rationale
A notable example is the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides.[3][4] This reaction is typically promoted by a Brønsted acid, which activates the ynamide for nucleophilic attack by the tethered allyl ether. The resulting intermediate undergoes a cascade of rearrangements to furnish the highly functionalized isochromanone. Another powerful strategy is the asymmetric ortho-lithiation of chiral amides, where the chirality of the starting material directs the stereochemical outcome of the subsequent cyclization with an aldehyde electrophile.[5]
Workflow for Metal-Free Intramolecular Cascade Cyclization
Caption: Workflow of a Metal-Free Intramolecular Cascade Cyclization.
Advantages and Limitations
The key advantages of intramolecular cyclization methods are often their mild reaction conditions and the avoidance of transition metal catalysts, which simplifies purification and reduces costs.[4] Many of these strategies also offer excellent control over stereochemistry. However, the synthesis of the requisite starting materials can sometimes be lengthy and complex, which may limit the overall efficiency of the synthetic route.
Representative Experimental Protocol: Metal-Free Intramolecular Alkoxylation-Initiated Cascade Cyclization[4]
-
To a solution of the allyl ether-tethered ynamide (0.1 mmol) in dichloromethane (1.0 mL) is added triflimide (Tf2NH) (5 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the functionalized 3-isochromanone.
Cascade Reactions: Building Complexity in a Single Pot
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach is particularly attractive for the synthesis of complex molecules like isochromanones from simple starting materials.
Mechanistic Rationale
A compelling example is the one-pot synthesis of 3,4-dihydrocoumarins (a class of isochromanones) via a C-H oxidation/conjugate addition/cyclization cascade.[6][7] This reaction involves the in situ generation of an ortho-quinone methide from a 2-alkyl phenol, which then undergoes a conjugate addition with a nucleophile (e.g., an oxazolone), followed by an intramolecular cyclization to form the dihydrocoumarin ring. Another innovative cascade involves the asymmetric O-H insertion/aldol cyclization of ketoacids with diazoketones, catalyzed by a bimetallic system, to produce optically active isochromanones.[8]
Workflow for C-H Oxidation/Conjugate Addition/Cyclization Cascade
Caption: General scheme for a Cascade Reaction to synthesize 3,4-Dihydrocoumarins.
Advantages and Limitations
The primary benefit of cascade reactions is their high step economy, which leads to reduced waste, shorter reaction times, and simplified purification procedures. They often allow for the rapid construction of molecular complexity. However, the development of a successful cascade reaction can be challenging, as all the individual steps must be compatible with each other in the same reaction pot. Substrate scope can sometimes be limited.
Representative Experimental Protocol: One-Pot Synthesis of 3,4-Dihydrocoumarins[6]
-
A mixture of the 2-alkyl phenol (0.5 mmol), the oxazolone (0.6 mmol), and silver oxide (Ag2O) (1.0 mmol) in toluene (2.0 mL) is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, p-toluenesulfonic acid (0.1 mmol) is added, and the mixture is stirred at room temperature for an additional 2 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 3,4-dihydrocoumarin derivative.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Advantages | Disadvantages |
| Palladium-Catalyzed Carbonylative Cyclization | Versatile, good functional group tolerance. | Good to Excellent | Can be made highly stereoselective with chiral ligands. | Broad substrate scope, reliable for complex targets. | Cost and toxicity of Pd, use of CO gas. |
| Intramolecular Cyclization | Often metal-free, atom-economical. | Good to Excellent[4] | Can be highly stereoselective, especially with chiral starting materials.[5] | Mild conditions, simplified purification, "green" chemistry. | Synthesis of starting materials can be complex. |
| Cascade Reactions | High step economy, rapid complexity generation. | Moderate to High[6] | Can achieve excellent diastereoselectivity.[6] | Reduced waste, shorter reaction times, one-pot synthesis. | Development can be challenging, potential for limited substrate scope. |
| Classical Methods (e.g., Halogenation/Cyclization) | Traditional, well-established procedures. | Variable | Generally produces racemic mixtures unless chiral reagents are used. | Inexpensive reagents, straightforward for simple analogs.[9] | Harsh reaction conditions, use of stoichiometric and often hazardous reagents.[9] |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route to a particular isochromanone target is a multifactorial decision that depends on the desired substitution pattern, stereochemical complexity, scale of the synthesis, and available resources.
-
For complex, highly functionalized targets , palladium-catalyzed methods offer unparalleled versatility and reliability.
-
When stereochemistry is paramount and a metal-free approach is desired , intramolecular cyclization strategies, particularly those employing asymmetric catalysis or chiral auxiliaries, are often the methods of choice.
-
For rapid access to a library of analogs from simple precursors , cascade reactions provide an elegant and efficient solution.
-
For the synthesis of simple, unsubstituted isochromanones on a large scale , classical methods may still be economically viable despite their potential drawbacks.
As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of the valuable isochromanone scaffold, further empowering the discovery of new therapeutics and functional materials.
References
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Zhang, Z., Gao, Y., Liu, Y., Li, J., Xie, H., Li, H., & Wang, W. (2015). Synthesis of functionalized 3-isochromanones via metal-free intramolecular alkoxylation-initiated cascade cyclization. Green Chemistry, 17(12), 5492-5495. [Link]
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Ye, L., He, W., & Zhang, L. (2011). Synthesis of functionalized 3-isochromanones via metal-free intramolecular alkoxylation-initiated cascade cyclization. Green Chemistry, 13(10), 2688-2691. [Link]
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Shaabani, A., Soleimani, E., & Ghasemi, A. (2007). A novel method for the synthesis of substituted 3,4-dihydrocoumarin derivatives via isocyanide-based three-component reaction. Molecular Diversity, 11(2-4), 147-150. [Link]
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Kim, H. J., Lee, J. H., & Kim, J. N. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(19), 6853. [Link]
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Kim, H. J., Lee, J. H., & Kim, J. N. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(19), 6853. [Link]
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Mayr, H., et al. (2021). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. The Journal of Organic Chemistry, 86(21), 14882-14894. [Link]
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Gashaw, A. W., & Suleman, S. (2023). Methods for the asymmetric synthesis of dihydrocoumarins. ResearchGate. [Link]
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Mayr, H., et al. (2021). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. The Journal of Organic Chemistry, 86(21), 14882-14894. [Link]
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Opperer, M., et al. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry, 81(7), 2768-2791. [Link]
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A Comparative Guide to Validating the Mechanism of Action of a Novel NF-κB Inhibitor, Isochroman-1,4-dione-8 (ICD-8)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel therapeutic candidate. As a case study, we will explore a hypothetical Isochroman-1,4-dione derivative, ICD-8, a putative inhibitor of the NF-κB signaling pathway. Its performance will be objectively compared against Bay 11-7082, a well-characterized, irreversible inhibitor of IκBα phosphorylation.[1][2]
The narrative herein is structured to not only present experimental protocols but to elucidate the scientific rationale behind each step, ensuring a self-validating and robust investigational workflow.
Introduction: The NF-κB Pathway as a Therapeutic Target
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) family of transcription factors are pivotal mediators of inflammatory responses and regulate multiple aspects of innate and adaptive immunity.[3][4] In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as the pro-inflammatory cytokine TNF-α, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[3][6] This frees the NF-κB p65/p50 heterodimer to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory and survival genes.[5][7]
Given its central role, aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4] Our hypothetical compound, ICD-8, has been identified in a high-throughput screen as a potential inhibitor of this pathway. The critical next step is to validate its MoA and benchmark its efficacy against an established inhibitor, Bay 11-7082. Bay 11-7082 is known to act by irreversibly inhibiting the phosphorylation of IκB-α, thus preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[1][8]
Signaling Pathway and Proposed Inhibitor Actions
Caption: A logical workflow for validating the mechanism of action.
Step 1: Determining the Therapeutic Window with Cell Viability Assays
Causality: Before assessing the specific inhibitory activity of ICD-8, it is crucial to determine the concentration range at which the compound affects the NF-κB pathway without causing general cellular toxicity. [9][10]Cell viability assays measure overall metabolic activity, providing a clear window between the desired pharmacological effect and off-target cytotoxicity. [11][12]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed HEK293 or a relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ICD-8 and Bay 11-7082 (e.g., 0.1 µM to 100 µM). Treat the cells with the compounds for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration).
Comparative Data: Cytotoxicity Profile
| Compound | CC50 (µM) |
| ICD-8 | 45.2 |
| Bay 11-7082 | 28.5 |
Interpretation: Both compounds exhibit cytotoxicity at higher concentrations. For subsequent mechanistic assays, concentrations well below the CC50 should be used (e.g., ≤10 µM) to ensure observed effects are due to specific pathway inhibition, not cell death.
Step 2: Quantifying NF-κB Transcriptional Activity
Causality: A reporter gene assay provides a quantitative measure of the endpoint of the signaling cascade: the transcriptional activity of NF-κB. [13]Here, cells are engineered with a luciferase gene under the control of NF-κB response elements. [14]A reduction in light emission upon treatment with an inhibitor directly correlates with the suppression of NF-κB's ability to drive gene expression. [15]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection/Seeding: Use a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) or transiently transfect cells with an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase). Seed in a 96-well white plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of ICD-8 and Bay 11-7082 for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours. [13][16]Include unstimulated and vehicle-treated stimulated controls.
-
Lysis: Lyse the cells using a passive lysis buffer. [15]5. Luminescence Measurement: Add luciferase substrate and measure the firefly luminescence (NF-κB activity) and Renilla luminescence (transfection control) using a luminometer.
-
Analysis: Normalize the firefly luminescence to the Renilla luminescence. Calculate the IC50 (50% inhibitory concentration) for each compound.
Comparative Data: Inhibition of NF-κB Activity
| Compound | IC50 (µM) |
| ICD-8 | 2.5 |
| Bay 11-7082 | 5.1 |
Interpretation: The data confirms that both ICD-8 and Bay 11-7082 effectively inhibit TNF-α-induced NF-κB transcriptional activity in a dose-dependent manner. ICD-8 appears to be approximately twice as potent as Bay 11-7082 in this assay.
Step 3: Probing the Proximal Signaling Event: IκBα Phosphorylation
Causality: This is the pivotal experiment to test our hypothesis. If ICD-8 acts similarly to Bay 11-7082, it should prevent the phosphorylation of IκBα at serines 32 and 36, which is the trigger for its degradation. [6][17]Western blotting with phospho-specific antibodies allows for direct visualization and quantification of this key upstream event. [18][19]
Protocol: Western Blot for Phospho-IκBα
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates. Pre-treat with ICD-8 (2.5 µM) and Bay 11-7082 (5 µM) for 1 hour.
-
Stimulation: Stimulate with TNF-α (10 ng/mL) for 15 minutes.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [19]4. Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody against phospho-IκBα (Ser32/36). [6]7. Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to observe IκBα degradation.
Comparative Data: Effect on IκBα Phosphorylation and Degradation
| Condition | Phospho-IκBα (Normalized Intensity) | Total IκBα (Normalized Intensity) |
| Control (Unstimulated) | 0.1 ± 0.02 | 1.0 ± 0.05 |
| TNF-α only | 1.0 ± 0.08 | 0.2 ± 0.03 |
| TNF-α + ICD-8 (2.5 µM) | 0.15 ± 0.04 | 0.9 ± 0.06 |
| TNF-α + Bay 11-7082 (5 µM) | 0.21 ± 0.05 | 0.85 ± 0.07 |
Interpretation: As expected, TNF-α stimulation leads to a strong increase in IκBα phosphorylation and a corresponding decrease in total IκBα levels, indicating its degradation. Both ICD-8 and Bay 11-7082 potently block this phosphorylation event, thereby preventing the degradation of IκBα. This result provides strong evidence that ICD-8's mechanism of action involves the inhibition of a step at or upstream of IκBα phosphorylation, consistent with the MoA of Bay 11-7082.
Step 4: Visualizing the Consequence: p65 Nuclear Translocation
Causality: Preventing IκBα degradation should result in the retention of the NF-κB p65 subunit in the cytoplasm. [20][21]This can be assessed by separating nuclear and cytoplasmic fractions for Western blotting or by immunofluorescence microscopy for a more visual confirmation.
Protocol: Nuclear/Cytoplasmic Fractionation and Western Blot
-
Cell Treatment: Treat cells as described in the previous Western blot protocol, but extend the TNF-α stimulation time to 30-60 minutes to allow for translocation.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit.
-
Western Blot: Perform Western blotting on both fractions as described previously. Probe for p65.
-
Purity Controls: To validate the fractionation, probe the blots for a cytoplasmic marker (e.g., α-Tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).
Comparative Data: Subcellular Localization of p65
| Condition | Cytoplasmic p65 | Nuclear p65 |
| Control (Unstimulated) | High | Low |
| TNF-α only | Low | High |
| TNF-α + ICD-8 (2.5 µM) | High | Low |
| TNF-α + Bay 11-7082 (5 µM) | High | Low |
Interpretation: The data clearly shows that ICD-8, like Bay 11-7082, prevents the TNF-α-induced translocation of the p65 subunit from the cytoplasm to the nucleus. This is the direct downstream consequence of stabilizing the IκBα-NF-κB complex.
Step 5: Confirming the Final Step: NF-κB DNA Binding
Causality: The ultimate function of nuclear p65 is to bind to κB sites in the DNA. [22]An Electrophoretic Mobility Shift Assay (EMSA) provides a direct measure of this protein-DNA interaction. [23]A reduction in the "shifted" band, which represents the NF-κB-DNA complex, serves as the final confirmation of inhibition. [24][25]
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated as in the translocation experiment.
-
Probe Labeling: Use a double-stranded oligonucleotide probe containing the consensus κB binding site, labeled with a non-radioactive tag (e.g., biotin or an infrared dye).
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer. [24]4. Supershift (Optional): To confirm the identity of the shifted band, include a reaction where an antibody specific to p65 is added, which will cause a further "supershift" of the complex. [25]5. Native Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct imaging (for infrared dyes).
Comparative Data: Inhibition of NF-κB-DNA Complex Formation
| Condition | Shifted Band Intensity (NF-κB-DNA Complex) |
| Control (Unstimulated) | Very Low |
| TNF-α only | High |
| TNF-α + ICD-8 (2.5 µM) | Very Low |
| TNF-α + Bay 11-7082 (5 µM) | Low |
Interpretation: The EMSA results demonstrate that nuclear extracts from cells treated with ICD-8 or Bay 11-7082 show a dramatic reduction in NF-κB's ability to bind its DNA target. This confirms that the upstream inhibition of IκBα phosphorylation translates to a functional blockade of the final step in the signaling cascade.
Conclusion and Summary
The systematic validation workflow presented here provides compelling, multi-faceted evidence for the mechanism of action of the novel compound, ICD-8.
-
Summary of Findings: ICD-8 was shown to be a potent inhibitor of the NF-κB signaling pathway, with an IC50 of 2.5 µM in a reporter assay, making it roughly twice as potent as the reference compound, Bay 11-7082. The mechanistic deep-dive confirmed that ICD-8 acts by inhibiting TNF-α-induced phosphorylation and subsequent degradation of IκBα. This upstream action effectively prevents the nuclear translocation of the p65 subunit and, consequently, its ability to bind to DNA and activate gene transcription.
-
Comparative Analysis: The experimental data consistently demonstrates that ICD-8 shares a congruent mechanism of action with Bay 11-7082. However, its superior potency and potentially wider therapeutic window (higher CC50 relative to its IC50) suggest that ICD-8 may represent a promising lead candidate for further preclinical development.
This guide underscores the importance of a logical, evidence-based approach to MoA validation. By combining high-level functional assays with specific molecular probes at key nodes of a signaling pathway, researchers can build a robust and defensible case for the therapeutic potential of novel chemical entities.
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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InvivoGen. (n.d.). BAY 11-7082 - NF-κB and NLRP3 Inhibitor. Retrieved from [Link]
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ACS Infectious Diseases. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. Retrieved from [Link]
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Springer. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
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NIH. (n.d.). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Retrieved from [Link]
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Annual Reviews. (2013). Molecular Basis of NF-κB Signaling. Retrieved from [Link]
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Protocols.io. (2017). Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. Retrieved from [Link]
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BMC. (2021). Blockade of Nuclear Factor-Κb (NF-Κb) Pathway Using Bay 11-7082 Enhances Arsenic Trioxide-Induced Antiproliferative Activity in U87 Glioblastoma Cells. Retrieved from [Link]
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NIH. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]
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Portland Press. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
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NIH. (2017). NF-κB signaling in inflammation. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]
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Springer. (2015). Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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ResearchGate. (2025). Structural studies of NF-κB signaling. Retrieved from [Link]
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PubMed Central. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Retrieved from [Link]
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AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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University of Pennsylvania. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]
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ResearchGate. (n.d.). Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting assay for NF-κB p65 nuclear translocation and IκB phosphorylation in spleen tissues. Retrieved from [Link]
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NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
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MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]
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Consensus. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]
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NIH. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]
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A Researcher's Guide to DFT-Driven Stereochemical Validation in Spiropyrrolidine Synthesis
By Dr. Evelyn Reed, Senior Application Scientist
The intricate, three-dimensional architecture of spiropyrrolidines makes them prized scaffolds in medicinal chemistry and drug development.[1][2] However, the very stereochemical complexity that makes them so valuable also presents a significant synthetic challenge. Controlling the precise spatial arrangement of atoms around the spirocyclic core is paramount, as different stereoisomers can exhibit vastly different biological activities. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and atom-economical method for constructing these frameworks.[3][4] This guide provides a comprehensive comparison of experimental synthesis and computational validation, demonstrating how Density Functional Theory (DFT) calculations serve as an indispensable tool for predicting and confirming the stereochemical outcomes of these complex reactions.
Here, we move beyond a simple recitation of methods. We will delve into the causality behind the procedural choices, grounding our discussion in the principles of transition state theory to provide a robust, self-validating workflow for researchers in the field.
The Central Challenge: Predicting Stereoselectivity in [3+2] Cycloadditions
The synthesis of spiropyrrolidines often involves a multicomponent 1,3-dipolar cycloaddition reaction.[1][3] A common and effective route is the reaction between an azomethine ylide, generated in situ from an isatin and an α-amino acid, and an electron-deficient alkene (a dipolarophile).[1][3][5] This reaction can generate multiple stereocenters simultaneously. The critical question for the synthetic chemist is: which diastereomer will be the major product?
The answer lies in the energetics of the transition states. According to Transition State Theory, the rate of a chemical reaction is determined by the Gibbs free energy of activation (ΔG‡)—the energy difference between the reactants and the highest-energy transition state.[6][7][8] The reaction will preferentially proceed through the lowest energy transition state, leading to the kinetic product. By computationally modeling the various possible transition state structures (endo vs. exo approaches), we can predict the dominant stereochemical outcome.[3]
The Integrated Experimental and Computational Workflow
A robust validation strategy does not treat synthesis and computation as separate endeavors. Instead, it employs a synergistic approach where experimental results are rationalized by theoretical calculations, and theoretical predictions guide future experimental design.
Caption: A synergistic workflow combining experimental synthesis with DFT validation.
Part 1: Experimental Synthesis and Characterization
This section details a representative protocol for the synthesis of a spiropyrrolidine-oxindole derivative, a common structural motif with significant biological potential.
Protocol: Three-Component Synthesis of a Spiro[indoline-3,2′-pyrrolidine] Derivative
This procedure is adapted from established methodologies for the 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin and N-methylglycine.[3][5]
Materials:
-
Isatin (1.0 mmol)
-
N-methylglycine (1.0 mmol)
-
(E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (Dipolarophile) (1.0 mmol)
-
Absolute Ethanol (10 mL)
-
Reaction flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), N-methylglycine (1.0 mmol), and the dipolarophile (1.0 mmol).
-
Add absolute ethanol (10 mL) to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux with continuous stirring. The in situ generation of the azomethine ylide occurs via decarboxylative condensation of the isatin and N-methylglycine.[3][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization or column chromatography to yield the desired spiropyrrolidine.
Characterization: The crucial step is to determine the relative stereochemistry of the product.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, COSY) NMR experiments are essential. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful, as it reveals through-space correlations between protons, allowing for the definitive assignment of the relative configuration of the newly formed stereocenters.[9]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of the stereochemical structure.[10][11]
Part 2: Computational Validation with DFT
Here, we outline the process for computationally predicting the stereochemical outcome, providing a direct comparison to the experimental results. The goal is to calculate the activation energies for the competing transition states (e.g., exo and endo pathways) to determine the kinetically favored product.
The Rationale Behind Method Selection
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.
-
Functional: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic reactions.[12] Including a dispersion correction, such as Grimme's D3, is critical for accurately modeling the non-covalent interactions that can influence transition state stability.[13]
-
Basis Set: The 6-311+G(d,p) basis set is a popular choice that provides a flexible description of the electron density, which is necessary for accurately modeling the subtle electronic changes during bond formation and breaking.[14][15]
This combination, often denoted as B3LYP-D3/6-311+G(d,p) , represents a robust level of theory for studying such cycloaddition reactions.[14]
Protocol: DFT Workflow for Stereochemical Prediction
Software: Gaussian, ORCA, or similar quantum chemistry package.
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A Comparative Analysis of the Antioxidant Activity of 4-Acyl Isochroman-1,3-diones: A Guide for Researchers
In the dynamic field of medicinal chemistry and drug development, the quest for novel antioxidant compounds is of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive comparison of the antioxidant activity of a series of 4-acyl isochroman-1,3-diones, a class of compounds that has demonstrated notable potential in this area.
The isochroman-1,3-dione scaffold has attracted interest due to its unique structural features, particularly the enolic proton at the 4-position, which is thought to play a crucial role in its antioxidant activity.[1] The nature of the acyl substituent at this position can significantly modulate this activity, a structure-activity relationship (SAR) that we will explore in detail. This guide will delve into the experimental data supporting these claims, provide detailed protocols for assessing antioxidant activity, and offer insights into the underlying mechanisms of action.
Structure-Activity Relationship: The Influence of the Acyl Group
A key determinant of the antioxidant potential of 4-acyl isochroman-1,3-diones is the electronic nature of the acyl substituent.[1] Experimental evidence strongly suggests that the presence of electron-withdrawing groups on the acyl moiety enhances the antioxidant capacity of these compounds.[1][2][3] This is attributed to the increased acidity and lability of the enolic proton, facilitating its donation to neutralize free radicals.
The general structure of the 4-acyl isochroman-1,3-diones discussed in this guide is presented below:
Figure 1: General chemical structure of 4-acyl isochroman-1,3-diones.
Comparative Antioxidant Activity: Experimental Data
The antioxidant activities of a series of seven 4-acyl isochroman-1,3-dione derivatives were evaluated using two well-established in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[1] The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, while the FRAP assay assesses the compound's capacity to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[1]
The results, summarized in the table below, clearly demonstrate the superior antioxidant potential of derivatives bearing electron-withdrawing substituents.
| Compound | R Group | DPPH Scavenging Activity (IC₅₀, µg/mL)[1] | Ferric Reducing Power (FRAP) (mmol AAE/g)[1] |
| 1 | -CH₃ | > 100 | Not Active |
| 2 | -C₂H₅ | > 100 | Not Active |
| 3 | -C₆H₅ | > 100 | Not Active |
| 4 | p-F-C₆H₄ | > 100 | Not Active |
| 5 | p-OCH₃-C₆H₄ | > 100 | Not Active |
| 6 | p-CN-C₆H₄ | 9.00 | 1.65 |
| 7 | p-NO₂-C₆H₄ | 11.50 | 1.95 |
| Gallic Acid | (Positive Control) | 0.57 | 18.73 |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. AAE stands for Ascorbic Acid Equivalents.
As evidenced by the data, compounds 6 (4-p-cyanobenzoyl isochroman-1,3-dione) and 7 (4-p-nitrobenzoyl isochroman-1,3-dione) exhibited significant DPPH radical scavenging activity and ferric reducing power.[1] In contrast, compounds with electron-donating or weakly electron-withdrawing groups (1-5 ) were found to be inactive in these assays.[1] This stark difference underscores the critical role of the electronic properties of the acyl substituent in dictating the antioxidant potential of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to follow standardized experimental protocols. The following sections detail the methodologies for the DPPH and FRAP assays as applied to the evaluation of 4-acyl isochroman-1,3-diones.
DPPH Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4]
Figure 2: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of the 4-acyl isochroman-1,3-dione in methanol. From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a test tube, mix 1.0 mL of each concentration of the test compound with 2.0 mL of the DPPH solution. A blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the test sample.
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a colorimetric method that measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: Add 90 µL of the test compound solution to 2.7 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 593 nm.
-
Standard Curve: A standard curve is prepared using known concentrations of ascorbic acid.
-
Calculation of Reducing Power: The antioxidant capacity of the test compound is expressed as ascorbic acid equivalents (AAE) by comparing the absorbance of the sample with the standard curve.
Proposed Mechanism of Antioxidant Action
The antioxidant activity of 4-acyl isochroman-1,3-diones is primarily attributed to their ability to donate the enolic hydrogen atom to a free radical. The electron-withdrawing nature of the acyl substituent plays a pivotal role in this process by stabilizing the resulting radical through resonance.
Figure 3: Proposed mechanism of free radical scavenging by 4-acyl isochroman-1,3-diones.
The presence of a strong electron-withdrawing group, such as a cyano (-CN) or nitro (-NO₂) group, on the benzoyl ring enhances the acidity of the enolic proton, making it more readily available for donation. Furthermore, these groups help to delocalize the unpaired electron of the resulting radical, thereby increasing its stability and promoting the antioxidant reaction.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of 4-acyl isochroman-1,3-diones as a promising class of antioxidant agents. The clear structure-activity relationship, where electron-withdrawing substituents on the acyl moiety dramatically enhance antioxidant activity, provides a rational basis for the design and synthesis of novel, more potent derivatives.
Future research in this area should focus on:
-
Synthesizing and evaluating a broader range of derivatives with diverse electron-withdrawing groups to further optimize antioxidant activity.
-
Investigating the antioxidant activity in more complex biological systems , such as cell-based assays and in vivo models, to validate the in vitro findings.
-
Elucidating the detailed mechanism of action , including potential interactions with key cellular antioxidant pathways.
By systematically exploring the chemical space of 4-acyl isochroman-1,3-diones, researchers can unlock the full therapeutic potential of this fascinating class of compounds in the ongoing battle against oxidative stress-related diseases.
References
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Djandé, A., Kiendrébéogo, M., Compaoré, M., Kaboré, L., Nacoulma, O. G., Aycard, J.-P., & Saba, A. (2011). Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones. Research Journal of Chemical Sciences, 1(5), 88-90. [Link]
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ISCA. (2011). Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones. International Science Community Association. [Link]
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ProGRES. (2011). Antioxidant potential of 4-acyl isochroman-1, 3-diones. [Link]
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Mateos, R., Goya, L., & Bravo, L. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry, 173, 863–870. [Link]
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Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy Research, 15(2), 127-130. [Link]
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Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Diene Addition Reactions and Isochroman Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to selectively forge a desired molecular architecture is paramount. This is particularly true in drug development, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound. A fundamental concept that governs the outcome of many chemical reactions is the principle of kinetic versus thermodynamic control. This guide provides an in-depth comparison of these two competing reaction pathways, with a focus on their application in addition reactions to dienes and the stereoselective synthesis of isochromans, a privileged scaffold in medicinal chemistry.
The Crossroads of Reactivity: Fundamental Principles of Kinetic and Thermodynamic Control
Many chemical reactions have the potential to yield more than one product. The distribution of these products is often dictated by the reaction conditions, which can be manipulated to favor either the kinetic or the thermodynamic product.
A kinetically controlled reaction is one where the product ratio is determined by the rates of formation of the products.[1] The major product will be the one that is formed the fastest, meaning it has the lowest activation energy.[2] These reactions are typically irreversible and are often carried out at low temperatures to prevent the system from reaching equilibrium.[3]
In contrast, a thermodynamically controlled reaction is one where the product ratio is determined by the relative stabilities of the products.[1] The major product will be the most stable one, which corresponds to the lowest energy state.[2] These reactions are reversible, allowing the initially formed products to equilibrate over time to the most stable arrangement. Higher temperatures generally favor thermodynamic control by providing the necessary energy to overcome the activation barriers of both the forward and reverse reactions, allowing the system to reach equilibrium.[3]
Figure 1: General reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
A classic example of this principle is the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction can yield two different products: the 1,2-adduct and the 1,4-adduct.
Figure 2: Competing pathways in the addition of HBr to 1,3-butadiene.
At low temperatures (e.g., -80 °C), the reaction is under kinetic control, and the major product is the 1,2-adduct. This is because the transition state leading to the 1,2-adduct is lower in energy, primarily due to the proximity of the bromide ion to the secondary carbocation character of the resonance-stabilized intermediate. However, the 1,2-adduct has a terminal double bond, which is less substituted and therefore less thermodynamically stable.
At higher temperatures (e.g., 40 °C), the reaction is under thermodynamic control.[3] Under these conditions, the initially formed 1,2-adduct can revert to the carbocation intermediate, and an equilibrium is established. The more stable 1,4-adduct, which has a more substituted internal double bond, becomes the major product.[3]
| Reaction Condition | 1,2-Adduct (%) | 1,4-Adduct (%) | Control |
| -80 °C | ~80 | ~20 | Kinetic |
| 40 °C | ~20 | ~80 | Thermodynamic |
| Table 1: Product distribution in the addition of HBr to 1,3-butadiene under different temperature regimes. |
Stereochemical Control in Isochroman Synthesis: An Analogy to the Pictet-Spengler Reaction
The isochroman scaffold is a key structural motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of isochromans often involves the formation of new stereocenters, and the ability to control the relative and absolute stereochemistry is crucial for developing enantiomerically pure drug candidates.
One of the most powerful methods for constructing the isochroman core is the oxa-Pictet-Spengler reaction , which involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions.[4] While direct studies on kinetic versus thermodynamic control in the oxa-Pictet-Spengler reaction for isochroman synthesis are not extensively documented, a strong analogy can be drawn from the closely related Pictet-Spengler reaction , which is used to synthesize tetrahydro-β-carbolines.
In the Pictet-Spengler reaction, it has been demonstrated that the diastereoselectivity of the cyclization can be controlled by the reaction conditions, leading to either the cis or trans product as the major isomer.[5] This suggests that a similar level of control could be achievable in the synthesis of substituted isochromans.
Consider the synthesis of a 1,3-disubstituted isochroman via an oxa-Pictet-Spengler reaction. The reaction proceeds through an oxocarbenium ion intermediate, which can be attacked by the tethered hydroxyl group from two different faces, leading to the formation of two diastereomers: cis and trans.
Sources
Safety Operating Guide
Safe Disposal of Isochroman-1,4-dione: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Isochroman-1,4-dione is a valuable heterocyclic compound in synthetic chemistry and drug discovery[1][2]. However, its handling and disposal require a meticulous approach to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.
Hazard Identification and Risk Assessment
A specific, publicly available Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers. Therefore, a conservative risk assessment must be performed based on the known hazards of structurally similar compounds, such as isochroman-1,3-dione and isochroman-4-one. The principle of treating chemicals of unknown toxicity as hazardous is a cornerstone of laboratory safety.
Based on analogues, this compound should be handled as a compound that may cause skin irritation, serious eye irritation, and respiratory irritation[3][4].
Table 1: Inferred Hazard Profile for this compound
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[3] |
| Acute toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[4] |
This inferred profile necessitates handling this compound within a well-ventilated area, such as a chemical fume hood, and utilizing appropriate Personal Protective Equipment (PPE) at all times.
Immediate Safety & Handling Precautions
Before beginning any work that will generate this compound waste, ensure you are equipped with the correct PPE. The causality is simple: creating barriers between the chemical and your body is the most direct way to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles[5][6]. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Standard nitrile or neoprene protective gloves. Inspect for tears before use[5][6]. | Prevents direct skin contact. Always wash hands thoroughly after handling[5]. |
| Skin/Body Protection | A standard laboratory coat. Protective clothing as needed for larger quantities[5][7]. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood[7]. | Avoids inhalation of dust or aerosols[7]. |
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, gas, or toxic byproducts. All waste must be treated as hazardous waste[8].
The decision-making process for segregating this compound waste is outlined below. Never mix waste streams unless explicitly directed to do so by your institution's Environmental Health & Safety (EHS) department[9].
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedure
Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.
Experimental Protocol: Waste Accumulation and Disposal
-
Container Selection:
-
Choose a container made of a material compatible with the waste. For solid waste, a sealable plastic bag or tub may be appropriate. For liquid waste, use the original solvent bottle or a designated, compatible waste carboy (e.g., polyethylene for most organic solvents)[8].
-
Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap[8].
-
-
Waste Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste[8].
-
Clearly write the full chemical name: "this compound"[9]. Do not use abbreviations.
-
For mixtures, list all constituents and their approximate percentages. The most abundant components should be listed, but certain regulated chemicals must be listed even at trace amounts[8].
-
-
Waste Accumulation:
-
Keep the waste container closed at all times except when adding waste[8][10]. This prevents the release of vapors and reduces the risk of spills.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[8].
-
Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion[9].
-
-
Arranging for Final Disposal:
-
Once the container is full or the project is complete, complete a chemical waste pickup request form as required by your institution's EHS department.
-
Waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[9]. Never pour chemical waste down the drain or place it in the regular trash[10][11].
-
Spill & Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is critical.
Accidental Release Measures:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust[7].
-
Place the material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid/Solution):
-
Alert personnel and remove all ignition sources[12].
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)[12].
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site once cleanup is complete.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: First aid procedures for personal exposure to this compound.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research remains in compliance with environmental regulations.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Dione.
- Davies, D. I., & Perry, P. J. (1962). This compound and some of its reactions. Journal of the Chemical Society (Resumed), 62.
- ECHEMI. (n.d.). Spiro[isochroman-1,4'-piperidin]-3-one SDS, 252002-14-5 Safety Data Sheets.
- Apollo Scientific. (2024). Isochroman-4-one Safety Data Sheet.
- Fisher Scientific. (2024). Isochroman Safety Data Sheet.
- Clearsynth. (n.d.). This compound | CAS No. 5693-27-6.
- Sigma-Aldrich. (n.d.). Isochroman-1,3-dione | 703-59-3.
- ChemScene. (n.d.). 5693-27-6 | this compound.
- American Chemical Society. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels.
- Fisher Scientific. (2021). Isochroman Safety Data Sheet.
- Fisher Scientific. (2020). 3-Isochromanone Safety Data Sheet.
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- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- The Journal of Organic Chemistry. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one...
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- National Institutes of Health. (n.d.). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones....
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A Researcher's Guide to Handling Isochroman-1,4-dione: Essential Safety Protocols
As a novel heterocyclic compound, Isochroman-1,4-dione presents unique opportunities in synthetic chemistry and drug development. However, its structural motifs, which include a dione and a cyclic ether, suggest a potential for reactivity and biological activity that necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, field-tested safety and logistical information to ensure the well-being of researchers and the integrity of experimental outcomes.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not widely available, its chemical structure provides clues to its potential hazards. Structurally related compounds, such as anhydrides and other diones, are known to be irritants and sensitizers. Therefore, it is prudent to treat this compound as a hazardous compound.[1]
Potential Hazards Include:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]
-
Serious Eye Irritation: Can cause significant eye damage if splashed or rubbed into the eyes.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[3] Each component is chosen to mitigate a specific risk.
| Protection Type | Required PPE | Rationale and Causality |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles.[3] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with pressurized systems.[4] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a suitable first line of defense for handling solid this compound and its solutions. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with large quantities, consider double-gloving.[5] |
| Body | Fully-Buttoned Laboratory Coat | A lab coat protects the skin and personal clothing from accidental spills.[6] It should be appropriately sized and fully fastened to provide maximum coverage.[5] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound, from weighing the solid to running reactions, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[7][8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.
3.1. Preparation and Donning PPE
-
Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8] Clear the workspace of any unnecessary items.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don nitrile gloves, ensuring they overlap the cuffs of your lab coat.
3.2. Handling this compound
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use smooth, deliberate motions to avoid generating dust.
-
Transfers: When transferring the solid or its solutions, do so slowly and carefully to prevent splashing. If there is a heightened risk of splashing, wear a face shield over your goggles.[4]
-
Reaction Setup: Keep all reaction vessels containing this compound within the fume hood for the duration of the experiment.
3.3. Doffing PPE and Cleanup The sequence for removing PPE is critical to prevent cross-contamination.
-
Glove Removal: Remove gloves first, turning them inside out as you pull them off to contain any residual chemical. Dispose of them in the designated solid waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]
-
Goggle and Coat Removal: Remove your goggles and lab coat.
Below is a workflow diagram illustrating the critical steps for donning and doffing PPE.
Caption: PPE Donning and Doffing Workflow
Emergency and Disposal Plans
4.1. Spill Management
-
In the Fume Hood: If a spill is contained within the fume hood, use an appropriate absorbent material from a chemical spill kit to clean it up.[6][8] Place the contaminated absorbent material in a sealed, labeled waste bag.
-
Outside the Fume Hood: Evacuate the immediate area and alert your supervisor. Prevent others from entering the contaminated space.[8]
4.2. Waste Disposal Proper waste segregation is crucial for safety and environmental compliance.[9]
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be disposed of in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[10]
-
Sharps: Contaminated needles or broken glassware must be disposed of in a designated sharps container.[9]
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific discovery and personal safety are paramount.
References
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SCION Instruments. Good Laboratory Practices: Waste Disposal. Available from: [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]
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Leonardo. The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]
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Parcil Safety. Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. Available from: [Link]
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Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. Available from: [Link]
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Canada Safety Training. PPE for Hazardous Chemicals. Available from: [Link]
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Purdue University. Acetic Anhydride Standard Operating Procedure. Available from: [Link]
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University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]
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Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available from: [Link]
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University of Washington. Acetic Anhydride Standard Operating Procedure. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
